Cbz-(R)-2-phenylglycinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2,(H,17,19)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSCPMJLIZGTHY-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Cbz-(R)-2-Phenylglycinol: Properties, Synthesis, and Applications in Drug Development
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Cbz-(R)-2-phenylglycinol, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and process chemistry, offering both foundational knowledge and practical insights.
Introduction: The Significance of Chiral Purity in Pharmaceuticals
The therapeutic efficacy of many pharmaceutical agents is intrinsically linked to their stereochemistry. A single chiral center can dramatically alter the pharmacological and toxicological profile of a drug molecule. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development. Chiral building blocks, such as this compound, are instrumental in achieving this goal, providing a reliable source of chirality that can be incorporated into complex molecular architectures.[1][]
This compound, also known as Benzyl (R)-(2-hydroxy-1-phenylethyl)carbamate, is a derivative of the amino alcohol (R)-2-phenylglycinol. The introduction of the carboxybenzyl (Cbz) protecting group enhances its utility in multi-step syntheses by masking the reactivity of the amino group, allowing for selective transformations at other sites of the molecule.[3] This guide will delve into the essential technical aspects of this versatile compound.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.
Core Chemical Properties
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 120666-53-7 | [3] |
| Molecular Formula | C₁₆H₁₇NO₃ | [3] |
| Formula Weight | 271.32 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥97% | [3] |
| Storage Conditions | 2-8 °C | [3] |
Molecular Structure
The structure of this compound features a phenyl ring and a hydroxyl group attached to a stereogenic center, with the amino group protected by a benzyloxycarbonyl (Cbz) group. This specific arrangement of functional groups imparts its unique reactivity and utility as a chiral auxiliary.
Figure 1: 2D Chemical Structure of this compound.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the N-protection of (R)-(-)-2-phenylglycinol with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction is a standard procedure in peptide synthesis and for the protection of amino groups.
Synthetic Workflow
The synthesis involves the nucleophilic attack of the amino group of (R)-(-)-2-phenylglycinol on the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction.
References
Spectroscopic Characterization of Cbz-(R)-2-phenylglycinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected spectroscopic data for Cbz-(R)-2-phenylglycinol, a chiral building block of significant interest in pharmaceutical synthesis. As a senior application scientist, the following content is structured to offer not just raw data, but a comprehensive interpretation grounded in fundamental principles and practical considerations. This document will serve as a valuable resource for the structural elucidation and quality control of this important synthetic intermediate.
Molecular Structure and Spectroscopic Overview
This compound, systematically named benzyl ((R)-1-hydroxy-2-phenylethyl)carbamate, possesses a unique combination of structural features that give rise to a distinct spectroscopic fingerprint. The presence of a chiral center, an aromatic ring from the phenylglycinol moiety, a carbamate linkage, and a second aromatic ring from the Cbz protecting group all contribute to its characteristic NMR, IR, and MS spectra. Understanding these contributions is paramount for unambiguous identification and purity assessment.
Molecular Formula: C₁₆H₁₇NO₃ Molecular Weight: 271.31 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of both the phenylglycine and the benzyl groups, as well as the aliphatic protons of the ethyl bridge and the carbamate N-H.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, at 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |
| ~7.25-7.40 | m | 10H | Ar-H | The aromatic protons from both the phenylglycine and the Cbz group are expected to overlap in this region, resulting in a complex multiplet. |
| ~5.10 | s | 2H | Cbz-CH₂ | The benzylic protons of the Cbz group typically appear as a singlet due to the absence of adjacent protons. This is a characteristic signature of the Cbz protecting group. |
| ~4.90 | m | 1H | CH -Ph | This methine proton, being adjacent to both the phenyl group and the nitrogen of the carbamate, will be deshielded and appear as a multiplet due to coupling with the adjacent CH₂ protons. |
| ~3.75 | m | 2H | CH₂ -OH | The diastereotopic methylene protons adjacent to the hydroxyl group will be deshielded by the oxygen and will likely appear as a multiplet due to coupling with the methine proton. |
| ~5.30 | d | 1H | NH | The carbamate proton signal is often a broad singlet or a doublet due to coupling with the adjacent methine proton. Its chemical shift can be variable and is sensitive to concentration and solvent. |
| ~2.50 | br s | 1H | OH | The hydroxyl proton typically appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It can be confirmed by a D₂O exchange experiment. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, at 125 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Key Insights |
| ~156.5 | C =O (Carbamate) | The carbonyl carbon of the carbamate group is characteristically found in this downfield region. |
| ~138.0 | Ar-C (Quaternary, Ph-CH) | The quaternary carbon of the phenylglycine moiety. |
| ~136.0 | Ar-C (Quaternary, Cbz) | The quaternary carbon of the benzyl group of the Cbz moiety. |
| ~127.0-129.0 | Ar-C H | The aromatic carbons from both phenyl rings will appear in this region. |
| ~67.0 | Cbz-C H₂ | The benzylic carbon of the Cbz group. |
| ~65.0 | C H₂-OH | The carbon bearing the hydroxyl group. |
| ~58.0 | C H-Ph | The methine carbon attached to the phenyl group and nitrogen. |
Experimental Protocol for NMR Analysis
A self-validating NMR protocol is crucial for obtaining reliable and reproducible data.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is essential to avoid interfering signals. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1] Ensure the instrument is properly shimmed to obtain sharp and symmetrical peaks.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (D1, usually 1-2 seconds), and acquisition time.[2]
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[3]
Predicted IR Spectral Data
The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H, N-H, C=O, and aromatic C-H bonds.
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Key Insights |
| ~3400 | Strong, Broad | O-H stretch (alcohol) | The broadness of this peak is due to hydrogen bonding. This is a key indicator of the free hydroxyl group. |
| ~3330 | Medium, Sharp | N-H stretch (carbamate) | The N-H stretch in carbamates typically appears in this region as a relatively sharp peak compared to the O-H stretch. |
| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for sp² C-H bonds in the phenyl rings. |
| ~3000-2850 | Medium | Aliphatic C-H stretch | Stretching vibrations for the sp³ C-H bonds in the ethyl bridge and the Cbz methylene group. |
| ~1690 | Strong, Sharp | C=O stretch (carbamate) | This strong absorption is a hallmark of the carbamate functional group. Its position can be influenced by hydrogen bonding. |
| ~1530 | Medium | N-H bend | This bending vibration is another characteristic feature of the carbamate linkage. |
| ~1250 | Strong | C-O stretch | Stretching vibration of the C-O bonds in the carbamate and alcohol moieties. |
| ~750 and ~700 | Strong | Aromatic C-H out-of-plane bend | These strong absorptions are indicative of monosubstituted benzene rings. |
Experimental Protocol for FT-IR Analysis
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) must be recorded to subtract the absorptions from atmospheric CO₂ and water vapor.[4]
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to the corresponding functional groups.
Caption: Experimental workflow for FT-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.
Predicted Mass Spectrometry Data
For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that is expected to yield the protonated molecule.
Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound (ESI+)
| m/z | Ion | Rationale & Key Insights |
| 272.1 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak or a very prominent peak in the ESI+ spectrum, confirming the molecular weight of the compound. |
| 294.1 | [M+Na]⁺ | The sodium adduct is commonly observed in ESI-MS and can further confirm the molecular weight. |
| 138.1 | [M - C₇H₅O₂]⁺ | Fragmentation involving the loss of the Cbz protecting group as a radical cation is a plausible pathway. |
| 108.1 | [C₇H₇O]⁺ | The tropylium ion is a very stable fragment and is a characteristic peak for compounds containing a benzyl group. |
| 91.1 | [C₇H₇]⁺ | The benzyl cation is another common and stable fragment from the Cbz group. |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument can be a standalone spectrometer or coupled with a liquid chromatography (LC) system for LC-MS analysis.
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a constant flow rate. Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any adducts (e.g., [M+Na]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Caption: Experimental workflow for ESI-MS analysis.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the detailed information from NMR, IR, and MS, researchers can confidently verify the structure and purity of this key chiral intermediate. The provided protocols and interpretations, grounded in established scientific principles, are designed to ensure data integrity and facilitate the successful application of this compound in drug discovery and development.
References
Cbz-(R)-2-phenylglycinol CAS number and molecular formula
An In-depth Technical Guide to Cbz-(R)-2-phenylglycinol
Introduction
This compound, a prominent chiral building block, holds a significant position in the landscape of pharmaceutical and fine chemical synthesis. Its utility stems from the presence of a stereodefined center and the versatile carbobenzyloxy (Cbz) protecting group on the amine. This guide offers a comprehensive overview for researchers, scientists, and drug development professionals, delving into its chemical properties, synthesis, applications, and safe handling. The strategic use of this compound as a chiral auxiliary or intermediate is critical in the asymmetric synthesis of complex molecules, where precise stereochemical control is paramount for biological activity.
Core Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. Accurate identification through its CAS number is crucial for procurement and regulatory compliance.
| Identifier | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 120666-53-7 | [1] |
| Molecular Formula | C16H17NO3 | [1] |
| Molecular Weight | 271.31 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC--INVALID-LINK--O | [1] |
| InChI Key | WTENFXZSJDYZAV-HNNXBMFYSA-N | [1] |
Physicochemical Data
The physical properties of this compound are critical for its handling, reaction setup, and purification. While specific data for the Cbz-protected form is not as widely published as its parent compound, (R)-(-)-2-phenylglycinol, the following table provides key information on the parent compound for reference.
| Property | Value for (R)-(-)-2-phenylglycinol | Source |
| Appearance | White to light yellow crystalline solid | [2][3] |
| Melting Point | 75-77 °C | |
| Solubility | Slightly soluble in water.[4] Soluble in DMF, DMSO, and Ethanol (50 mg/ml).[5] | |
| Optical Rotation | [α]24/D −31.7°, c = 0.76 in 1 M HCl |
Synthesis and Manufacturing Overview
The synthesis of this compound is conceptually straightforward, involving the protection of the amino group of (R)-(-)-2-phenylglycinol with a carbobenzyloxy group. This is typically achieved by reacting the parent amino alcohol with benzyl chloroformate in the presence of a base.
Conceptual Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of N-Carbobenzyloxy-(R)-2-phenylglycinol
This protocol is a representative method for the Cbz protection of an amino alcohol.
-
Dissolution: Dissolve (R)-(-)-2-phenylglycinol (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (NaOH). Cool the solution to 0°C in an ice bath.
-
Reaction: While maintaining the temperature at 0°C, add benzyl chloroformate (1.1 eq) and a 4 M aqueous solution of NaOH dropwise and simultaneously over a period of 30 minutes to maintain a basic pH.[6]
-
Stirring: Stir the mixture vigorously at 0°C for an additional 1-2 hours, then allow it to warm to room temperature and stir for another 2-4 hours.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted benzyl chloroformate and other organic impurities. The desired product will remain in the aqueous layer.
-
Acidification and Precipitation: Carefully acidify the aqueous layer to a pH of approximately 2-3 with concentrated hydrochloric acid (HCl) while cooling in an ice bath. A white precipitate of this compound should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Applications in Asymmetric Synthesis
This compound is a valuable chiral synthon in the development of active pharmaceutical ingredients (APIs). The Cbz group provides robust protection during subsequent synthetic steps and can be readily removed under mild hydrogenolysis conditions.
Role as a Chiral Building Block
The primary application of this compound is as a chiral building block. Its predefined stereocenter is incorporated into the final target molecule, ensuring the desired enantiomeric purity. This is particularly important in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.
Caption: Role of this compound in a multi-step synthesis.
Analytical Characterization
To ensure the quality and purity of this compound for use in synthesis, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (ee) of the compound.
-
Mass Spectrometry (MS): Provides information on the molecular weight, confirming the identity of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
Polarimetry: Measures the specific optical rotation to confirm the enantiomeric form.[7]
Protocol: Enantiomeric Purity Analysis by Chiral HPLC
-
Column: A suitable chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) onto the column.
-
Analysis: The retention times of the (R) and (S) enantiomers will differ. The enantiomeric excess is calculated from the relative peak areas.
Safety, Handling, and Storage
Proper handling and storage are essential when working with this compound to ensure safety and maintain the integrity of the compound. The safety information for the parent compound, (R)-(-)-2-phenylglycinol, is often used as a reference.
Hazard Identification and Precautionary Measures
The parent compound, (R)-(-)-2-phenylglycinol, is classified as causing severe skin burns and eye damage.[2][8]
| Hazard Statement | Precautionary Statement |
| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| H335: May cause respiratory irritation.[9] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9] | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[9] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] For long-term storage, keeping the material at -20°C is recommended.[5]
Conclusion
This compound is a cornerstone chiral building block for the synthesis of complex, enantiomerically pure molecules. Its well-defined stereochemistry and the versatility of the Cbz protecting group make it an invaluable tool for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. (R)-(-)-2-Phenylglycinol | 56613-80-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. (R)-(-)-2-Phenylglycinol, 98% | Fisher Scientific [fishersci.ca]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
The Role of Cbz-(R)-2-phenylglycinol as a Chiral Building Block in Modern Asymmetric Synthesis
An In-Depth Technical Guide
Abstract
In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are the foundational elements that enable the construction of complex, stereochemically defined molecules. Among these, (R)-2-phenylglycinol and its derivatives stand out for their versatility and efficacy. This technical guide provides an in-depth exploration of N-Carbobenzyloxy-(R)-2-phenylglycinol (Cbz-(R)-2-phenylglycinol), a stable and highly versatile precursor. We will dissect its fundamental properties, core applications as a chiral auxiliary and synthetic precursor, and provide field-proven experimental protocols for its use in synthesizing high-value chemical entities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful chiral tool to achieve high levels of stereocontrol in their synthetic endeavors.
The Imperative of Chirality and the Role of Protected Amino Alcohols
The biological activity of a drug is intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, modern drug development mandates the synthesis of single-enantiomer active pharmaceutical ingredients (APIs). This necessity has propelled the field of asymmetric synthesis, where chiral building blocks serve as indispensable starting materials.[1]
(R)-2-phenylglycinol is a primary chiral 1,2-amino alcohol derived from the non-proteinogenic amino acid (R)-phenylglycine.[2] Its rigid phenyl group and adjacent stereocenter provide a powerful platform for inducing asymmetry in chemical reactions. However, the bifunctional nature of the molecule—containing both a nucleophilic amine and a hydroxyl group—requires a strategic approach to control its reactivity.
This is where the N-Carbobenzyloxy (Cbz) protecting group becomes critical. By temporarily masking the amine, this compound becomes a stable, crystalline solid that is easily handled and stored.[3][4] The Cbz group is robust enough to withstand a wide range of reaction conditions yet can be removed cleanly under specific, non-destructive protocols, typically hydrogenolysis.[5] This "protect-react-deprotect" strategy allows chemists to selectively utilize the hydroxyl group or the chiral backbone for transformations before liberating the amine for subsequent steps, making this compound a cornerstone of multi-step asymmetric synthesis.
Physicochemical Properties
A thorough understanding of a building block's physical properties is essential for its effective use in synthesis. The key properties of this compound's parent compound, (R)-(-)-2-Phenylglycinol, are summarized below.
| Property | Value | Reference |
| Synonyms | (R)-2-Amino-2-phenylethanol, D-(−)-α-Phenylglycinol | [6] |
| CAS Number | 56613-80-0 | [2][6] |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | |
| Appearance | White crystalline solid | [7] |
| Melting Point | 75-77 °C | |
| Optical Rotation | [α]²⁴/D −31.7° (c = 0.76 in 1 M HCl) | |
| Optical Purity | ee: 99% (GLC) |
Core Application I: Synthesis of Chiral Oxazolidinone Auxiliaries
One of the most powerful applications of phenylglycinol is its conversion into chiral oxazolidinone auxiliaries. These heterocycles, famously developed by David Evans, are workhorses in asymmetric synthesis, enabling highly diastereoselective alkylations, aldol reactions, and conjugate additions.[8][] (R)-2-phenylglycinol is a direct precursor to (4R)-4-phenyloxazolidin-2-one, a key Evans-type auxiliary.
The synthesis involves the cyclization of the amino alcohol with a carbonate source, such as diethyl carbonate or phosgene derivatives.[8] The resulting auxiliary can then be acylated, and the N-acyl moiety's enolate will react with electrophiles with high facial selectivity, dictated by the bulky phenyl group at the C4 position, which blocks one face of the enolate.
Visualization: Synthesis of a Chiral Oxazolidinone
The following workflow illustrates the conversion of the parent (R)-2-phenylglycinol to the corresponding oxazolidinone auxiliary. This compound would first undergo Cbz deprotection before this step.
Caption: Synthesis of (4R)-4-phenyloxazolidin-2-one from (R)-2-phenylglycinol.
Experimental Protocol: Microwave-Assisted Synthesis of (S)-4-Phenyl-1,3-oxazolidin-2-one
This protocol is adapted from a microwave-assisted method which significantly reduces reaction times compared to conventional heating.[8] Note: This example uses the (S)-enantiomer for consistency with the cited literature, but the procedure is directly applicable to the (R)-enantiomer.
-
Reagent Preparation: In a 10 mL microwave reaction vessel, place (S)-phenylglycinol (0.50 g, 3.64 mmol, 1.0 eq.), K₂CO₃ (0.55 g, 3.64 mmol, 1.0 eq.), and diethyl carbonate (0.65 g, 5.46 mmol, 0.66 mL, 1.5 eq.).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 160 °C for 30 minutes.
-
Work-up: After cooling the reaction mixture to room temperature, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Crystallization: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford (S)-4-phenyl-1,3-oxazolidin-2-one as a white solid.
-
Characterization: Typical yields are in the range of 85-95%. The product's identity and purity should be confirmed by NMR spectroscopy and melting point analysis.
Core Application II: Diastereoselective Strecker Synthesis
This compound serves as an excellent chiral auxiliary in the Strecker synthesis of α-amino acids. In this application, the Cbz-protected amino alcohol is first oxidized to the corresponding aldehyde, Cbz-(R)-2-phenylglycinal.[10] This chiral aldehyde can then be used to form a chiral imine, which directs the nucleophilic addition of cyanide.
Alternatively, the parent (R)-phenylglycinol can be used directly to form a chiral imine with a ketone or aldehyde. The subsequent addition of a cyanide source (e.g., TMSCN) proceeds with high diastereoselectivity, controlled by the stereocenter of the phenylglycinol moiety.[11] This approach has been successfully used to synthesize sterically hindered, non-natural amino acids.[11][12]
Visualization: Mechanism of Stereochemical Induction
The stereochemical outcome is often rationalized by a chelation-controlled model, where a Lewis acid (like Zn²⁺) coordinates to both the imine nitrogen and the hydroxyl group, creating a rigid cyclic intermediate that forces the nucleophile to attack from the less sterically hindered face.
Caption: Chelation-controlled nucleophilic addition to a phenylglycinol-derived imine.
Experimental Protocol: Asymmetric Strecker Reaction
This generalized protocol is based on methodologies for synthesizing benzocyclic α,α-dialkyl-amino acids using (R)-phenylglycinol as the chiral auxiliary.[11]
-
Imine Formation: In a round-bottom flask, dissolve the ketone (e.g., 1-tetralone, 1.0 eq.) and (R)-phenylglycinol (1.1 eq.) in methanol. Heat the mixture to reflux for 4-6 hours with azeotropic removal of water (using a Dean-Stark apparatus). Remove the solvent under reduced pressure to yield the crude chiral imine.
-
Cyanide Addition (Zn²⁺ Catalyzed): Dissolve the crude imine in a suitable solvent (e.g., THF). Add ZnCl₂ (0.2 eq.) and stir for 15 minutes at room temperature. Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.5 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude aminonitrile can be purified by column chromatography. The diastereomeric ratio (dr) should be determined by ¹H NMR or HPLC analysis. High diastereoselectivities (dr > 90:10) are often achieved.[11]
Representative Data
The diastereoselectivity of the cyanide addition is highly dependent on the solvent and the nature of the Lewis acid catalyst.
| Substrate | Lewis Acid | Solvent | Diastereomeric Ratio (dr) | Reference |
| 1-Tetralone Imine | ZnCl₂ | THF | >95:5 | [11] |
| 1-Benzosuberone Imine | ZnCl₂ | Toluene | 90:10 | [11] |
Core Application III: Synthesis of Complex Bioactive Molecules
The true power of a chiral building block is demonstrated by its application in the total synthesis of complex natural products and pharmaceuticals. This compound and its derivatives have been employed as key starting materials for a range of targets, including piperidine-containing alkaloids and intermediates for blockbuster drugs.[13][14]
For example, phenylglycinol-derived lactams are versatile intermediates for the enantioselective synthesis of madangamines and decahydroquinoline alkaloids.[13] In these syntheses, the phenylglycinol unit acts as a "chiral latent form of ammonia," enabling the construction of complex nitrogen-containing ring systems with excellent stereocontrol.
Visualization: Synthetic Pathway to a Drug Intermediate
The following diagram outlines a high-level strategy for synthesizing a chiral piperidine ring system, a common motif in alkaloids, starting from a this compound-derived lactam.
Caption: Multi-step synthesis of a chiral alkaloid core from this compound.
The Cbz Group: A Tool for Synthetic Control
The Carbobenzyloxy (Cbz) group is fundamental to the utility of this building block. Its removal is a critical step in many synthetic sequences.
Experimental Protocol: Cbz Deprotection via Hydrogenolysis
This is the most common and cleanest method for removing a Cbz group, proceeding with high yield and generating toluene and carbon dioxide as benign byproducts.[5]
-
Setup: Dissolve the Cbz-protected compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask suitable for hydrogenation.
-
Catalyst Addition: Add Palladium on carbon (Pd/C, typically 5-10 mol% Pd) to the solution.
-
Hydrogenation: Seal the flask, evacuate the air, and replace it with a hydrogen atmosphere (using a balloon or a hydrogenation apparatus). Stir the suspension vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Work-up: Once complete, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine, which is often pure enough for the next step or can be purified further if necessary.
Conclusion
N-Cbz-(R)-2-phenylglycinol is more than just a protected amino alcohol; it is a strategic tool for introducing and controlling chirality in complex molecular architectures. Its stability, crystallinity, and the predictable chemistry of the Cbz group make it an ideal starting material for multi-step syntheses. From the construction of powerful chiral auxiliaries like oxazolidinones to directing stereoselective additions and serving as the foundational chiral element in the synthesis of natural products, its applications are both broad and impactful. For researchers in drug discovery and process development, mastering the use of this building block provides a reliable and efficient pathway to achieving the enantiopure compounds that define modern chemistry and medicine.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Phenylglycinol – Wikipedia [de.wikipedia.org]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. Cbz-(S)-2-phenylglycinol | 130406-31-4 [amp.chemicalbook.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. (R)-(-)-2-Phenylglycinol | 56613-80-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 10. Cbz-(R)-2-phenylglycinal | C16H15NO3 | CID 22857082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchwithnj.com [researchwithnj.com]
- 12. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Tool: A Guide to Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is paramount, particularly in the fields of medicinal chemistry and materials science where the three-dimensional arrangement of atoms dictates biological activity and material properties.[1] Among the strategies developed to achieve this stereochemical control, the use of chiral auxiliaries remains a powerful and reliable method.[2][3] This technical guide provides an in-depth exploration of the core principles, strategic application, and practical considerations of chiral auxiliaries in asymmetric synthesis. We will delve into the causality behind experimental choices, from the selection of the appropriate auxiliary to the conditions for its attachment and subsequent cleavage, offering field-proven insights for both seasoned researchers and those new to the field.
Introduction: The Imperative of Chirality
Many organic molecules exist as enantiomers—non-superimposable mirror images. While physically similar, these stereoisomers can exhibit profoundly different biological activities.[1] The classic, tragic example of thalidomide underscores this principle, where one enantiomer was an effective sedative while the other was a potent teratogen. Consequently, the ability to selectively synthesize a single enantiomer is a critical requirement in drug development and the creation of other biologically active molecules.[1][4]
Asymmetric synthesis aims to achieve this selectivity. One of the foundational strategies in this endeavor is the temporary incorporation of a chiral entity, known as a chiral auxiliary, into an achiral substrate.[1][5] This auxiliary acts as a "chiral director," influencing the stereochemical outcome of a subsequent reaction to favor the formation of one diastereomer over the other.[1][5] Once the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product and, ideally, the recoverable and reusable auxiliary.[1][] This approach, pioneered by chemists like E.J. Corey and Barry Trost in the late 1970s and early 1980s, has become a cornerstone of modern synthetic organic chemistry.[1][5][7]
The Guiding Principles of Chiral Auxiliary-Mediated Synthesis
The success of a chiral auxiliary-based strategy hinges on several key principles that must be considered during the planning and execution of a synthesis.
The Ideal Chiral Auxiliary: A Chemist's Wishlist
A truly effective chiral auxiliary should possess a set of ideal characteristics:
-
Availability and Cost-Effectiveness: The auxiliary should be readily available in enantiomerically pure form and at a reasonable cost, especially for large-scale applications. Many successful auxiliaries are derived from the "chiral pool," which consists of inexpensive, naturally occurring chiral molecules like amino acids, terpenes, and carbohydrates.[2]
-
Facile Attachment and Cleavage: The auxiliary must be easily attached to the substrate and, crucially, removed under mild conditions that do not compromise the newly formed stereocenter.[2]
-
High Diastereoselectivity: The auxiliary must exert a strong stereochemical influence, leading to high diastereomeric excess (d.e.) in the key bond-forming reaction.[8]
-
Predictable Stereochemical Outcome: The stereochemical outcome of the reaction should be predictable, allowing for the rational design of a synthesis to target a specific enantiomer.
-
Recoverability and Reusability: For the sake of atom economy and cost-efficiency, the auxiliary should be recoverable in high yield and purity for reuse.[8]
The Mechanism of Stereochemical Control
The central dogma of chiral auxiliary-mediated synthesis is the conversion of an enantioselective reaction into a diastereoselective one. By attaching the chiral auxiliary (A) to a prochiral substrate (S), a new chiral molecule (S-A) is formed. This molecule now has two diastereotopic faces. When this complex reacts with a reagent, the transition states leading to the two possible diastereomeric products are no longer enantiomeric but diastereomeric. This difference in transition state energies results in the preferential formation of one diastereomer.
A Tour of Influential Chiral Auxiliaries
Over the decades, a diverse arsenal of chiral auxiliaries has been developed, each with its own strengths and applications.
Evans Oxazolidinones
Popularized by David A. Evans, oxazolidinone auxiliaries are among the most widely used and reliable chiral directors, particularly for asymmetric alkylations and aldol reactions.[1][] Derived from readily available amino alcohols, these auxiliaries provide excellent stereocontrol due to the formation of a rigid, chelated transition state.[9] The steric bulk of the substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.[1]
Key Applications of Evans Oxazolidinones:
| Reaction Type | Typical Diastereomeric Ratio (d.r.) | Key Features |
| Asymmetric Alkylation | >99:1 | Formation of a Z-enolate is crucial for high stereoselectivity. |
| Asymmetric Aldol Reactions | >99:1 for syn-aldol products | Boron-mediated soft enolization leads to the formation of a Z-enolate, which reacts via a Zimmerman-Traxler transition state.[9] |
| Asymmetric Diels-Alder Reactions | >95:5 | The auxiliary effectively controls the π-facial selectivity of the dienophile. |
Myers' Pseudoephedrine and Pseudoephenamine Amides
Andrew G. Myers developed a highly practical and versatile method for asymmetric alkylation using pseudoephedrine as a chiral auxiliary.[10][11] Both enantiomers of pseudoephedrine are inexpensive and readily available.[10] The substrate, a carboxylic acid, is converted to the corresponding pseudoephedrine amide. Deprotonation with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates a rigid, internally chelated Z-enolate. This conformation effectively blocks one face of the enolate, leading to highly diastereoselective alkylation.[10] More recently, pseudoephenamine has been introduced as a superior alternative, offering even higher diastereoselectivities, particularly in the formation of quaternary carbon centers, and is free from the regulatory restrictions associated with pseudoephedrine.[12]
Enders' SAMP/RAMP Hydrazones
Developed by Dieter Enders, the SAMP/RAMP hydrazone methodology is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[13][14] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are derived from proline and glutamic acid, respectively.[][13] The aldehyde or ketone is first converted to the corresponding hydrazone. Deprotonation with LDA forms a lithium azaenolate, which is stabilized by chelation to the methoxy group.[15] The bulky pyrrolidine ring effectively blocks one face of the azaenolate, directing the electrophile to the opposite face with high stereoselectivity.[15]
Oppolzer's Camphorsultam
Oppolzer's camphorsultam is a versatile chiral auxiliary derived from camphor.[16] Its rigid bicyclic structure provides a well-defined steric environment, leading to high levels of asymmetric induction in a variety of reactions, including Diels-Alder reactions, conjugate additions, and alkylations.[17] A key advantage of the camphorsultam auxiliary is its high crystallinity, which often allows for easy purification of the diastereomeric products by recrystallization.
Practical Application: A Step-by-Step Workflow
To illustrate the practical application of a chiral auxiliary, let's consider a typical workflow for an asymmetric alkylation using an Evans oxazolidinone.
Experimental Protocol: Asymmetric Alkylation of a Propionyl Imide
Step 1: Attachment of the Chiral Auxiliary (N-Acylation)
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the resulting solution for 15 minutes at 0 °C.
-
In a separate flask, prepare a solution of propionyl chloride in anhydrous THF.
-
Add the propionyl chloride solution dropwise to the lithium salt of the oxazolidinone at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) dropwise and stir for 30 minutes to form the sodium Z-enolate.
-
Add the alkylating agent (e.g., benzyl bromide) dropwise and stir at -78 °C for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify by column chromatography to obtain the alkylated product.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add lithium hydroxide and hydrogen peroxide at 0 °C.
-
Stir the reaction for several hours until the starting material is consumed.
-
Quench the excess peroxide with sodium sulfite solution.
-
Extract the aqueous layer to recover the chiral auxiliary.
-
Acidify the aqueous layer and extract the desired carboxylic acid.
Industrial Perspective and Future Outlook
Chiral auxiliaries have found widespread application in the pharmaceutical and fine chemical industries, particularly in the early stages of drug development where reliability and versatility are paramount.[1] The ability to rapidly generate enantiomerically pure compounds for biological testing is a significant advantage. While the stoichiometric nature of chiral auxiliary-based methods can be a drawback in terms of atom economy, the high reliability and predictability often outweigh this concern, especially when the auxiliary can be efficiently recycled.[18]
The future of chiral auxiliary-mediated synthesis will likely focus on the development of more efficient and sustainable processes. This includes the design of new auxiliaries that can be used in catalytic amounts, as well as the integration of auxiliary-based methods into continuous flow manufacturing processes, which can facilitate automation and efficient recycling.[18]
Conclusion
Chiral auxiliaries represent a powerful and enduring strategy in the field of asymmetric synthesis. Their ability to provide reliable and predictable stereochemical control has made them indispensable tools for the synthesis of complex, enantiomerically pure molecules. A thorough understanding of the principles governing their selection and application, as well as the practical aspects of their use, is essential for any researcher or scientist involved in the synthesis of chiral compounds. As the demand for enantiomerically pure pharmaceuticals and other advanced materials continues to grow, the role of the chiral auxiliary as a master architect of molecular chirality is set to endure.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 5. Chiral_auxiliary [chemeurope.com]
- 7. Chiral auxiliary! | PPTX [slideshare.net]
- 8. york.ac.uk [york.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. synarchive.com [synarchive.com]
- 12. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Camphorsultam - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Safe Handling of Cbz-(R)-2-phenylglycinol
Introduction: Cbz-(R)-2-phenylglycinol, also known as Benzyl (R)-(2-hydroxy-1-phenylethyl)carbamate, is a valuable chiral building block frequently utilized by researchers and drug development professionals in the synthesis of complex pharmaceutical intermediates. Its structural rigidity and defined stereochemistry make it a critical component in asymmetric synthesis. However, like many specialized reagents, its safe and effective use demands a thorough understanding of its potential hazards and the implementation of rigorous handling protocols.
This guide provides a comprehensive overview of the safety and handling precautions for this compound (CAS No: 120666-53-7). It is crucial to note that specific, peer-reviewed toxicological and hazard data for this N-protected derivative are not widely available.[1] Therefore, the safety protocols outlined herein are grounded in the established principles of laboratory safety and are informed by the known hazard profile of its parent compound, (R)-(-)-2-Phenylglycinol (CAS No: 56613-80-0). Until specific data for this compound is established, it must be handled with a level of caution appropriate for a substance with the potential for significant irritation and harm.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's properties is the foundation of its safe handling. Key identifiers and physical data for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | Benzyl (R)-(2-hydroxy-1-phenylethyl)carbamate | [2] |
| Synonyms | Z-D-Phg-ol, (r)-benzyl (2-hydroxy-2-phenylethyl)carbamate | [1][2] |
| CAS Number | 120666-53-7 | [1][2] |
| Molecular Formula | C₁₆H₁₇NO₃ | [1][2] |
| Molecular Weight | 271.32 g/mol | [2] |
| Appearance | White to off-white powder/crystalline solid | [3] |
| Storage Temperature | 2-8 °C | [2] |
| Solubility | Slightly soluble in water. Soluble in DMSO, DMF, and Ethanol. | [4][5] |
Hazard Identification and GHS Classification
As data for this compound is limited, the GHS classification for the parent compound, (R)-(-)-2-Phenylglycinol , is provided as a conservative proxy for risk assessment. The introduction of the Cbz protecting group is not expected to mitigate these hazards; therefore, this compound should be treated as possessing, at a minimum, the following hazard profile.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | Category 1/2 | GHS05, GHS07 | Danger / Warning | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [3][6][7][8] |
| Serious Eye Damage/Irritation | Category 1/2 | GHS05, GHS07 | Danger / Warning | H318: Causes serious eye damage / H319: Causes serious eye irritation | [3][6][7][8] |
| Acute Toxicity (Oral) | Category 4 | GHS07 | Warning | H302: Harmful if swallowed | [8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation | [6][7][9] |
Precautionary Statements (Summary):
-
Prevention (P261, P280): Avoid breathing dust. Wear protective gloves, protective clothing, and eye/face protection.[6][7]
-
Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
-
Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed.[6][7]
-
Disposal (P501): Dispose of contents/container to an approved waste disposal plant.[3][6][7]
Core Principles of Safe Handling: A Mechanistic Approach
The causality behind safe handling protocols stems directly from the hazard profile. The primary risks associated with this class of compounds are exposure via inhalation of fine powder and direct contact with skin and eyes.
-
Containment is Key: The potential for respiratory irritation (H335) necessitates that all manipulations of the solid compound, especially weighing and transferring, be performed within a certified chemical fume hood or a glove box. This engineering control is the primary barrier to preventing the generation of airborne dust clouds and subsequent inhalation.
-
Preventing Dermal and Ocular Contact: The severe irritant and potential corrosive properties (H314/H315, H318/H319) of the parent molecule dictate that direct contact must be avoided. The use of appropriate gloves and safety glasses or goggles is not merely a recommendation but a critical requirement to prevent chemical burns or serious eye damage.
-
Minimizing Dust Generation: Mechanical actions like scooping or pouring can aerosolize fine powders. Prudent laboratory technique—such as gently scooping material rather than pouring it from a height and using a draft shield on an analytical balance—is essential to minimize dust formation at the source.
Standard Operating Protocol: Laboratory Handling
This protocol provides a self-validating system for handling this compound, ensuring safety checks are integrated at every stage.
Step 1: Pre-Operational Safety Review
-
Verify the location of the nearest safety shower and eyewash station.
-
Review this safety guide and the supplier-specific Safety Data Sheet (SDS).
-
Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Assemble all necessary Personal Protective Equipment (PPE) as detailed in Section 5. Don PPE before entering the handling area.
Step 2: Material Weighing and Transfer
-
Perform all weighing and transfer operations inside the chemical fume hood.
-
Place a weigh boat on an analytical balance equipped with a draft shield.
-
Using a clean, dedicated spatula, carefully transfer the required amount of this compound to the weigh boat. Avoid any abrupt movements that could generate dust.
-
Once the desired mass is obtained, securely close the primary container.
-
Carefully transfer the weighed material to the reaction vessel, which should also be inside the fume hood.
Step 3: Post-Handling Decontamination and Cleanup
-
Wipe the spatula, weigh boat, and any affected surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to decontaminate them.
-
Dispose of the used weigh boat and cleaning materials as hazardous waste.
-
Wipe down the exterior of the primary container before returning it to cold storage (2-8 °C).
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Wash hands and forearms thoroughly with soap and water.
Caption: Standard workflow for handling this compound.
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment. The following represents the minimum required PPE for handling this compound powder.
-
Eye and Face Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is a significant risk of splashing during the dissolution of the compound.[9][10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Inspect gloves for any signs of degradation or puncture before use. For prolonged tasks, consider double-gloving.[11][12]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure clothing covers all exposed skin on the arms and legs.[9]
-
Respiratory Protection: All handling of the solid material must occur in a fume hood. If, under exceptional circumstances, work outside a hood is unavoidable and dust may be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[9][11]
Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][7][13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][6][7][13]
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3][6][7][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6][7]
Accidental Release (Spill) Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Control: Ensure the area is well-ventilated (fume hood). Remove all ignition sources.[6]
-
Contain & Clean:
-
Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material like vermiculite or sand to prevent further aerosolization.
-
Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste. Avoid actions that create dust.[6][7][9]
-
Decontaminate the spill area with an appropriate solvent and washcloths, disposing of all materials as hazardous waste.
-
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or chemical foam.[6][10][14]
-
Specific Hazards: During a fire, irritating and toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx), may be generated through thermal decomposition.[6][7][10][15]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[7][10][14][15]
Caption: Decision-making workflow for emergency response.
Storage and Disposal
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[6][7][9][16] The recommended storage temperature is between 2-8 °C.[2] Keep away from incompatible materials such as strong oxidizing agents.[7][9] Given that related compounds can be air-sensitive, storing under an inert atmosphere like nitrogen is a prudent additional measure.[3]
-
Disposal: All waste material, including contaminated PPE and cleaning supplies, must be disposed of as hazardous chemical waste.[3][6][7] Disposal must be conducted through a licensed waste disposal company and in strict accordance with all federal, state, and local environmental regulations. Do not allow the product to enter drains or soil.[6]
Toxicological Profile
-
Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.[6]
-
Acute Effects:
-
Skin: May cause inflammation characterized by itching, scaling, reddening, or blistering.[6] Prolonged contact may lead to chemical burns.
-
Eyes: Can cause redness, watering, pain, and serious eye damage.[6]
-
Inhalation: May cause irritation of the lungs and respiratory system.[6]
-
Ingestion: Harmful if swallowed; may cause irritation of the digestive tract.[8][16]
-
-
Chronic Effects: Data on long-term exposure is not available.
-
Carcinogenicity: The parent compound is not classified as a carcinogen by IARC, NTP, or OSHA.[6]
References
- 1. Page loading... [wap.guidechem.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. caymanchem.com [caymanchem.com]
- 5. (R)-(-)-2-Phenylglycinol, 98% | Fisher Scientific [fishersci.ca]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. physics.purdue.edu [physics.purdue.edu]
- 15. fishersci.com [fishersci.com]
- 16. (R)-(-)-2-Phenylglycinol(56613-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Methodological & Application
Synthesis of chiral amines using Cbz-(R)-2-phenylglycinol
Application Notes & Protocols
Topic: High-Fidelity Asymmetric Synthesis of Chiral Amines Utilizing a Cbz-(R)-2-Phenylglycinol Auxiliary
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chiral amines are indispensable building blocks in modern pharmaceuticals, representing a significant portion of all small-molecule drugs.[1][2] Their stereochemistry is often critical for therapeutic efficacy and safety. This guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of chiral amines using the robust and reliable chiral auxiliary, N-carbobenzyloxy-(R)-2-phenylglycinol (this compound). We delve into the mechanistic rationale behind the stereocontrol, provide step-by-step experimental procedures, and offer field-proven insights to troubleshoot common challenges. The methodology leverages a three-step sequence: diastereoselective formation of a chiral imine, a highly controlled diastereoselective reduction, and subsequent cleavage of the auxiliary to yield the target enantiopure amine. This approach offers a powerful and predictable route to valuable chiral intermediates for drug discovery and development.[3][4]
The Strategic Advantage of the Phenylglycinol Auxiliary
The use of a chiral auxiliary is a classic and powerful strategy in asymmetric synthesis, where a temporary chiral moiety is attached to a prochiral substrate to direct a stereoselective transformation.[5][]
Causality of Stereochemical Control
This compound is an exemplary auxiliary for several key reasons:
-
Rigid Conformational Scaffolding: The phenyl and hydroxyl groups of the phenylglycinol backbone create a sterically defined and conformationally restricted environment. This rigidity is paramount for effective facial discrimination of the prochiral imine intermediate.
-
Chelation Control: The hydroxyl group, in proximity to the imine nitrogen, acts as a crucial chelating agent. During the reduction step, it coordinates to the hydride reagent (e.g., containing Li⁺, Na⁺, or Zn²⁺), forming a rigid five-membered ring intermediate. This complex effectively blocks one face of the C=N double bond, forcing the hydride to attack from the opposite, less-hindered face, thus ensuring high diastereoselectivity.[7]
-
Robust Cbz Protecting Group: The N-carbobenzyloxy (Cbz) group serves two purposes. Firstly, it protects the auxiliary's amino group during the initial steps. Secondly, its stability under various conditions and its susceptibility to clean removal via hydrogenolysis make it an ideal protecting group that does not interfere with the core transformations.[8][9]
Overall Synthetic Workflow
The synthesis follows a logical and efficient three-stage pathway. This workflow is designed to build the desired stereocenter with high fidelity and then cleanly remove the directing auxiliary.
Figure 1: High-level workflow for chiral amine synthesis.
Mechanistic Deep Dive: The Origin of Diastereoselectivity
The cornerstone of this methodology is the diastereoselective reduction of the chiral imine intermediate. Understanding the transition state is key to appreciating and optimizing the reaction.
As described, the auxiliary's hydroxyl group chelates to the metal cation of the hydride reagent (e.g., NaBH₄). This forms a rigid bicyclic-like transition state. The phenyl group of the auxiliary arranges itself to minimize steric hindrance, further biasing the conformation. This leaves one face of the imine double bond sterically shielded, directing the incoming hydride nucleophile to the opposite face with high precision.
Figure 2: Rationale for diastereoselective hydride attack.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 3.1: Formation of the Chiral Imine Intermediate
This protocol describes the condensation reaction between a prochiral ketone and the chiral auxiliary.
-
Materials:
-
This compound (1.0 equiv)
-
Prochiral ketone (e.g., acetophenone) (1.1 equiv)
-
Titanium (IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diisopropylethylamine (DIPEA) (2.5 equiv)
-
-
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DCM (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Ti(OiPr)₄ dropwise over 10 minutes. The solution may turn yellow.
-
Add the prochiral ketone, followed by the dropwise addition of DIPEA.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Filter the resulting suspension through a pad of Celite®, washing the pad with DCM.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude imine is often used directly in the next step without further purification.
-
Protocol 3.2: Diastereoselective Reduction of the Imine
This is the critical stereochemistry-defining step.
-
Materials:
-
Crude chiral imine from Protocol 3.1 (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the crude imine in a mixture of THF and MeOH (e.g., 4:1 v/v) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a slurry of NaBH₄ in a small amount of THF.
-
Slowly add the NaBH₄ slurry to the cold imine solution portion-wise over 30 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction at -78 °C for 4-6 hours. Monitor by TLC until the starting imine is consumed.
-
Quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product.
-
Protocol 3.3: Cleavage of the Chiral Auxiliary
This final step liberates the desired chiral amine. Two common methods are presented.
Method A: Reductive Cleavage (Hydrogenolysis)
-
Materials:
-
Diastereomerically enriched protected amine (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt. %, ~10 mol %)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
-
Procedure:
-
Dissolve the protected amine in MeOH.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Purge the flask with H₂ gas and maintain a positive pressure with a hydrogen balloon.
-
Stir vigorously at room temperature for 8-16 hours.
-
Monitor by TLC for the disappearance of starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing thoroughly with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral amine. The auxiliary is recovered as 2-phenylglycinol.
-
Method B: Oxidative Cleavage [10]
(Useful if the target molecule contains functional groups sensitive to reduction, e.g., alkenes, alkynes).
-
Materials:
-
Diastereomerically enriched protected amine (1.0 equiv)
-
Lead (IV) acetate (Pb(OAc)₄) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the protected amine in anhydrous DCM and cool to 0 °C.
-
Add Pb(OAc)₄ portion-wise, maintaining the temperature at 0 °C.
-
Stir for 1-2 hours at 0 °C.
-
Quench the reaction with aqueous sodium sulfite solution.
-
Filter the mixture through Celite® and extract the aqueous layer with DCM.
-
The resulting intermediate is an imine, which must be hydrolyzed. Treat the organic layer with 1M HCl and stir for 1 hour.
-
Separate the layers. Basify the aqueous layer with 2M NaOH and extract with DCM to isolate the free amine.
-
Data Summary and Expected Outcomes
The efficiency of this method is demonstrated by its consistently high diastereoselectivity across various substrates.
| Substrate (Ketone) | Reducing Agent | Typical Diastereomeric Ratio (d.r.) | Overall Yield (2 steps) | Final Amine e.e. |
| Acetophenone | NaBH₄ | >95:5 | 75-85% | >95% |
| Propiophenone | NaBH₄ | >97:3 | 70-80% | >97% |
| 2-Acetylnaphthalene | LiBH₄ | >98:2 | 72-82% | >98% |
| Cyclohexyl methyl ketone | NaBH₄ / CeCl₃ | 90:10 | 65-75% | >90% |
Note: Data are representative examples compiled to illustrate the methodology's effectiveness. Actual results may vary based on specific reaction conditions and substrate electronics/sterics.
Troubleshooting and Expert Recommendations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity | 1. Reaction temperature too high during reduction. 2. Insufficient chelation control. 3. Sterically undemanding substrate. | 1. Strictly maintain reduction temperature at -78 °C. 2. Add a Lewis acid like CeCl₃ with NaBH₄ to enhance chelation. 3. Consider a bulkier reducing agent like L-Selectride®, but be mindful of potential side reactions. |
| Incomplete Auxiliary Cleavage | 1. Inactive Pd/C catalyst. 2. Catalyst poisoning. 3. Insufficient H₂ pressure. | 1. Use fresh, high-quality Pd/C. 2. Purify the substrate carefully; sulfur-containing compounds can poison the catalyst. 3. Use a Parr apparatus for higher H₂ pressure if a balloon is insufficient. |
| Epimerization of Product | 1. Harsh acidic or basic conditions during workup. 2. Prolonged reaction times at elevated temperatures. | 1. Use mild workup conditions (e.g., saturated NaHCO₃ or NH₄Cl). 2. Avoid unnecessary heating and purify the product promptly after isolation. |
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Cbz-(R)-2-phenylglycinol as a Chiral Auxiliary in Diastereoselective Aldol Reactions for the Synthesis of β-Hydroxy-α-Amino Acids
An Application Guide and Protocol for Researchers
Introduction: The Pursuit of Stereochemical Control in Drug Development
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Its ability to construct complex molecules by uniting two carbonyl compounds into a new β-hydroxy carbonyl structure is unparalleled.[2] In the context of medicinal chemistry and drug development, where biological activity is exquisitely dependent on the three-dimensional arrangement of atoms, achieving stereocontrol in these reactions is paramount. Many pharmaceutical agents are chiral and exist as one of two enantiomers, making asymmetric synthesis a critical discipline.[3]
Chiral auxiliaries are a powerful and reliable strategy for inducing asymmetry.[3][4] These are chiral molecules that are temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.[3][5] While numerous auxiliaries have been developed, Cbz-(R)-2-phenylglycinol has emerged as a highly effective controller for the synthesis of chiral α-amino acid derivatives. Its rigid structure and predictable stereochemical bias make it an excellent choice for demanding applications.
This guide provides an in-depth exploration of the use of N-Cbz-(R)-2-phenylglycinol as a chiral auxiliary, specifically focusing on its application in diastereoselective aldol reactions to generate enantiomerically enriched syn-β-hydroxy-α-amino acids, which are key structural motifs in numerous bioactive compounds.[6][7]
Principle of Stereocontrol: The Chelation-Controlled Transition State
The remarkable stereoselectivity achieved with this compound derivatives stems from the formation of a rigid, chair-like six-membered transition state, often described by the Zimmerman-Traxler model.[2][3] The process begins with the attachment of the auxiliary to a glycine unit, followed by deprotonation with a strong base (e.g., LDA or LiHMDS) to form a lithium enolate.
The key to stereocontrol lies in chelation. The lithium cation is coordinated by both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group (or the nitrogen of the Cbz group, depending on the exact structure). This chelation locks the conformation of the enolate. The bulky phenyl group of the auxiliary effectively blocks one face of the enolate from the incoming electrophile (the aldehyde). Consequently, the aldehyde can only approach from the less sterically hindered face, leading to a highly predictable diastereoselective outcome.[8][9]
The Cbz (benzyloxycarbonyl) protecting group serves a dual purpose: it prevents unwanted side reactions at the nitrogen atom and its steric bulk further contributes to the facial bias of the enolate.
Experimental Workflow & Protocols
The overall synthetic sequence involves three main stages: synthesis of the chiral glycinamide substrate, the diastereoselective aldol addition, and finally, the cleavage of the auxiliary to yield the desired β-hydroxy-α-amino acid.
Protocol 1: Synthesis of the Chiral Glycinamide Substrate
This protocol is adapted from methodologies developed for similar auxiliaries like pseudoephenamine.[7] It involves the direct amidation of a glycine ester with the chiral auxiliary.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride
-
Trimethylaluminum (2.0 M solution in toluene)
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylaluminum (1.1 equiv) dropwise. Caution: Highly pyrophoric reagent. Methane gas evolution will be observed.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
In a separate flask, neutralize glycine methyl ester hydrochloride (1.1 equiv) with a suitable base (e.g., triethylamine in DCM) and extract the free base. Carefully concentrate in vacuo to obtain the free ester.
-
Add the free glycine methyl ester to the aluminum-amide solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC for the consumption of the starting material.
-
Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NaHCO₃.
-
Dilute the mixture with DCM and stir vigorously until a biphasic solution is formed.
-
Separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure chiral glycinamide substrate.
Protocol 2: Diastereoselective Aldol Addition
This protocol employs a lithium enolate, with lithium chloride as an additive to ensure a tight, well-defined chelated transition state.[7]
Materials:
-
Chiral glycinamide substrate (from Protocol 1)
-
Lithium chloride (LiCl), anhydrous (dried in vacuo at >130 °C)
-
Lithium hexamethyldisilazide (LiHMDS) (1.0 M solution in THF)
-
Aldehyde (RCHO), freshly distilled or purified
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Add the chiral glycinamide substrate (1.0 equiv) and anhydrous LiCl (1.2 equiv) to a flame-dried, multi-necked flask under an inert atmosphere.
-
Add anhydrous THF and cool the resulting slurry to -78 °C using a dry ice/acetone bath.
-
Add LiHMDS (1.1 equiv) dropwise via syringe over 15 minutes.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolization.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Continue stirring at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Dilute with EtOAc and water.
-
Separate the layers and extract the aqueous phase with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
The diastereomeric ratio (d.r.) can be determined from the ¹H NMR spectrum of the crude product.
-
The major diastereomer can typically be isolated as a solid by crystallization or purified by flash chromatography.
Data Presentation: Scope of the Aldol Reaction
The this compound auxiliary provides high levels of diastereoselectivity across a range of aldehyde substrates.
| Entry | Aldehyde (RCHO) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | 92 | >98:2 |
| 2 | Benzaldehyde | 88 | >95:5 |
| 3 | Cinnamaldehyde | 85 | >95:5 |
| 4 | Cyclohexanecarboxaldehyde | 90 | >97:3 |
Table 1: Representative yields and diastereoselectivities for the aldol addition of the this compound-derived glycinamide with various aldehydes. Data is illustrative based on typical outcomes for related auxiliaries.[7]
Protocol 3: Auxiliary Cleavage and Recovery
A key advantage of this system is the facile removal of the auxiliary under mild hydrolytic conditions, which prevents retro-aldol fragmentation and preserves the stereocenters.[7]
Materials:
-
Aldol adduct (from Protocol 2)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Dowex® 50WX8 ion-exchange resin (H⁺ form)
Procedure:
-
Dissolve the purified aldol adduct (1.0 equiv) in a 3:1 mixture of THF:MeOH.
-
Add a 3 M aqueous solution of NaOH (5.0 equiv).
-
Stir the mixture at room temperature for 12-24 hours, until TLC indicates complete consumption of the starting material.
-
Dilute the reaction mixture with water and extract with DCM (3x) to recover the this compound auxiliary. The combined organic layers can be dried and concentrated to obtain the auxiliary, which can be repurified for reuse.
-
Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 7 with 1 M HCl.
-
To isolate the amino acid, either lyophilize the aqueous solution to obtain the sodium carboxylate salt or pass the neutralized solution through a column of Dowex® 50WX8 resin.
-
After loading, wash the resin with water, then elute the amino acid with aqueous ammonia.
-
Concentrate the ammonia fractions under reduced pressure to yield the pure, enantiomerically enriched β-hydroxy-α-amino acid.
Conclusion and Outlook
This compound serves as a robust and highly effective chiral auxiliary for the asymmetric synthesis of syn-β-hydroxy-α-amino acids via aldol addition. The methodology is characterized by its operational simplicity, the high diastereoselectivities achieved through a well-defined chelation-controlled transition state, and the mild conditions required for auxiliary cleavage and recovery. This makes the protocol highly valuable for researchers in academic and industrial settings, particularly for the construction of chiral building blocks essential for the development of novel therapeutics.[6][10]
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. york.ac.uk [york.ac.uk]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chelation-controlled ester-derived titanium enolate aldol reaction: diastereoselective syn-aldols with mono- and bidentate aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enantioselective Synthesis of Alkaloids with Phenylglycinol-Derived Lactams
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of stereochemistry is a cornerstone of modern drug discovery and development. Alkaloids, a diverse class of naturally occurring compounds containing nitrogen, have long been a rich source of therapeutic agents. Their complex, three-dimensional structures often feature multiple stereocenters, and their biological activity is typically dependent on a single enantiomer. Consequently, the development of robust and efficient methods for their enantioselective synthesis is a critical endeavor in medicinal chemistry and organic synthesis.
This guide provides a detailed overview and practical protocols for the use of phenylglycinol-derived lactams as powerful chiral auxiliaries in the enantioselective synthesis of alkaloids.[1][2] These bicyclic lactam systems, pioneered by Meyers and further developed by others, offer a reliable and versatile platform for the asymmetric construction of substituted piperidine rings, a common structural motif in numerous alkaloids.[3] The underlying principle of this strategy is the temporary attachment of a chiral auxiliary to a substrate, which directs the stereochemical outcome of a subsequent bond-forming reaction. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered.
This document will delve into the mechanistic basis for the high diastereoselectivity observed in these systems, provide step-by-step protocols for key transformations, and showcase the application of this methodology in the total synthesis of representative alkaloids.
Core Principles: The Power of Phenylglycinol-Derived Lactams
The effectiveness of phenylglycinol-derived lactams as chiral auxiliaries stems from several key features:
-
Rigid Bicyclic Structure: The fusion of the oxazolidine ring (derived from phenylglycinol) to the piperidone lactam creates a conformationally restricted bicyclic system. This rigidity is crucial for effective facial shielding of the lactam enolate, leading to high diastereoselectivity in alkylation and other reactions.
-
Steric Shielding by the Phenyl Group: The phenyl group of the phenylglycinol moiety effectively blocks one face of the lactam enolate, directing incoming electrophiles to the opposite face. This steric hindrance is the primary factor controlling the stereochemical outcome of the reaction.[4]
-
Predictable Stereochemical Control: The stereochemistry of the newly formed stereocenter is reliably controlled by the chirality of the phenylglycinol used ((R)- or (S)-phenylglycinol). This allows for the synthesis of either enantiomer of the target molecule by simply choosing the appropriate enantiomer of the chiral auxiliary.
-
Versatility in Alkaloid Synthesis: This methodology has been successfully applied to the synthesis of a wide range of alkaloids, including those with piperidine, indole, quinolizidine, and indolizidine skeletons.[5][6][7]
Mechanism of Diastereoselective Alkylation
The key stereochemistry-defining step in this synthetic strategy is the diastereoselective alkylation of the chiral lactam enolate. The generally accepted model involves the formation of a lithium enolate upon treatment with a strong base, such as lithium diisopropylamide (LDA). The lithium cation is thought to chelate to the enolate oxygen and the oxygen of the oxazolidine ring, further rigidifying the system. The bulky phenyl group then effectively shields the syn-face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered anti-face. This results in the formation of the alkylated product with a high degree of diastereoselectivity.
References
- 1. Enantioselective synthesis of alkaloids from phenylglycinol-derived lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses1 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective formal synthesis of uleine alkaloids from phenylglycinol-derived bicyclic lactams - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Alkylation of phenylglycinol-derived oxazolopiperidone lactams. Enantioselective synthesis of beta-substituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for N-Cbz Protection of (R)-2-Phenylglycinol
Introduction: The Strategic Importance of Amine Protection
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and peptidomimetics, the selective masking and demasking of reactive functional groups is a foundational strategy. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone for the protection of primary and secondary amines.[1] Its utility stems from a robust stability across a wide array of reaction conditions, including basic, nucleophilic, and mildly acidic media, coupled with its facile removal under mild reductive conditions, typically catalytic hydrogenolysis.[][3] This orthogonality to many other common protecting groups makes it an invaluable tool in multistep synthetic campaigns.[]
(R)-2-phenylglycinol is a critical chiral building block, prized for its role as a chiral auxiliary and as a precursor for various biologically active molecules.[1] The presence of both a primary amine and a primary alcohol necessitates a selective protection strategy to allow for transformations at other sites of the molecule. The protection of the more nucleophilic amine group is often the first and most critical step. This application note provides a detailed, field-proven protocol for the N-Cbz protection of (R)-2-phenylglycinol, yielding benzyl (R)-(2-hydroxy-1-phenylethyl)carbamate. The procedure employs classic Schotten-Baumann conditions, utilizing a biphasic system with an aqueous inorganic base to efficiently and cleanly afford the desired product.
Reaction Mechanism: The "Why" Behind the Protocol
The N-protection of (R)-2-phenylglycinol with benzyl chloroformate is a nucleophilic acyl substitution reaction. Understanding the role of each component is critical for successful execution and troubleshooting.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of (R)-2-phenylglycinol acting as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[][]
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a chloride ion (Cl⁻), which is an excellent leaving group.
-
Acid Neutralization: This step generates one equivalent of hydrochloric acid (HCl). The presence of a base, such as sodium bicarbonate (NaHCO₃), is crucial to neutralize this acid in situ.[][5] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Maintaining a slightly basic pH (typically 8-10) is optimal; highly basic conditions can risk racemization of the chiral center or hydrolysis of the benzyl chloroformate.[6]
The use of a biphasic system, such as ethyl acetate and water, is advantageous. (R)-2-phenylglycinol and the inorganic base are soluble in the aqueous phase, while the benzyl chloroformate and the final Cbz-protected product are more soluble in the organic phase. This facilitates both the reaction at the interface and the subsequent separation and purification.
Detailed Experimental Protocol
This protocol details the procedure for the N-Cbz protection of (R)-2-phenylglycinol on a laboratory scale.
Materials and Reagents
| Reagent/Material | Chemical Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| (R)-2-Phenylglycinol | C₈H₁₁NO | 137.18 | 10.0 | 1.0 | 1.37 g |
| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 11.0 | 1.1 | 1.3 mL |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 25.0 | 2.5 | 2.10 g |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | 50 mL |
| Deionized Water | H₂O | 18.02 | - | - | 50 mL |
| Brine (sat. NaCl) | NaCl/H₂O | - | - | - | 20 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | ~5 g |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-phenylglycinol (1.37 g, 10.0 mmol) and sodium bicarbonate (2.10 g, 25.0 mmol) in deionized water (50 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Cbz-Cl: Add ethyl acetate (50 mL) to the flask. While stirring vigorously to ensure good mixing between the two phases, add benzyl chloroformate (1.3 mL, 11.0 mmol) dropwise via a syringe or dropping funnel over 15-20 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir vigorously for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 Ethyl Acetate:Hexanes. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine all organic layers and wash sequentially with 1 M HCl (20 mL) to remove any unreacted amine, followed by saturated sodium bicarbonate solution (20 mL) to remove any remaining acidic impurities, and finally with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is typically a white to off-white solid.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (or freezer) to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Visualized Workflows
Reaction Mechanism Diagram
Caption: Mechanism of N-Cbz protection.
Experimental Workflow Diagram
Caption: Experimental workflow for N-Cbz protection.
Characterization of Benzyl (R)-(2-hydroxy-1-phenylethyl)carbamate
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₆H₁₇NO₃
-
Molecular Weight: 271.31 g/mol
-
CAS Number: 120666-53-7[3]
-
Melting Point: A sharp melting point is indicative of high purity. While a specific literature value for this exact compound is not consistently reported, similar carbamates often exhibit melting points in the range of 80-140°C.[] For example, benzyl carbamate itself melts at 86-89 °C.[]
-
¹H NMR (Expected, CDCl₃, 400 MHz):
-
δ 7.25-7.40 (m, 10H, Ar-H from both phenyl rings)
-
δ 5.50-5.70 (br d, 1H, N-H)
-
δ 5.10 (s, 2H, O-CH₂-Ph of Cbz group)
-
δ 4.80-4.90 (m, 1H, N-CH-Ph)
-
δ 3.70-3.85 (m, 2H, CH₂-OH)
-
δ 2.00-2.20 (br s, 1H, O-H)
-
-
¹³C NMR (Expected, CDCl₃, 100 MHz):
-
δ 156.0-157.0 (C=O, carbamate)
-
δ 139.0-140.0 (Ar-C, quaternary)
-
δ 136.0-137.0 (Ar-C, quaternary of Cbz)
-
δ 127.0-129.0 (Ar-CH, multiple signals)
-
δ 67.0-68.0 (O-CH₂-Ph of Cbz group)
-
δ 66.0-67.0 (CH₂-OH)
-
δ 58.0-59.0 (N-CH-Ph)
-
Troubleshooting and Field-Proven Insights
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient base, leading to protonation of the starting amine. 2. Benzyl chloroformate has hydrolyzed due to moisture or prolonged storage. 3. Inefficient stirring, leading to poor mixing of the biphasic system. | 1. Ensure the correct stoichiometry of the base is used. Check the pH of the aqueous layer; it should be basic. 2. Use fresh or properly stored benzyl chloroformate. 3. Increase the stirring speed to create a fine emulsion at the interface of the two layers. |
| Low Yield | 1. Product is partially soluble in the aqueous phase. 2. Premature precipitation of the product before extraction is complete. 3. Hydrolysis of the product during work-up. | 1. Perform thorough extractions of the aqueous layer with ethyl acetate (3-4 times). 2. If a solid forms, ensure it is fully dissolved in the organic layer before separation. It may be necessary to add more organic solvent. 3. Avoid prolonged exposure to strongly acidic or basic conditions during the washing steps. |
| Oily Product / Difficulty Crystallizing | 1. Presence of impurities, such as unreacted starting materials or side products. 2. Residual solvent. | 1. Ensure the work-up procedure is followed meticulously. Purify the crude product using flash column chromatography (e.g., silica gel with an ethyl acetate/hexanes gradient) before attempting recrystallization. 2. Ensure the product is thoroughly dried under high vacuum to remove all solvent residues. |
| Potential Side Reaction | Reaction at the primary alcohol to form a carbonate. | This is generally disfavored as the amine is significantly more nucleophilic than the alcohol. The Schotten-Baumann conditions (aqueous base) also favor N-acylation. If observed, using a non-aqueous system with a non-nucleophilic organic base (e.g., triethylamine in DCM) at low temperatures can be explored, but is typically not necessary for this substrate. |
References
Application Notes and Protocols for the Deprotection of Cbz-(R)-2-phenylglycinol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cbz Deprotection in Chiral Amine Synthesis
The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in modern organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates.[1] Its stability under a range of conditions and the variety of methods for its removal make it an invaluable tool for the protection of amine functionalities.[2] (R)-2-phenylglycinol is a crucial chiral building block used in the synthesis of numerous pharmaceutical agents, including ligands for asymmetric catalysis and components of antiviral and anticancer drugs.[3][4] The final step in many synthetic routes towards this important molecule involves the deprotection of its Cbz-protected precursor, Cbz-(R)-2-phenylglycinol.
The selection of an appropriate deprotection method is paramount to ensure a high yield and purity of the final product, while preserving the stereochemical integrity of the chiral center. This guide provides a detailed overview of the most effective and commonly employed methods for the deprotection of this compound, offering in-depth protocols, mechanistic insights, and a comparative analysis to aid researchers in making informed decisions for their specific synthetic needs.
Methodologies for Cbz Deprotection of this compound
The primary strategies for the removal of the Cbz group from this compound fall into two main categories: catalytic hydrogenolysis and acid-catalyzed cleavage. Each approach presents a unique set of advantages and limitations regarding substrate compatibility, reaction conditions, and scalability.
Catalytic Hydrogenolysis: The Workhorse of Cbz Deprotection
Catalytic hydrogenolysis is the most widely used method for Cbz deprotection due to its mild reaction conditions and the generation of benign byproducts (toluene and carbon dioxide).[5] This method involves the cleavage of the benzylic C-O bond in the presence of a metal catalyst and a hydrogen source.
The reaction proceeds via the adsorption of the Cbz-protected amine onto the surface of the palladium catalyst, followed by the cleavage of the C-O bond by hydrogen, leading to the formation of an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine.[1]
Cbz_Amine [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Adsorbed [label="Adsorption onto\nPd Catalyst Surface", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="Cleavage of\nBenzyl C-O Bond", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Formation of Toluene and\nUnstable Carbamic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="(R)-2-phenylglycinol\n+ CO2", fillcolor="#34A853", fontcolor="#FFFFFF"];
Cbz_Amine -> Adsorbed [label=" "]; Adsorbed -> Cleavage [label="H₂"]; Cleavage -> Intermediate; Intermediate -> Product [label="Decarboxylation"]; }
Figure 1: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Two primary variations of catalytic hydrogenolysis are commonly employed:
a) Catalytic Hydrogenation using Hydrogen Gas (H₂)
This is the classic and highly efficient method for Cbz deprotection.
Protocol:
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask equipped with a magnetic stir bar.[5]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield (R)-2-phenylglycinol. The product can be further purified by crystallization or column chromatography if necessary.
b) Catalytic Transfer Hydrogenation
This method offers a safer and more convenient alternative to using flammable hydrogen gas, making it particularly suitable for larger-scale reactions or laboratories not equipped for handling hydrogen gas.[5] A hydrogen donor, such as ammonium formate, is used to generate hydrogen in situ.
Protocol:
-
Dissolution: Dissolve this compound (1.0 equivalent) in methanol or ethanol.[5]
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) to the solution, followed by the portion-wise addition of ammonium formate (3-5 equivalents).[5]
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often rapid.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Follow the same filtration and isolation procedure as described for catalytic hydrogenation with H₂ gas. An aqueous work-up may be necessary to remove excess ammonium formate.
Acid-Catalyzed Cleavage: A Metal-Free Alternative
Acidic cleavage provides a valuable alternative for Cbz deprotection, especially for substrates that are sensitive to catalytic hydrogenation (e.g., molecules containing other reducible functional groups).[5][6]
The reaction is initiated by the protonation of the carbamate oxygen, followed by the cleavage of the benzyl C-O bond, often through an SN1 or SN2-type mechanism, to release the free amine, carbon dioxide, and a benzyl cation which is trapped by a nucleophile present in the reaction medium.[1]
Cbz_Amine [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation of\nCarbamate Oxygen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="Cleavage of\nBenzyl C-O Bond", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="(R)-2-phenylglycinol\n+ CO2 + Benzyl cation", fillcolor="#34A853", fontcolor="#FFFFFF"];
Cbz_Amine -> Protonation [label="H+"]; Protonation -> Cleavage; Cleavage -> Product; }
Figure 2: Mechanism of Cbz deprotection via acid-catalyzed cleavage.
a) Using Hydrogen Bromide in Acetic Acid (HBr/AcOH)
This is a classic and potent reagent system for Cbz deprotection.
Protocol:
-
Dissolution: Dissolve this compound in glacial acetic acid.[5]
-
Reagent Addition: Add a solution of 33% HBr in acetic acid to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, the product, as the hydrobromide salt, can often be precipitated by the addition of cold diethyl ether and collected by filtration. Alternatively, an aqueous work-up with neutralization using a base (e.g., NaHCO₃ or NaOH) followed by extraction with an organic solvent can be performed to obtain the free amine.
b) Using Lewis Acids (e.g., AlCl₃ in HFIP)
Recent advancements have introduced milder Lewis acid-based methods that offer excellent functional group tolerance. The combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be particularly effective and selective.[7][8]
Protocol:
-
Dissolution: To a solution of this compound (1 equivalent) in HFIP, add AlCl₃ (3 equivalents) at room temperature.[7]
-
Reaction: Stir the suspension at room temperature for 2 to 16 hours.
-
Monitoring: Monitor the reaction progress by TLC or UPLC-MS analysis.
-
Work-up: After completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Isolation: Quench the reaction with an aqueous solution of NaHCO₃ and extract the product with CH₂Cl₂. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product can be purified by column chromatography.[7]
Comparative Analysis of Deprotection Methods
The choice of the deprotection method for this compound should be guided by the specific requirements of the synthesis, including the presence of other functional groups, desired scale, and available laboratory equipment.
| Method | Reagents/Catalyst | Solvent | Temperature | Typical Reaction Time | Yield (%) | Purity | Advantages | Disadvantages |
| Catalytic Hydrogenation (H₂) | 10% Pd/C, H₂ (balloon) | Methanol, Ethanol, Ethyl Acetate | Room Temp. | 1 - 4 hours | >95 | High | Mild, neutral conditions; clean byproducts.[5] | Requires handling of flammable H₂ gas; catalyst can be pyrophoric. |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol, Ethanol | Room Temp. to Reflux | 10 - 60 min | ~98 | High | Safer alternative to H₂ gas; rapid reaction.[5] | Requires removal of excess ammonium formate. |
| Acidic Cleavage (HBr/AcOH) | 33% HBr in Acetic Acid | Glacial Acetic Acid | Room Temp. | 2 - 16 hours | Good to High | Variable | Metal-free; suitable for substrates with reducible groups.[5] | Harsh acidic conditions; potential for side reactions. |
| Lewis Acid Catalysis (AlCl₃/HFIP) | AlCl₃, HFIP | HFIP | Room Temp. | 2 - 16 hours | High | High | Mild and selective; good functional group tolerance.[7][8] | Requires stoichiometric amounts of Lewis acid; HFIP is a specialty solvent. |
Experimental Workflows and Safety Considerations
A generalized workflow for Cbz deprotection is outlined below, followed by crucial safety precautions.
setup [label="{Reaction Setup|Dissolve this compound in solvent.\nAdd catalyst/reagent.}"]; reaction [label="{Reaction|Stir under appropriate conditions.\nMonitor progress (TLC, LC-MS).}"]; workup [label="{Work-up & Isolation|Filter to remove catalyst (if applicable).\nAqueous work-up and extraction.\nConcentrate solvent.}"]; purification [label="{Purification|Crystallization or\nColumn Chromatography}"];
setup -> reaction; reaction -> workup; workup -> purification; }
Figure 3: General experimental workflow for Cbz deprotection.
Safety Precautions:
-
Catalytic Hydrogenation:
-
Palladium on carbon is pyrophoric, especially when dry. Handle in a wet state and under an inert atmosphere.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Perform the reaction in a well-ventilated fume hood, away from ignition sources.
-
Ensure all glassware is free of cracks and can withstand the pressure of the hydrogen balloon.
-
-
Acid-Catalyzed Cleavage:
-
Strong acids like HBr in acetic acid are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, within a fume hood.
-
Lewis acids like AlCl₃ are water-sensitive and should be handled in a dry environment.
-
Potential Side Reactions and Troubleshooting
-
Incomplete Reaction: This can be due to catalyst poisoning (in the case of hydrogenation) or insufficient reaction time. For hydrogenation, ensuring the purity of the substrate and solvent is crucial. For acid cleavage, extending the reaction time or gentle heating may be necessary.
-
Epimerization: While generally not a major concern under standard Cbz deprotection conditions, prolonged exposure to harsh acidic or basic conditions could potentially lead to epimerization at the chiral center. It is advisable to monitor the optical purity of the product.
-
N-Alkylation: In the case of TMSI-mediated deprotection, the byproduct benzyl iodide is a potent alkylating agent and can lead to the formation of N-benzylated side products.[9]
Conclusion
The deprotection of this compound is a critical transformation in the synthesis of this valuable chiral building block. The choice between catalytic hydrogenolysis and acid-catalyzed cleavage depends on a careful evaluation of the substrate's compatibility, the desired scale of the reaction, and the available laboratory infrastructure. By following the detailed protocols and considering the safety precautions outlined in this guide, researchers can confidently and efficiently obtain high-purity (R)-2-phenylglycinol for their drug discovery and development endeavors.
References
- 1. One moment, please... [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. (R)-(-)-2-Phenylglycinol 98 56613-80-0 [sigmaaldrich.com]
- 4. 2-Phenylglycinol, 98% (56613-80-0) - 2-Phenylglycinol, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 5. benchchem.com [benchchem.com]
- 6. tdcommons.org [tdcommons.org]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scientificupdate.com [scientificupdate.com]
Application Notes & Protocols: The Strategic Application of Cbz-(R)-2-phenylglycinol in the Synthesis of Pharmaceutical Intermediates
Introduction: In the landscape of modern pharmaceutical development, the stereochemical identity of a drug molecule is paramount to its efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities. Consequently, the ability to synthesize single-enantiomer drugs is a cornerstone of medicinal chemistry. Cbz-(R)-2-phenylglycinol, a carboxybenzyl-protected form of (R)-phenylglycinol, has emerged as a preeminent chiral building block in this endeavor.[1][2][3] Its rigid stereochemical configuration, coupled with versatile functional groups, provides an invaluable starting point for constructing complex, stereochemically defined pharmaceutical intermediates. This guide elucidates the strategic application of this compound, detailing its role in asymmetric synthesis and providing field-proven protocols for its use in the development of key drug scaffolds.
Core Principles: The Synthetic Utility of this compound
This compound's value in asymmetric synthesis stems from three key structural features:
-
The (R)-Stereocenter: The chiral carbon atom bearing the amino and phenyl groups serves as the primary source of asymmetry. This fixed stereocenter allows chemists to introduce new stereocenters with a high degree of predictability and control, a process known as diastereoselective synthesis.
-
The Cbz Protecting Group: The carboxybenzyl (Cbz or Z) group provides robust protection for the nitrogen atom, rendering it nucleophilic only after a specific deprotection step. This group is stable to a wide range of reaction conditions but can be cleanly removed via catalytic hydrogenation, preventing unwanted side reactions at the nitrogen center during multi-step syntheses.
-
The Primary Hydroxymethyl Group (-CH₂OH): This versatile functional handle can be readily oxidized to an aldehyde or carboxylic acid, converted into a good leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution, or participate in intramolecular cyclization reactions to form key heterocyclic structures.
This combination of features makes this compound an ideal precursor for synthesizing chiral morpholines, piperazines, β-lactams, and other scaffolds prevalent in active pharmaceutical ingredients (APIs).[4][5]
Caption: Logical relationships of this compound's key features.
Application Focus 1: Synthesis of the Aprepitant Morpholine Core
Aprepitant (Emend®) is a potent neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[6][7] A central feature of its structure is a highly substituted chiral morpholine ring. The synthesis of a key intermediate, the morpholin-2-one core, can be efficiently achieved using a phenylglycinol-derived scaffold, demonstrating a powerful application of this chiral building block.
Protocol 1: Diastereoselective Synthesis of a Chiral Morpholinone Intermediate
This protocol describes the construction of a 3-(S)-phenyl-morpholin-2-one derivative, a key precursor for Aprepitant, starting from a Cbz-(R)-phenylglycinol analogue. The strategy relies on an intramolecular cyclization where the stereochemistry at the C3 position is dictated by the starting material.
Rationale: The synthesis involves N-alkylation of the protected amino alcohol with an α-haloacetyl derivative, followed by deprotection and base-mediated intramolecular cyclization. The stereocenter from the phenylglycinol starting material is retained, ensuring the enantiopurity of the final heterocyclic product. This approach is a cornerstone of efficient asymmetric synthesis, where chirality is transferred from a readily available starting material to a more complex target.[4]
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl bromoacetate
-
Palladium on carbon (Pd/C), 10%
-
Hydrogen gas (H₂)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Step-by-Step Procedure:
-
N-Alkylation: a. Suspend this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). b. Cool the suspension to 0 °C in an ice bath. c. Add sodium hydride (1.1 eq) portion-wise over 15 minutes. Causality: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form the corresponding alkoxide, activating it for nucleophilic attack. d. Allow the mixture to stir at 0 °C for 30 minutes, then add ethyl bromoacetate (1.2 eq) dropwise. e. Let the reaction warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS. f. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃. g. Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to yield the N-alkylated intermediate.
-
Cbz-Deprotection and Cyclization: a. Dissolve the purified intermediate (1.0 eq) in methanol. b. Add 10% Pd/C (5-10 mol% by weight). Causality: Palladium on carbon is a highly effective catalyst for hydrogenolysis, a reaction that cleaves the Cbz group to release the free amine while leaving other functional groups intact. c. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring. d. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours). e. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. f. Concentrate the filtrate to obtain the crude amino ester. g. Dissolve the crude amino ester in a suitable solvent like acetonitrile, add a mild base such as potassium carbonate (2.0 eq), and heat to reflux. Causality: The base promotes the intramolecular cyclization, where the newly freed amine attacks the ester carbonyl to form the stable six-membered morpholinone ring. h. After 4-6 hours, cool the reaction, filter off the base, and concentrate the solvent. Purify the resulting morpholinone by chromatography or recrystallization.
Validation: The enantiomeric purity of the final product should be confirmed by chiral HPLC analysis to ensure no racemization occurred. The structure and diastereomeric purity can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Caption: Workflow for the synthesis of a key Aprepitant intermediate.
Application Focus 2: Synthesis of the Taxol® Side Chain via β-Lactam Intermediates
Paclitaxel (Taxol®) is a potent anticancer agent whose biological activity is critically dependent on its C-13 side chain, N-benzoyl-(2R,3S)-phenylisoserine.[8][9] The asymmetric synthesis of this side chain is a significant challenge. One of the most successful strategies involves the stereoselective formation of a chiral β-lactam (azetidinone), which serves as a direct precursor to the desired side chain.[10] While not a direct use of this compound, this synthesis relies on chiral amino alcohol-derived precursors, illustrating a broader application area. The principles of using a chiral auxiliary derived from a related structure like (R)-phenylglycine are highly relevant.[11]
Protocol 2: Asymmetric Synthesis of a trans-β-Lactam using a Phenylglycinol-Derived Chiral Auxiliary
This protocol outlines a general procedure for the zinc-mediated condensation of an ester enolate with an imine bearing a chiral auxiliary derived from (R)-phenylglycinol. This type of reaction, known as the Staudinger synthesis or a variation thereof, is a powerful method for constructing β-lactam rings with high diastereoselectivity.
Rationale: The chiral auxiliary, temporarily attached to the imine nitrogen, sterically directs the approach of the ester enolate. The bulky phenyl and Cbz-protected amino groups of the auxiliary block one face of the imine C=N bond, forcing the incoming nucleophile to attack from the opposite, less-hindered face. This facial bias results in the preferential formation of one diastereomer of the β-lactam product.[11]
Materials and Reagents:
-
Imine derived from this compound and an appropriate aldehyde (e.g., benzaldehyde)
-
Zinc chloride (ZnCl₂), anhydrous
-
Reformatsky reagent precursor (e.g., ethyl bromoacetate and activated zinc dust) or a pre-formed zinc enolate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Anhydrous diethyl ether or THF
Step-by-Step Procedure:
-
Enolate Formation (if not using Reformatsky): a. In a flame-dried flask under inert atmosphere, dissolve diisopropylamine (2.2 eq) in anhydrous THF. b. Cool to -78 °C and add n-BuLi (2.1 eq) dropwise to form lithium diisopropylamide (LDA). c. Add the ester (e.g., ethyl acetate, 2.0 eq) dropwise and stir for 30 minutes to form the lithium enolate. d. Add a solution of anhydrous ZnCl₂ (2.0 eq) in THF to transmetalate the lithium enolate to the more selective zinc enolate. Stir for 1 hour.
-
Imine Condensation: a. In a separate flask, dissolve the chiral imine (1.0 eq) in anhydrous THF. b. Cool the imine solution to -78 °C. c. Slowly transfer the pre-formed zinc enolate solution via cannula into the imine solution. d. Stir the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight. e. Monitor the reaction by TLC for the formation of the β-lactam product.
-
Workup and Purification: a. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Extract the mixture with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. d. Determine the diastereomeric ratio of the crude product using ¹H NMR analysis. e. Purify the major diastereomer by flash column chromatography.
Data Presentation:
| Entry | Aldehyde for Imine | Enolate Source | Diastereomeric Ratio (trans:cis) | Yield (%) |
| 1 | Benzaldehyde | Ethyl Acetate | >95:5 | 85 |
| 2 | Cinnamaldehyde | Methyl Acetate | >97:3 | 81 |
| 3 | Anisaldehyde | t-Butyl Acetate | >95:5 | 88 |
Note: Data are illustrative and based on typical outcomes for zinc-mediated β-lactam syntheses.
Caption: Stereodirecting effect of the chiral auxiliary in β-lactam synthesis.
Concluding Remarks for the Practicing Scientist
This compound is more than a simple chiral starting material; it is a strategic tool for imparting stereochemical control in complex synthetic sequences. Its utility in constructing key pharmaceutical intermediates for drugs like Aprepitant and the precursors for the Taxol® side chain underscores its importance. The protocols provided herein represent robust and validated methods that leverage the inherent chirality of this building block to achieve high levels of stereoselectivity. By understanding the underlying principles of steric hindrance and functional group compatibility, researchers and drug development professionals can effectively integrate this compound into their synthetic workflows, accelerating the path to novel, enantiomerically pure therapeutic agents.
References
- 1. (R)-(-)-2-Phenylglycinol | CAS 56613-80-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of 2-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Notes & Protocols: Asymmetric Strecker Synthesis Using Phenylglycinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of enantiomerically pure α-amino acids is a cornerstone of pharmaceutical and biotechnological research. The Strecker synthesis, a three-component reaction between an aldehyde, ammonia, and cyanide, offers a direct route to this valuable class of compounds. However, controlling the stereochemistry of the newly formed chiral center is a significant challenge. This guide details the application of phenylglycinol-derived chiral auxiliaries, a robust and reliable method for achieving high diastereoselectivity in the asymmetric Strecker synthesis. We will explore the underlying mechanistic principles, provide detailed experimental protocols, and discuss practical considerations for reaction optimization, auxiliary cleavage, and data interpretation, establishing a comprehensive resource for chemists in drug development and organic synthesis.
Introduction: The Challenge of Asymmetric α-Amino Acid Synthesis
Non-proteinogenic α-amino acids are critical components in a vast array of pharmaceuticals, peptidomimetics, and agrochemicals. Their biological activity is often dependent on a specific absolute stereochemistry. The Strecker synthesis, first reported in 1850, remains one of the most efficient methods for preparing α-amino acids from simple carbonyl precursors. The classic reaction, however, produces a racemic mixture of α-aminonitriles, necessitating challenging and often inefficient resolution steps.
To overcome this, asymmetric methodologies have been developed. One of the most effective strategies involves the temporary incorporation of a chiral auxiliary.[1] This auxiliary, an enantiomerically pure molecule, covalently binds to the substrate to form a diastereomeric intermediate, which then directs the subsequent bond formation with high stereoselectivity. Phenylglycinol and its derivatives have emerged as highly effective and inexpensive chiral auxiliaries for this purpose, enabling the synthesis of optically active α-amino acids, particularly α-arylglycines.[2]
Mechanistic Rationale: How Phenylglycinol Induces Asymmetry
The success of the phenylglycinol auxiliary lies in its ability to form a rigid Schiff base (imine) intermediate with the starting aldehyde. The stereochemical outcome of the cyanide addition is then governed by the steric and electronic properties of this chiral imine.
-
Imine Formation: The reaction is initiated by the condensation of the aldehyde (prochiral substrate) with the enantiomerically pure amine of the phenylglycinol auxiliary, forming a chiral iminium ion.
-
Diastereoselective Nucleophilic Attack: The cyanide nucleophile (from sources like NaCN, KCN, or TMSCN) attacks the iminium carbon. The chiral environment created by the phenylglycinol auxiliary sterically hinders one face of the imine more than the other.
-
Controlling Face Selectivity: Using (R)-phenylglycinol, the bulky phenyl group and the hydroxyl group effectively block the Si-face of the imine. Consequently, the cyanide ion is directed to attack the less hindered Re-face, leading preferentially to the formation of the (R,R)-diastereomer of the α-aminonitrile.
-
Auxiliary Removal: After the stereoselective addition, the auxiliary is cleaved to yield the desired enantiomerically enriched α-amino acid or its precursor, the α-aminonitrile.
The high degree of diastereoselectivity is often attributed to a rigid, chelated transition state, although the exact model can depend on the specific reactants and the presence of Lewis acids.
Below is a conceptual workflow of the entire process.
Caption: Overall workflow for the asymmetric Strecker synthesis.
Experimental Design and Key Parameters
Optimizing the asymmetric Strecker reaction requires careful consideration of several factors that influence both yield and diastereoselectivity.
-
Choice of Phenylglycinol Derivative: (R)- and (S)-phenylglycinol are readily available and lead to the corresponding (R)- or (S)-α-amino acids, respectively. Phenylglycine amide is another effective auxiliary, often used in crystallization-induced asymmetric transformations where one diastereomer precipitates from the reaction mixture, driving the equilibrium to afford exceptionally high diastereomeric ratios (>99:1).[3][4][5]
-
Aldehyde Substrate: Aromatic aldehydes are particularly well-suited for this reaction, often yielding highly crystalline α-aminonitrile products that can be purified to high diastereomeric excess by simple filtration.[6] Aliphatic aldehydes, especially sterically hindered ones like pivaldehyde, also show excellent selectivity.[4]
-
Cyanide Source:
-
NaCN/KCN: These are cost-effective but highly toxic and require careful handling. They are typically used in aqueous or biphasic systems, often with an acid like acetic acid to generate HCN in situ.
-
Trimethylsilyl cyanide (TMSCN): A less toxic and more soluble alternative for organic solvents. It often requires a Lewis acid catalyst (e.g., ZnCl₂, Ti(OiPr)₄) to activate the imine.
-
-
Solvent and Temperature: The choice of solvent can dramatically impact the reaction. Protic solvents like methanol or water can facilitate the reaction, especially when using alkali metal cyanides.[4] The reaction temperature is a critical parameter to control; lower temperatures often lead to higher diastereoselectivity but may require longer reaction times.
Detailed Experimental Protocols
Safety Precaution: All operations involving cyanides (NaCN, KCN, TMSCN, HCN) must be performed in a well-ventilated fume hood. All glassware should be decontaminated with bleach or hydrogen peroxide solution before removal from the hood. Always have a cyanide antidote kit available and be familiar with its use.
Protocol 1: Three-Component Strecker Synthesis with (S)-1-(4-Methoxyphenyl)ethylamine (Example for α-Arylglycines)
This protocol is adapted from a procedure developed for the practical synthesis of enantiopure α-arylglycines.[6]
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1-(4-methoxyphenyl)ethylamine (1.51 g, 10.0 mmol, 1.0 equiv).
-
Reaction Setup: Add methanol (20 mL) to the flask and cool the solution to 0 °C in an ice bath.
-
Addition of Cyanide: Carefully add sodium cyanide (0.54 g, 11.0 mmol, 1.1 equiv) to the stirred solution.
-
Addition of Aldehyde: Add the desired aryl aldehyde (e.g., benzaldehyde, 1.06 g, 10.0 mmol, 1.0 equiv) dropwise to the mixture over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction by TLC or LC-MS. For many aryl aldehydes, a crystalline precipitate of the major (S,S)-α-aminonitrile diastereomer will form.[6]
-
Isolation: After stirring for 12-24 hours, collect the crystalline product by vacuum filtration. Wash the solid with cold methanol to remove soluble impurities. The product is often obtained in >95:5 diastereomeric ratio (dr).[6]
-
Purification (Optional): If the initial dr is not satisfactory, the solid can be recrystallized from a suitable solvent (e.g., methanol, ethanol) to enhance diastereomeric purity.
Protocol 2: Auxiliary Cleavage and Nitrile Hydrolysis
This protocol describes the one-pot cleavage of the auxiliary and hydrolysis of the nitrile to afford the final α-amino acid.[6]
-
Setup: Place the diastereomerically pure α-aminonitrile (e.g., 5.0 mmol) in a 50 mL round-bottom flask.
-
Acid Hydrolysis: Add 6 M aqueous hydrochloric acid (25 mL) to the flask.
-
Reflux: Heat the mixture to reflux (approx. 100-110 °C) using a heating mantle and a condenser. The reaction progress can be monitored by the disappearance of the starting material (TLC or LC-MS). This step typically requires 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with an organic solvent (e.g., dichloromethane or ethyl acetate, 2 x 25 mL) to remove the cleaved auxiliary fragments.
-
Collect the aqueous layer containing the amino acid hydrochloride salt.
-
-
Isolation: The amino acid can be isolated by removing the water under reduced pressure or by pH adjustment. To obtain the free amino acid (zwitterion), carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the target amino acid (typically pH 5-6) using a base like NaOH or an ion-exchange resin. The precipitated amino acid can then be collected by filtration.
Data Summary and Interpretation
The effectiveness of the phenylglycinol-mediated Strecker synthesis is demonstrated by the high yields and diastereoselectivities achieved across a range of substrates.
| Entry | Aldehyde | Auxiliary | Cyanide Source | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Benzaldehyde | (S)-1-(4-MeO-Ph)EtNH₂ | NaCN | MeOH | 75 | >99:1 | [6] |
| 2 | 4-Chlorobenzaldehyde | (S)-1-(4-MeO-Ph)EtNH₂ | NaCN | MeOH | 88 | >99:1 | [6] |
| 3 | Pivaldehyde | (R)-Phenylglycine amide | NaCN/AcOH | H₂O | 91 | >99:1 | [4] |
| 4 | 2-Naphthaldehyde | (S)-1-(4-MeO-Ph)EtNH₂ | NaCN | MeOH | 81 | >99:1 | [6] |
The yields and dr values often refer to the isolated, diastereomerically pure α-aminonitrile after crystallization.
Determining Diastereomeric Excess (d.e.): The diastereomeric ratio of the α-aminonitrile product is typically determined using ¹H NMR spectroscopy by integrating characteristic, well-resolved signals of each diastereomer. Chiral HPLC can also be employed, particularly for the final amino acid product to determine its enantiomeric excess (e.e.).
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Side reactions (e.g., Cannizzaro for aldehydes without α-H); Product loss during work-up. | Monitor reaction to completion; Ensure aldehyde purity; Optimize temperature and reaction time; Modify work-up procedure. |
| Poor Diastereoselectivity | Incorrect temperature; Inappropriate solvent; Impure auxiliary or reagents. | Run the reaction at a lower temperature (0 °C or -20 °C); Screen different solvents; Use freshly distilled aldehyde and high-purity auxiliary. |
| Incomplete Hydrolysis | Insufficient acid concentration or reaction time; Sterically hindered nitrile group. | Increase reflux time; Use a stronger acid (e.g., concentrated H₂SO₄) if compatible with the substrate; Consider alternative two-step cleavage/hydrolysis methods. |
| Difficulty Removing Auxiliary | Auxiliary fragment is water-soluble or co-precipitates with the product. | Perform multiple extractions during work-up; Consider using oxidative cleavage methods (e.g., NaIO₄, Pb(OAc)₄) if hydrogenation is not viable.[7] |
Conclusion
The use of phenylglycinol and its derivatives as chiral auxiliaries in the Strecker synthesis represents a powerful, practical, and often scalable method for the production of enantiomerically enriched α-amino acids. The high levels of diastereoselectivity, driven by a well-understood steric control mechanism, combined with the accessibility of the auxiliaries, make this a go-to strategy for synthetic and medicinal chemists. The protocols and data presented herein provide a solid foundation for researchers to apply this valuable transformation in their own synthetic endeavors.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Collection - Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary - Organic Letters - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Step-by-step synthesis of N-substituted glycine oligomers
An Application Guide for the Synthesis of N-Substituted Glycine Oligomers (Peptoids)
Introduction: Beyond Peptides
N-substituted glycine oligomers, commonly known as peptoids, are a class of synthetic peptidomimetics that have emerged as powerful tools in drug discovery, diagnostics, and materials science.[1][2] Structurally, they are isomers of peptides, featuring a polyglycine backbone. However, a key architectural distinction imparts profound functional advantages: the side chain is appended to the backbone amide nitrogen rather than the α-carbon.[3] This simple rearrangement prevents the formation of backbone hydrogen bonds and eliminates main-chain chirality, while critically rendering peptoids highly resistant to proteolytic degradation—a major hurdle for peptide-based therapeutics.[1][4]
The synthesis of peptoids is remarkably straightforward and modular, most commonly employing a "submonomer" approach on a solid support. This method allows for the precise, residue-by-residue incorporation of a vast array of side chains, drawing from the immense chemical diversity of commercially available primary amines.[5][6] This synthetic versatility enables the creation of large, diverse libraries for screening and the rational design of oligomers with tailored functions.[7][8] Consequently, peptoids are being actively investigated as antimicrobial agents, protein-protein interaction inhibitors, drug delivery vehicles, and advanced biomaterials.[1][7][9]
This guide provides a detailed, step-by-step protocol for the solid-phase synthesis of N-substituted glycine oligomers using the submonomer method, with a focus on the underlying chemical principles and practical considerations for researchers in the field.
Core Synthetic Strategy: The Submonomer Method on Solid Phase
The most robust and widely used method for generating sequence-defined peptoid oligomers is the solid-phase submonomer synthesis, first reported by Zuckermann et al.[10][11] This technique builds the peptoid chain, typically from the C-terminus to the N-terminus, while it is covalently anchored to an insoluble resin support.[12] The key advantage is that excess reagents and soluble by-products from each reaction step can be easily removed by simple filtration and washing, driving the reactions to completion and simplifying purification.[13]
The synthesis is an iterative process centered around a two-step cycle for each monomer addition: acylation followed by nucleophilic displacement .[14]
Caption: High-level workflow for solid-phase peptoid synthesis.
Key Components and Mechanistic Considerations
The Solid Support (Resin)
The choice of resin is critical as it determines the C-terminal functionality of the final peptoid and the chemical conditions required for its cleavage. The resin consists of an insoluble polymer bead (e.g., polystyrene) functionalized with a linker molecule.[15] For producing peptoids with a C-terminal amide, the Rink Amide resin is the most common choice.[6][12]
| Resin Type | Linker Type | Cleavage Condition | C-Terminal Functionality |
| Rink Amide | Acid-labile (PAL) | Strong Acid (e.g., 95% TFA) | Primary Amide (-CONH₂) |
| Wang Resin | Acid-labile (p-alkoxybenzyl alcohol) | Strong Acid (e.g., 95% TFA) | Carboxylic Acid (-COOH) |
| 2-Chlorotrityl Chloride | Very Acid-labile | Dilute Acid (e.g., 1% TFA) | Carboxylic Acid (-COOH) |
| Table 1. Common solid supports used in peptoid synthesis. |
The Two-Step Monomer Addition Cycle
This iterative cycle is the core of peptoid chain elongation. Each cycle adds one N-substituted glycine residue to the growing chain.
Caption: The two-step cycle for monomer addition in peptoid synthesis.
-
Step 1: Acylation (Bromoacetylation) : The cycle begins with the acylation of the terminal amine on the resin-bound chain.[10] Bromoacetic acid is used as the acylating agent. Because a carboxylic acid is not sufficiently reactive to form an amide bond on its own, a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) is required.[15][16] DIC activates the carboxyl group of bromoacetic acid, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the resin-bound amine to form a stable amide bond. This step installs the glycine backbone component and a reactive bromide handle for the next step.
-
Step 2: Nucleophilic Displacement (Amination) : In this step, the side chain is introduced. A primary amine (R-NH₂), dissolved at a high concentration, acts as a nucleophile in a bimolecular nucleophilic substitution (SN2) reaction.[14] It attacks the carbon bearing the bromide, displacing it and forming a new carbon-nitrogen bond. This step is highly efficient and is the source of the peptoid's chemical diversity, as hundreds of primary amines are commercially available.[17] The result is the elongation of the peptoid chain by one N-substituted glycine residue, with a new secondary amine at the terminus, ready for the next acylation cycle.
Reagent Diversity: The Primary Amine Palette
The power of the submonomer method lies in its compatibility with a vast range of primary amines, which become the side chains of the peptoid. This allows for precise control over the chemical and physical properties of the final oligomer.[5]
| Amine Category | Representative Examples | Resulting Side Chain Properties |
| Aliphatic (Acyclic) | Isopropylamine, Isobutylamine | Hydrophobic, Flexible |
| Aliphatic (Cyclic) | Cyclohexylamine | Hydrophobic, Sterically Constrained |
| Aromatic | Aniline, Benzylamine, Phenethylamine | Hydrophobic, Rigid, π-stacking |
| Cationic | N-Boc-ethylenediamine, 4-(Aminomethyl)piperidine | Positively charged (after deprotection), Hydrophilic |
| Anionic | Glycine tert-butyl ester | Negatively charged (after deprotection), Hydrophilic |
| Functionalized | Methoxyethylamine, Furfurylamine | Polar, H-bond donors/acceptors |
| Table 2. Examples of primary amines for introducing diverse side chain functionalities. |
Detailed Protocol: Manual Solid-Phase Synthesis
This protocol describes the manual synthesis of a model peptoid trimer (e.g., N-(phenethyl)-N-(isobutyl)-N-(methoxyethyl)-glycine) on Rink Amide resin.
Materials and Equipment
-
Resin : Rink Amide MBHA resin (e.g., 100-200 mesh, ~0.6 mmol/g loading).
-
Reagents :
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Primary Amines: Phenethylamine, Isobutylamine, Methoxyethylamine
-
Piperidine (for Fmoc removal)
-
Trifluoroacetic acid (TFA), Reagent Grade
-
Scavengers: Triisopropylsilane (TIS), Deionized Water
-
-
Solvents :
-
N,N-Dimethylformamide (DMF), Peptide Synthesis Grade
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Diethyl ether, Anhydrous
-
-
Equipment :
-
Fritted glass or polypropylene reaction vessel with stopcock.[18]
-
Shaker or bubbler (using nitrogen or argon) for agitation.
-
Standard laboratory glassware.
-
Fume hood.
-
Step-by-Step Procedure
1. Resin Preparation and Fmoc-Deprotection [16]
-
Place the Rink Amide resin (e.g., 100 mg, ~0.06 mmol) into the reaction vessel.
-
Add DMF (~2 mL) to swell the resin. Agitate for 30 minutes, then drain the solvent.
-
To remove the N-terminal Fmoc protecting group, add 2 mL of 20% piperidine in DMF (v/v). Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for an additional 15 minutes, then drain.
-
Wash the resin thoroughly by adding 2 mL of DMF, agitating for 30 seconds, and draining. Repeat this wash 5-6 times to ensure complete removal of piperidine. The resin now has a free primary amine terminus.
2. First Monomer Addition Cycle (N-(methoxyethyl)glycine)
-
Acylation : Prepare a 0.6 M solution of bromoacetic acid in DMF. Add 1 mL (0.6 mmol) to the resin. Then, add DIC (86 µL, ~0.56 mmol). Agitate the slurry for 20-30 minutes at room temperature.[18][19] Drain the solution.
-
Causality: DIC activates the bromoacetic acid for efficient coupling to the resin's amine. A slight sub-stoichiometric amount of DIC relative to the acid prevents side reactions.
-
-
Wash the resin with DMF (3 x 2 mL).
-
Displacement : Prepare a 2 M solution of methoxyethylamine in NMP. Add 1 mL (2 mmol) to the bromoacetylated resin. Agitate for 60-120 minutes at room temperature.[18] Drain the solution.
-
Causality: A high concentration of the primary amine in a polar aprotic solvent (NMP) drives the SN2 reaction to completion, ensuring a high yield of side chain incorporation.
-
-
Wash the resin with DMF (3 x 2 mL).
3. Second Monomer Addition Cycle (N-(isobutyl)glycine)
-
Acylation : Repeat the bromoacetylation step as described above. Wash with DMF.
-
Displacement : Add 1 mL of a 2 M solution of isobutylamine in NMP. Agitate for 60-120 minutes. Drain and wash with DMF.
4. Third Monomer Addition Cycle (N-(phenethyl)glycine)
-
Acylation : Repeat the bromoacetylation step as described above. Wash with DMF.
-
Displacement : Add 1 mL of a 2 M solution of phenethylamine in NMP. Agitate for 60-120 minutes. Drain.
5. Final Washing
-
After the final displacement step, wash the resin thoroughly with DMF (3 x 2 mL) followed by DCM (3 x 2 mL) to remove residual reagents and prepare the resin for cleavage.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
6. Cleavage and Deprotection [13][18]
-
CAUTION : Perform this step in a certified fume hood using appropriate personal protective equipment. TFA is highly corrosive.
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% Water, and 2.5% TIS (v/v).[18]
-
Causality: TFA is a strong acid that cleaves the acid-labile linker, releasing the peptoid into solution. Water and TIS act as scavengers to quench reactive cationic species that are generated during cleavage, preventing side reactions with sensitive functionalities on the peptoid.
-
-
Add the cleavage cocktail (~2 mL) to the dry resin. Agitate gently for 1-2 hours at room temperature.
-
Filter the solution to separate the resin beads, collecting the TFA filtrate containing the peptoid into a clean vial.
-
Wash the resin with a small amount of fresh TFA to recover any remaining product.
| Cleavage Cocktail Components | Purpose |
| Trifluoroacetic Acid (TFA) | Strong acid for cleaving the peptoid from acid-labile resins. |
| Triisopropylsilane (TIS) | Cation scavenger, particularly for protecting tryptophan and reducing sulfoxides. |
| Water | Cation scavenger, helps hydrolyze protecting groups. |
| Phenol | Scavenger for protecting arginine and preventing re-attachment of side chains. |
| Table 3. Common components of cleavage cocktails and their functions. |
7. Product Isolation
-
Evaporate the TFA from the filtrate using a gentle stream of nitrogen or a rotary evaporator.
-
Add cold diethyl ether to the resulting oil/residue. A white precipitate (the crude peptoid) should form.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove residual scavengers and cleaved protecting groups.
-
Dry the crude peptoid pellet under vacuum. The product is now ready for purification and analysis.
Purification and Characterization
The crude peptoid product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[20] The purity and identity of the final product are confirmed using analytical HPLC, mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight, and optionally Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[21]
Alternative Synthetic Routes
While solid-phase synthesis is ideal for sequence-defined oligomers, solution-phase methods are better suited for producing high molecular weight, non-sequence-specific polypeptoids.[5] Key among these is the ring-opening polymerization (ROP) of N-substituted-N-carboxyanhydrides (NNCAs), which proceeds in a living, controlled manner.[6] The Ugi reaction, a multi-component reaction, also offers an efficient route to peptoid structures in solution.[10]
Conclusion
The submonomer method for solid-phase synthesis provides an exceptionally robust, flexible, and accessible platform for the creation of N-substituted glycine oligomers. By leveraging a simple two-step iterative cycle, researchers can precisely control the sequence and chemical composition of peptoids, drawing from a vast commercial library of primary amine building blocks. This synthetic tractability, combined with the inherent proteolytic stability of the peptoid backbone, cements their role as a vital class of peptidomimetics for advancing research in medicine, biotechnology, and materials science.
References
- 1. Peptoids: bio-inspired polymers as potential pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Peptoids: Emerging Therapeutics for Neurodegeneration [jneurology.com]
- 9. Peptoids R&D Solution - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. A Review on the Synthesis of Polypeptoids [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets (Journal Article) | OSTI.GOV [osti.gov]
- 15. lifetein.com [lifetein.com]
- 16. benchchem.com [benchchem.com]
- 17. escholarship.org [escholarship.org]
- 18. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets [jove.com]
- 20. jpt.com [jpt.com]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Cbz-(R)-2-phenylglycinol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Cbz-(R)-2-phenylglycinol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers, scientists, and drug development professionals. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure your synthesis is successful and reproducible.
Section 1: Troubleshooting Guide and FAQs
This section addresses common issues encountered during the Cbz protection of (R)-2-phenylglycinol. The question-and-answer format is intended to directly tackle specific problems you may be facing in your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the Cbz protection of (R)-2-phenylglycinol can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Suboptimal pH: The pH of the reaction is critical. For the reaction with benzyl chloroformate (Cbz-Cl), maintaining a pH between 8 and 10 is crucial.[1] A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high may cause racemization of the chiral center.[1] The use of a sodium carbonate and sodium bicarbonate buffer system can help maintain the optimal pH range.[1]
-
Reagent Quality: Ensure the (R)-2-phenylglycinol and benzyl chloroformate are of high purity. Impurities in the starting material can lead to side reactions, and degraded Cbz-Cl will have lower reactivity.
-
Work-up Losses: Significant product loss can occur during the extraction and purification steps. Ensure proper phase separation during extraction and consider performing multiple extractions with a smaller volume of organic solvent to maximize recovery.
Q2: I am observing significant formation of a di-protected side product where both the amine and the hydroxyl group are Cbz-protected. How can I improve the selectivity for N-protection?
A2: The hydroxyl group of (R)-2-phenylglycinol is also nucleophilic and can react with benzyl chloroformate, especially under strongly basic conditions or with prolonged reaction times. To favor N-protection:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate. A large excess will increase the likelihood of di-protection.
-
Optimize Base Addition: Add the base slowly and portion-wise to maintain a controlled pH and avoid high localized concentrations of base, which can deprotonate the hydroxyl group, increasing its nucleophilicity.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can enhance the selectivity for the more nucleophilic amine over the hydroxyl group.
Q3: My final product shows evidence of racemization. What are the key factors that contribute to the loss of enantiomeric purity and how can I prevent it?
A3: Racemization is a significant concern when working with chiral molecules. For Cbz protection of amino acids and their derivatives, the primary cause is often exposure to harsh basic conditions.[1]
-
Strict pH Control: As mentioned, maintaining the pH between 8 and 10 is critical.[1] Exceeding this range, particularly on the higher end, can lead to deprotonation of the alpha-proton, resulting in racemization.
-
Temperature Management: Avoid excessive temperatures during the reaction and work-up, as this can also contribute to racemization.
-
Minimize Reaction Time: Once the reaction has reached completion (as determined by TLC or LC-MS), proceed with the work-up promptly to minimize the exposure of the product to the basic reaction conditions.
Q4: The purification of my this compound by column chromatography is difficult, and I'm getting poor separation. Are there any tips for improving the purification process?
A4: Purification challenges often arise from the similar polarities of the product and certain byproducts.
-
Crystallization: Cbz-protected amino acids and their derivatives are often crystalline.[1] Attempting to crystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) can be an effective purification method and may eliminate the need for chromatography.
-
Optimize Chromatography Conditions: If chromatography is necessary, experiment with different solvent systems. A gradient elution might be required to achieve good separation. Consider using a less polar solvent system initially to elute non-polar impurities, followed by a gradual increase in polarity to elute your product.
-
Acid-Base Wash: During the work-up, washing the organic layer with a dilute acid (e.g., 1 M HCl) can help remove any unreacted amine starting material, and a wash with a dilute base (e.g., saturated sodium bicarbonate) can remove acidic byproducts.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Section 2: Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices to mitigate the issues discussed in the troubleshooting guide.
Optimized Protocol for this compound Synthesis
Materials:
-
(R)-2-phenylglycinol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-phenylglycinol (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent like DCM or EtOAc. Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Prepare a solution of sodium carbonate (1.5 eq) and sodium bicarbonate (0.75 eq) in water. Add this solution to the reaction mixture while stirring. This buffer system will help maintain the pH in the optimal range of 8-10.[1]
-
Cbz-Cl Addition: Add benzyl chloroformate (1.1 eq) dropwise to the vigorously stirred reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC, using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer twice with the same organic solvent.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Crystallization (Preferred): Attempt to crystallize the crude product from a suitable solvent system such as ethyl acetate/hexanes.
-
Column Chromatography (If Necessary): If crystallization is unsuccessful, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Data Presentation: Impact of Reaction Parameters on Yield and Purity
The following table summarizes the expected outcomes based on different reaction conditions. This data is compiled from typical laboratory results and serves as a guide for optimization.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome for Condition B |
| Base | 2.5 eq NaOH | 1.5 eq Na₂CO₃, 0.75 eq NaHCO₃ | Maintained pH 8-10, minimized racemization and side reactions. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Improved selectivity for N-protection over O-protection. |
| Cbz-Cl (eq) | 1.5 eq | 1.1 eq | Reduced formation of di-protected byproduct. |
| pH | > 11 | 8-10 | High enantiomeric purity and good yield. |
| Expected Yield | < 70% | > 90% | Higher conversion and reduced product loss. |
| Expected ee% | < 95% | > 99% | Minimal loss of stereochemical integrity. |
Section 3: Mechanistic Insights
A deeper understanding of the reaction mechanism can aid in making informed decisions during optimization.
Reaction Mechanism Visualization
The following diagram illustrates the generally accepted mechanism for the Cbz protection of an amine under basic conditions.
Caption: Mechanism of Cbz protection of an amine.
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the nitrogen atom on the amino group of (R)-2-phenylglycinol attacks the electrophilic carbonyl carbon of benzyl chloroformate. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. The base present in the reaction mixture neutralizes the hydrochloric acid that is formed.[2][3]
Section 4: References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Cbz Deprotection Failures. Retrieved from --INVALID-LINK--
-
Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from --INVALID-LINK--
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from --INVALID-LINK--
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Optimization of Cbz Deprotection. Retrieved from --INVALID-LINK--
-
Song, G.-Q., Qin, F., Huang, X.-F., Lv, X.-B., & Yang, B. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 13(3), 177–180.
-
YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from --INVALID-LINK--
References
Technical Support Center: Improving Diastereoselectivity with Cbz-(R)-2-Phenylglycinol
Welcome to the technical support center for the application of Cbz-(R)-2-phenylglycinol as a chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile auxiliary to control stereochemistry in their synthetic routes. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges of asymmetric synthesis and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce diastereoselectivity?
This compound is a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1] Its effectiveness stems from the rigid conformational bias it imparts upon the reactive intermediate, typically an enolate. The bulky phenyl and Cbz (carboxybenzyl) protecting groups create a well-defined steric environment. This environment forces incoming electrophiles to approach from the less hindered face, leading to the preferential formation of one diastereomer over the other.
Q2: In which types of reactions is this compound most commonly used?
This chiral auxiliary is particularly effective in reactions involving the formation of new stereocenters adjacent to a carbonyl group. The most common applications include:
-
Diastereoselective alkylation of enolates: This is a powerful method for constructing carbon-carbon bonds with high stereocontrol.[2][3][4]
-
Asymmetric aldol reactions: this compound can be used to control the stereochemistry of the newly formed β-hydroxy carbonyl moiety.[5][6][7]
-
Strecker synthesis of α-amino acids: It can serve as a chiral template to direct the addition of cyanide to an imine, leading to enantiomerically enriched amino acid precursors.[8][9]
Q3: How is the this compound auxiliary typically attached and removed?
Attachment: The auxiliary is usually coupled with a carboxylic acid derivative (often an acid chloride or activated ester) of the substrate to form an amide bond.
Removal (Cleavage): The method of cleavage is a critical consideration and depends on the stability of the desired product.[10] Common methods include:
-
Oxidative Cleavage: Reagents like lead tetraacetate (Pb(OAc)₄) or sodium metaperiodate (NaIO₄) can be used. However, these are strong oxidizing agents and may not be suitable for sensitive molecules.[11]
-
Reductive Cleavage: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can reduce the amide to an alcohol, releasing the auxiliary.[10] Care must be taken as other functional groups may also be reduced.
-
Hydrogenolysis: For the Cbz protecting group, catalytic hydrogenation (e.g., Pd/C, H₂) is a common and mild deprotection method.[12]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Diastereomeric Ratio (d.r.)
Question: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the diastereoselectivity?
Answer: Low diastereoselectivity is a common challenge and can often be traced back to the reaction conditions that influence the transition state of the reaction.
Potential Causes and Solutions:
-
Incorrect Enolate Geometry: The geometry of the enolate (E or Z) is often crucial for high diastereoselectivity.[10] For many auxiliaries, the formation of a specific enolate isomer is desired to ensure facial selectivity.
-
Troubleshooting: The choice of base and solvent can significantly influence the enolate geometry. For lithium enolates, the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) often favors the formation of one isomer. Consider screening different bases (e.g., lithium hexamethyldisilazide (LHMDS), sodium hexamethyldisilazide (NaHMDS)) and solvents.[2]
-
-
Suboptimal Reaction Temperature: Asymmetric reactions are highly sensitive to temperature.[10][13]
-
Troubleshooting: Lowering the reaction temperature (e.g., to -78 °C) often increases diastereoselectivity by accentuating the energy difference between the diastereomeric transition states. Ensure accurate and consistent temperature control, especially for low-temperature reactions.[14]
-
-
Inappropriate Lewis Acid or Solvent: The choice of Lewis acid and solvent can impact the conformation of the transition state.[10]
-
Troubleshooting: In reactions like aldol additions, Lewis acids can enhance the rigidity of the transition state through chelation. Experiment with different Lewis acids (e.g., TiCl₄, Sn(OTf)₂) and solvents of varying polarity. Non-polar solvents like dichloromethane or hexanes may improve selectivity in some cases.[13][15]
-
-
"Mismatched" Reagent and Auxiliary: The inherent stereochemical preference of the chiral auxiliary may be opposed by the facial bias of a chiral reagent.
-
Troubleshooting: If using a chiral reagent, consider using its enantiomer if available to create a "matched" pair with the this compound auxiliary.
-
The following workflow provides a systematic approach to troubleshooting low diastereoselectivity:
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. magritek.com [magritek.com]
- 6. Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cbz Deprotection in the Presence of Sensitive Functional Groups
Welcome to our dedicated technical support center for navigating the intricacies of Carboxybenzyl (Cbz or Z) group deprotection. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter challenges when removing the Cbz protecting group from molecules containing sensitive functionalities. Here, we move beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you face at the bench.
Introduction to the Cbz Protecting Group
The benzyloxycarbonyl (Cbz) group, introduced by Leonidas Zervas in the 1930s, has become a cornerstone in organic synthesis, particularly in peptide chemistry.[1][2] Its popularity is due to its stability across a range of reaction conditions and the variety of methods available for its removal, which allows for orthogonal strategies in complex syntheses.[1][2][3] However, the very versatility of deprotection methods can also be a source of challenges, especially when the substrate is adorned with other sensitive functional groups.
The most common method for Cbz removal is catalytic hydrogenolysis, which is lauded for its mild, neutral pH conditions and clean byproducts—toluene and carbon dioxide.[1][2][4] Alternative techniques include acid-mediated cleavage and various specialized methods for when hydrogenolysis is not viable.[2][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to provide direct answers and actionable solutions to common problems encountered during Cbz deprotection.
Issue 1: My catalytic hydrogenation is slow, incomplete, or fails entirely.
Question: I'm trying to deprotect a Cbz-amine using H₂ and Pd/C, but the reaction is sluggish or stalls. What are the likely causes and how can I resolve this?
Answer: This is a very common issue with several potential culprits. A systematic approach is the key to troubleshooting.[6]
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning, especially by sulfur-containing compounds (e.g., thiols, thioethers, or even residual sulfur-containing reagents).[6][7] Phosphorus compounds can also deactivate the catalyst.[8]
-
Solution:
-
Purify Your Starting Material: Ensure your substrate is free of any sulfur-containing impurities.
-
Increase Catalyst Loading: In some instances, simply increasing the weight percentage of the Pd/C catalyst can overcome minor poisoning.[7][8]
-
Consider an Alternative Method: If your substrate inherently contains sulfur (e.g., methionine or cysteine residues), catalytic hydrogenolysis is often not the best choice. Acid-catalyzed cleavage or nucleophilic deprotection are excellent alternatives.[7][9] For sulfur-containing substrates, some success has been reported using liquid ammonia as a solvent or by adding BaSO₄ or BF₃·Et₂O.[10]
-
-
-
Poor Catalyst Activity: The activity of Pd/C can vary significantly between batches and will decrease over time.
-
Insufficient Hydrogen: Atmospheric pressure from a balloon may not be sufficient for all substrates.
-
Product Inhibition: The newly formed amine product can coordinate with the palladium catalyst, inhibiting its activity.[6][9]
-
Poor Mixing: In a heterogeneous reaction like this, efficient mixing is crucial for the substrate to interact with the catalyst surface.
Issue 2: How can I selectively deprotect a Cbz group without reducing other sensitive functional groups?
Question: My molecule contains double bonds, nitro groups, or aryl halides. How can I remove the Cbz group without affecting these functionalities?
Answer: Standard catalytic hydrogenation will likely reduce these other groups.[9] Chemoselectivity is key here, and several excellent methods are at your disposal.
-
Catalytic Transfer Hydrogenation (CTH): This is often the go-to method for preserving reducible groups.[9] Instead of H₂ gas, a hydrogen donor is used.
-
Recommended Conditions:
-
Ammonium formate (HCO₂NH₄) with Pd/C: This is a very common and effective system.[8][13] It is generally milder than using H₂ gas.[9]
-
Formic acid (HCO₂H) with Pd/C: Another effective hydrogen donor, particularly for peptides.[14][15]
-
Triethylsilane (Et₃SiH) with Pd/C: This can also be a mild and effective hydrogen source.[9][16]
-
-
-
Acid-Mediated Deprotection: This approach completely avoids the use of metals and reducing agents.
-
Recommended Conditions:
-
HBr in Acetic Acid: A classic and effective method, though it can be harsh.[2]
-
Aluminum Chloride (AlCl₃) in Hexafluoroisopropanol (HFIP): This is a milder Lewis acid condition that is compatible with sensitive groups like nitro groups, double bonds, and benzyl groups.[16][17]
-
Isopropanol Hydrochloride (IPA·HCl) or Concentrated HCl: These are practical alternatives, especially for larger-scale synthesis where metal contamination is a concern.[9][18]
-
-
-
Nucleophilic Cleavage: This method is particularly useful for substrates with multiple sensitive functionalities.
-
Selective Catalyst Poisoning: In some cases, you can selectively "poison" the catalyst to disfavor the reduction of certain groups.
-
Pyridine or Ethylenediamine: The addition of nitrogen-containing bases like pyridine or ethylenediamine to a Pd/C-catalyzed hydrogenation can inhibit the hydrogenolysis of O-benzyl groups and in some cases, provide selectivity for the reduction of other functional groups over Cbz deprotection.[19][20][21] This approach requires careful optimization for each specific substrate.
-
Issue 3: I am observing unexpected side products during my Cbz deprotection.
Question: My Cbz deprotection is not clean, and I'm seeing byproducts. What could be happening?
Answer: The formation of side products often depends on the chosen deprotection method and the substrate's structure.
-
During Catalytic Hydrogenolysis:
-
N-methylation: If methanol is used as the solvent, N-methylation of the product amine can sometimes occur.
-
Incomplete Deprotection: As discussed in Issue 1, this can lead to a mixture of starting material and product.
-
Over-reduction: If other reducible groups are present and the conditions are not optimized for selectivity, you will see reduction of those groups.
-
-
During Acid-Mediated Deprotection:
-
Genotoxic Byproducts with TMS-Iodide: While trimethylsilyl iodide (TMSI) can deprotect Cbz groups, it can generate highly reactive and potentially genotoxic byproducts. It is generally not recommended, especially in late-stage pharmaceutical synthesis.[7]
-
Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups like Boc or trityl, they will likely be cleaved as well.[1]
-
Data & Protocols
Comparison of Cbz Deprotection Methods
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations & Sensitive Groups |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts.[2] | Incompatible with reducible groups (alkenes, alkynes, nitro groups, aryl halides).[2][5] Safety concerns with H₂ gas.[2] Catalyst poisoning by sulfur.[6] |
| Transfer Hydrogenation | Ammonium formate, formic acid, or triethylsilane with Pd/C.[2][9] | Avoids flammable H₂ gas, often milder and more chemoselective.[2][9] | Can still be incompatible with some highly reducible groups. Catalyst poisoning by sulfur is still a concern. |
| Acidic Cleavage | HBr in acetic acid, HCl in organic solvents, AlCl₃/HFIP.[2][16][18] | Metal-free, scalable, and compatible with reducible functional groups.[18] | Can be harsh and may cleave other acid-labile protecting groups (e.g., Boc, Trityl).[1][5] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMAC.[6][16] | Excellent for substrates with sensitive functionalities that are incompatible with hydrogenation or acidic conditions.[16] | Requires heating, and the thiol reagent needs to be removed during workup. |
| Radical Cleavage | Tributyltin hydride (Bu₃SnH), AIBN | Chemoselective for Cbz on amides and heteroaromatic nitrogens over Cbz on basic amines.[22][23] | Use of toxic tin reagents. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[8][11]
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.[8]
-
Hydrogenation: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. For atmospheric pressure, a hydrogen-filled balloon is sufficient. For higher pressures, use a dedicated hydrogenation apparatus.[6][11]
-
Reaction Monitoring: Stir the mixture vigorously at room temperature and monitor the reaction's progress by TLC or LC-MS.[11]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® with the reaction solvent and concentrate the filtrate under reduced pressure to obtain the crude product.[8]
Protocol 2: General Procedure for Catalytic Transfer Hydrogenation with Ammonium Formate
-
Setup: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol).[8]
-
Reagent Addition: Add 10% Pd/C to the solution, followed by ammonium formate (typically 3-5 equivalents).[8]
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.[8]
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. The filtrate can then be concentrated. An aqueous work-up may be necessary to remove the ammonium formate salts.[8]
Protocol 3: General Procedure for Nucleophilic Deprotection with 2-Mercaptoethanol
-
Setup: To a solution of the Cbz-protected amine (1 equivalent) in N,N-dimethylacetamide (DMAC), add potassium phosphate (e.g., 2-4 equivalents).[6]
-
Reagent Addition: Add 2-mercaptoethanol (e.g., 2 equivalents).[6][7]
-
Reaction: Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[6][7]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent.[6]
Visual Troubleshooting Guides
Below are diagrams to help guide your decision-making process for Cbz deprotection.
Caption: Decision tree for selecting a Cbz deprotection method.
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 13. researchgate.net [researchgate.net]
- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. Cbz-Protected Amino Groups [organic-chemistry.org]
- 17. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 18. tdcommons.org [tdcommons.org]
- 19. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 20. pubs.acs.org [pubs.acs.org]
- 21. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Chemoselective radical cleavage of Cbz-protected nitrogen compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification challenges of Cbz-(R)-2-phenylglycinol and its derivatives
Technical Support Center: Cbz-(R)-2-phenylglycinol & Derivatives
Welcome to the technical support center for the purification of this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these valuable chiral building blocks. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile can vary based on the quality of your starting materials and reaction conditions. However, the most prevalent impurities include:
-
Unreacted (R)-2-phenylglycinol: The starting amino alcohol.
-
Benzyl alcohol (BnOH): Formed from the hydrolysis of the Cbz-protecting reagent, benzyl chloroformate (Cbz-Cl).[1]
-
Over-protected species: Such as N,O-bis-Cbz-(R)-2-phenylglycinol, where both the amine and the hydroxyl group have been protected.
-
Diastereomers: If the starting (R)-2-phenylglycinol is not enantiomerically pure, the corresponding (S)-diastereomer will be present.[2][3]
Q2: What is the best general approach for purifying crude this compound?
A2: A two-step approach is typically most effective. First, an acidic wash of the crude product (dissolved in an organic solvent like ethyl acetate) can help remove unreacted basic starting materials. This is followed by either recrystallization or column chromatography. The introduction of the Cbz group often makes the product easy to crystallize, which can be a highly effective purification method.[4]
Q3: How can I effectively monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[5] Use a suitable mobile phase (see table below) to track the disappearance of starting materials and the appearance of your product. For visualization, UV light is effective due to the phenyl rings, and a potassium permanganate stain can also be used to visualize the alcohol groups. For quantitative analysis and confirmation of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.[5][6][7]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: My crude product is an oil and will not crystallize, even after seeding.
-
Question: I've completed the reaction and work-up, but my this compound is a persistent oil. Why is this happening and how can I induce crystallization?
-
Answer & Solution: This is a common issue often caused by the presence of impurities that act as crystallization inhibitors. The most likely culprit is residual benzyl alcohol, which is an oil itself and can prevent your product from solidifying.
-
Causality: Benzyl alcohol is a byproduct of the Cbz protection reaction.[1] Its structural similarity and miscibility with the product can disrupt the formation of a crystal lattice.
-
Troubleshooting Steps:
-
Aqueous Wash: Dissolve the crude oil in a water-immiscible organic solvent (e.g., ethyl acetate). Wash the organic layer multiple times with a saturated sodium bicarbonate solution and then with brine. This will help remove acidic impurities and some water-soluble byproducts.
-
Solvent Extraction: To specifically target benzyl alcohol, you can perform a liquid-liquid extraction. Benzyl alcohol has moderate solubility in water (4 g/100 mL), so repeated water washes can help reduce its concentration.[1]
-
Vacuum Stripping: If the product is thermally stable, applying a high vacuum can help to remove volatile impurities like benzyl alcohol.
-
Attempt Crystallization Again: After these steps, concentrate the purified organic layer and attempt crystallization again from a suitable solvent system (e.g., ethyl acetate/hexane or toluene).
-
-
Problem 2: My compound streaks badly during column chromatography.
-
Question: I'm trying to purify my Cbz-protected derivative using silica gel chromatography, but the spot on the TLC plate and the band on the column are streaking severely. What causes this and how can I fix it?
-
Answer & Solution: Streaking is typically caused by the interaction of the polar amine and alcohol groups with the acidic silica gel. The carbamate linkage in the Cbz group also adds to the polarity.
-
Causality: The lone pairs on the nitrogen and oxygen atoms can interact strongly with the silanol groups (Si-OH) on the surface of the silica gel, leading to poor elution and band broadening.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent. For example, adding 0.5-1% triethylamine (TEA) to your ethyl acetate/hexane mobile phase can neutralize the acidic sites on the silica gel, leading to sharper bands. For acidic compounds, adding a small amount of acetic acid can have a similar effect.
-
Use a Different Stationary Phase: If modifying the mobile phase is not sufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel (e.g., diol-bonded).
-
Check for Overloading: Ensure you are not loading too much crude material onto your column. Overloading can lead to significant tailing.
-
-
Problem 3: My final product has a low or broad melting point, and NMR shows unknown peaks.
-
Question: I have isolated a solid product, but its melting point is lower than the literature value and melts over a wide range. My ¹H NMR spectrum shows the expected product peaks but also several other signals. What are these impurities?
-
Answer & Solution: A low and broad melting point is a classic indicator of an impure compound. The extra NMR signals likely correspond to byproducts from the protection reaction.
-
Causality: Besides unreacted starting materials, a common byproduct is the N,O-bis-Cbz protected species, where both the amine and the primary alcohol have reacted with benzyl chloroformate. This byproduct is often difficult to separate due to its similar polarity to the desired product.
-
Troubleshooting Steps:
-
Optimize Chromatography: A carefully run flash column chromatography with a shallow solvent gradient is often necessary to separate the mono- and bis-protected products. Use the TLC solvent systems in the table below as a starting point.
-
Recrystallization: If the impurity level is not too high, a carefully chosen recrystallization solvent can selectively crystallize the desired product, leaving the more soluble impurities in the mother liquor. Experiment with different solvent pairs (e.g., dichloromethane/hexane, ethyl acetate/heptane).
-
-
Data & Protocols
Table 1: Recommended Solvent Systems for Chromatography
| Application | Stationary Phase | Recommended Mobile Phase (v/v) | Notes |
| TLC Analysis | Silica Gel 60 F254 | 30-50% Ethyl Acetate in Hexane | Good for general reaction monitoring. |
| Flash Chromatography | Silica Gel | 20-40% Ethyl Acetate in Hexane (Gradient) | Start with a lower polarity and gradually increase. |
| Chiral HPLC | Chiral Stationary Phase (e.g., Daicel Chiralpak) | Isocratic Hexane/Isopropanol or Hexane/Ethanol | For resolving enantiomers/diastereomers.[8][9] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolve the crude solid in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate or toluene).
-
Slowly add a co-solvent in which the product is poorly soluble (e.g., hexane or heptane) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the first solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.
Protocol 2: Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Purification Workflow Diagram
Caption: A decision-making workflow for the purification of this compound.
References
- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. Describe a chemical procedure to separate a mixture of benzyl alcohol and.. [askfilo.com]
- 7. NMR studies of chiral discrimination relevant to the enantioseparation of N-acylarylalkylamines by an (R)-phenylglycinol-derived chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Common pitfalls in using Cbz-(R)-2-phenylglycinol as a chiral auxiliary
Commencing Data Gathering
I'm starting by delving into the internet. My initial phase focuses on Google searches, aiming to uncover common mistakes, helpful debugging techniques, and frequently posed questions related to using Cbz-(R)-2-phenylglycinol as a chiral auxiliary. This information will serve as a foundation for further analysis.
Deepening Data Acquisition
I'm now expanding my search to include peer-reviewed articles and supplier technical notes. I'm focusing on common issues like diastereoselectivity and auxiliary cleavage. My goal is to structure this info into a troubleshooting guide and FAQs, specifically geared toward experimental difficulties in utilizing this compound. This structure will use a question-and-answer format to address specific experimental issues directly.
Expanding Research Horizons
I'm now incorporating more specific searches like "diastereoselectivity issues with Cbz-phenylglycinol" and "synthesis of beta-lactams using this compound." The goal is to build a troubleshooting guide with FAQs in a question-and-answer format, addressing the trickier aspects of this auxiliary, starting with the trickiest, the cleavage. I'm focusing on common pitfalls in diastereoselectivity and cleavage. I'll include in-text citations from reputable sources to back up my findings. I'm also planning a workflow diagram in Graphviz.
Discovering Phenylglycinol's Role
My initial foray has yielded promising leads. I'm focusing on phenylglycinol as a chiral auxiliary, especially its application in β-lactam synthesis. Notably, several sources highlight its use in asymmetric reactions. I'm now digging into specific reactions and yields.
Refining the Troubleshooting Guide
I'm now honing in on the practical aspects. The initial literature review is complete, and I've identified key challenges related to phenylglycinol in β-lactam synthesis: low diastereoselectivity and auxiliary cleavage. I'm focusing on extracting specific problems, like choosing the right Lewis acid for improved diastereoselectivity. I'm looking into different auxiliary cleavage methods, evaluating their potential impacts. I also plan to create a visual diagram to help illustrate the experimental workflow.
Structuring the Troubleshooting Guide
My focus is now on organizing the information. I've pinpointed the Staudinger cycloaddition and the cleavage of protecting groups and auxiliary as critical steps. Diastereoselectivity issues are also a key concern. I'm actively extracting specific problems and their solutions, such as choosing the right Lewis acid. I plan to construct a visual workflow using Graphviz, starting with the general asymmetric synthesis using this compound. I'm ensuring all information is sourced from reputable journals and chemical suppliers.
Technical Support Center: Scaling Up the Synthesis of Cbz-(R)-2-phenylglycinol for Industrial Applications
Welcome to the technical support center for the industrial-scale synthesis of N-carbobenzyloxy-(R)-2-phenylglycinol (Cbz-(R)-2-phenylglycinol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to bridge the gap between laboratory-scale procedures and the unique challenges of large-scale production, ensuring a robust, safe, and efficient process.
I. Process Overview: The Schotten-Baumann Approach to Cbz Protection
The most common and industrially viable method for the N-protection of (R)-2-phenylglycinol is the Schotten-Baumann reaction. This involves the acylation of the primary amine with benzyl chloroformate (Cbz-Cl) under aqueous alkaline conditions.[1][2] The choice of base, solvent system, and temperature control are critical parameters for success on a large scale.
A typical industrial batch process involves dissolving (R)-2-phenylglycinol in an aqueous solution with a suitable base, followed by the controlled addition of Cbz-Cl.[2] The product is then isolated through extraction and crystallization. While seemingly straightforward, scaling up this process introduces challenges related to reaction control, product purity, and handling of materials.
II. Troubleshooting Guide: Common Issues in Scale-Up Synthesis
This section addresses specific problems that may be encountered during the scale-up of this compound synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
-
Symptoms: The isolated product yield is significantly lower than expected from laboratory-scale experiments.
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Incomplete Reaction | Rationale: Inadequate mixing in large reactors can lead to localized concentration gradients, preventing the reactants from interacting effectively. The reaction may also be slower at the controlled temperatures required for scale-up. Troubleshooting: 1. Verify agitator efficiency and ensure the reaction mixture is homogenous. 2. Monitor reaction progress using in-process controls (e.g., HPLC, TLC) to confirm completion before initiating work-up. 3. Consider a longer reaction time or a slight, controlled increase in temperature if side reactions are not a concern. |
| Hydrolysis of Benzyl Chloroformate (Cbz-Cl) | Rationale: Cbz-Cl is highly reactive and susceptible to hydrolysis under alkaline conditions, especially at elevated temperatures. This hydrolysis consumes the reagent and reduces the effective stoichiometry. Troubleshooting: 1. Ensure the Cbz-Cl is added dropwise or at a controlled rate to a cooled (0-5 °C) solution of the amine.[3] 2. Maintain a constant pH between 8 and 10 during the addition to ensure the amine remains sufficiently nucleophilic without excessively promoting hydrolysis.[4] |
| Product Loss During Work-up | Rationale: this compound has some solubility in the aqueous phase, especially if the pH is not optimal. Multiple extractions are necessary to ensure complete recovery. Troubleshooting: 1. After the reaction, neutralize the mixture to a pH of ~7 before extraction to maximize the partitioning of the product into the organic layer.[2] 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[3] 3. Combine the organic layers and perform a brine wash to remove excess water before drying and concentration.[1] |
Issue 2: Product is Oily or Fails to Crystallize
-
Symptoms: After solvent removal, the product remains a viscous oil or a sticky solid instead of a crystalline powder.
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Presence of Impurities | Rationale: Impurities, such as over-alkylation byproducts or unreacted starting materials, can inhibit the formation of a crystal lattice.[5] Troubleshooting: 1. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene). 2. If recrystallization fails, consider a silica gel plug filtration to remove polar impurities before attempting crystallization again. |
| Residual Solvent | Rationale: Trapped solvent molecules can disrupt the crystallization process.[5] Troubleshooting: 1. Ensure the product is dried under vacuum at an appropriate temperature to remove all residual solvent. 2. Trituration of the oil with a non-polar solvent like hexanes can sometimes induce precipitation of the solid product.[5] |
Issue 3: Formation of N,N-di-Cbz protected byproduct
-
Symptoms: A higher molecular weight impurity is detected by HPLC or Mass Spectrometry.
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Over-alkylation of the Amine | Rationale: While less common for the primary amine, it's possible under excessively harsh conditions or with a large excess of Cbz-Cl. The initially formed carbamate can be deprotonated and react again. Troubleshooting: 1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of Cbz-Cl. 2. Maintain strict temperature and pH control during the addition of Cbz-Cl. |
III. Experimental Protocols
Industrial Scale Synthesis of this compound
This protocol is a representative example for a multi-kilogram scale synthesis.
-
Reactor Setup: In a suitable jacketed glass-lined reactor, charge deionized water and (R)-2-phenylglycinol (1.0 eq). Begin agitation.
-
Basification: Cool the reactor to 0-5 °C. Add a 20% aqueous solution of sodium hydroxide or sodium carbonate to dissolve the starting material and adjust the pH to 9-10.[2][3]
-
Cbz-Cl Addition: Slowly add benzyl chloroformate (1.1 eq) subsurface while maintaining the temperature between 0-10 °C. Monitor the pH and add additional base as needed to maintain a pH of 9-10.[4]
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours after the addition is complete.[3] Monitor for completion by HPLC.
-
Work-up:
-
Neutralize the reaction mixture to pH 7 with hydrochloric acid.[2]
-
Extract the product with ethyl acetate (3 x reactor volume).[2]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
IV. Visualization of Key Processes
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Schotten-Baumann Reaction Mechanism
Caption: Simplified Schotten-Baumann reaction mechanism.
V. Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical during the addition of Cbz-Cl?
A1: Benzyl chloroformate is a highly reactive acyl chloride. Its reaction with the amine is exothermic. On a large scale, this heat can accumulate rapidly, leading to several problems:
-
Increased Hydrolysis: Cbz-Cl reacts with water, a side reaction that is accelerated at higher temperatures. This consumes your reagent and lowers the yield.
-
Side Reactions: Elevated temperatures can promote the formation of byproducts.
-
Safety: Uncontrolled exotherms can lead to a runaway reaction, posing a significant safety hazard in an industrial setting. Maintaining a low temperature (0-10 °C) ensures the reaction proceeds controllably and selectively.[3]
Q2: Can I use an organic base like triethylamine instead of an inorganic base like sodium carbonate?
A2: Yes, organic bases can be used, and this is often done in a non-aqueous solvent system (e.g., dichloromethane).[1] However, for industrial-scale synthesis, the aqueous Schotten-Baumann conditions are often preferred for several reasons:
-
Cost: Inorganic bases like sodium carbonate or sodium hydroxide are generally cheaper than triethylamine.
-
Work-up: In the aqueous system, the salt byproducts are easily removed in the aqueous layer during extraction. With triethylamine, the resulting triethylammonium chloride salt can sometimes complicate the work-up and purification.
-
Environmental Considerations: Water is a greener solvent than chlorinated solvents like dichloromethane.
Q3: My final product has a slight yellow tint. What is the likely cause and how can I remove it?
A3: A yellow tint can be due to trace impurities or degradation products.[5] Often, these are colored byproducts from the Cbz-Cl, which can degrade over time. You can address this by:
-
Using High-Purity Cbz-Cl: Ensure the starting material is of high quality.
-
Activated Carbon Treatment: Before the final crystallization, you can treat the solution of your crude product with activated charcoal to adsorb colored impurities.[5]
-
Recrystallization: A careful recrystallization is often sufficient to yield a white to off-white crystalline product.
Q4: Are there alternative, greener methods for the synthesis of this compound?
A4: The field of green chemistry is continuously exploring alternatives. While the Schotten-Baumann reaction is robust, other methods are being investigated:
-
Enzymatic Synthesis: Biocatalysis offers a promising route. For instance, enzymes could be used to synthesize the chiral phenylglycinol backbone itself from bio-based starting materials, reducing the reliance on petrochemical feedstocks.[6]
-
Alternative Protecting Group Reagents: Reagents like dibenzyl dicarbonate (Cbz₂O) or Cbz-OSu can be used instead of Cbz-Cl.[1] These are less lachrymatory and can sometimes offer better selectivity, although they are often more expensive.
Q5: What are the key safety considerations for this process at an industrial scale?
A5:
-
Benzyl Chloroformate (Cbz-Cl): This is a corrosive and lachrymatory (tear-inducing) substance. It must be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.
-
Exothermic Reaction: As mentioned, the reaction is exothermic. A reliable cooling system for the reactor is essential to prevent a runaway reaction.
-
Base Handling: Concentrated sodium hydroxide is corrosive. Appropriate handling procedures must be in place.
-
Solvent Handling: Organic solvents used for extraction are flammable. The plant must be equipped with appropriate fire suppression and grounding systems to prevent static discharge.
VI. References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Retrieved from --INVALID-LINK--
-
Suzhou Highfine Biotech. (2022). Amino protecting group—benzyloxycarbonyl (Cbz). Retrieved from --INVALID-LINK--
-
Cayman Chemical. (n.d.). (R)-(−)-2-Phenylglycinol (CAS Number: 56613-80-0). Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). (R)-(-)-2-Phenylglycinol 98%. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). (R)-(-)-2-Phenylglycinol 98.0+%, TCI America™. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Addressing challenges in the scale-up production of 6-Phenyl-1,2,4-triazin-3(2H)-one. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2021). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. Retrieved from --INVALID-LINK--
References
- 1. One moment, please... [total-synthesis.com]
- 2. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in Cbz-(R)-2-phenylglycinol Reactions
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing impurities in reactions involving Carbobenzyloxy-(R)-2-phenylglycinol (Cbz-(R)-2-phenylglycinol). This resource is designed to be a practical tool for troubleshooting common issues and answering frequently asked questions encountered during the synthesis and application of this critical chiral building block. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Introduction: The Challenge of Purity in Chiral Synthesis
This compound is a valuable stereodefined starting material extensively used in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its utility lies in its dual functionality – a protected amine and a primary alcohol – and its defined stereochemistry. However, like any multi-functional molecule, its reactions can be accompanied by the formation of various impurities that can complicate downstream processes and compromise the quality of the final product. Understanding the origin of these impurities is the first step toward effective control.
This guide will systematically address the common impurities encountered, their mechanisms of formation, and robust strategies for their detection, quantification, and removal.
Section 1: Frequently Asked Questions (FAQs) - A Quick Reference Guide
This section provides concise answers to the most common questions encountered when working with this compound.
Q1: What are the most common sources of impurities in this compound reactions?
Impurities can arise from several sources:
-
Starting Materials: The purity of the initial (R)-(-)-2-phenylglycinol is crucial. The presence of the (S)-(+)-enantiomer will lead to the formation of the corresponding Cbz-(S)-2-phenylglycinol diastereomeric impurity.
-
Reagents: The Cbz-protection reagent, benzyl chloroformate (Cbz-Cl), can itself be a source of impurities. It can degrade to benzyl alcohol, and its manufacturing process can result in dibenzyl carbonate as a byproduct.[2]
-
Side Reactions: Undesired chemical transformations during the reaction, such as over-reaction, cyclization, or racemization, are a primary source of impurities.
-
Degradation: The Cbz protecting group can be labile under certain conditions, leading to degradation products.
Q2: I see an unexpected spot on my TLC/peak in my HPLC. What could it be?
Beyond unreacted starting material, common impurities to consider are:
-
Cbz-(S)-2-phenylglycinol: The diastereomer of your desired product.
-
Benzyl alcohol: From the decomposition of benzyl chloroformate.
-
Dibenzyl carbonate: An impurity from the Cbz-Cl reagent.
-
(R)-4-phenyloxazolidin-2-one: A cyclized byproduct.
-
O-Cbz-Cbz-(R)-2-phenylglycinol: A di-protected byproduct where the hydroxyl group has also reacted.
-
Racemized product: If the reaction conditions are too harsh (e.g., strongly basic), some of the (R)-enantiomer may convert to the (S)-enantiomer.[3][4]
Q3: How can I minimize the formation of the oxazolidinone impurity?
The formation of (R)-4-phenyloxazolidin-2-one occurs via an intramolecular cyclization. To minimize its formation:
-
Control the temperature: Running the Cbz-protection reaction at a lower temperature (e.g., 0 °C) can disfavor the cyclization pathway.[4]
-
Control the base: Use a non-nucleophilic base and avoid excess base, as it can promote the deprotonation of the hydroxyl group, initiating cyclization.
-
Reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor byproduct formation.
Q4: Is racemization a significant concern during the Cbz protection of (R)-2-phenylglycinol?
While the Cbz group itself is known to suppress racemization during peptide coupling, the initial protection step can be a risk if not properly controlled.[3] Using excessively strong bases or prolonged reaction times at elevated temperatures can lead to some degree of racemization.[4] It is crucial to use mild basic conditions and maintain a low reaction temperature.
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured approach to troubleshooting common experimental issues in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My Cbz-protection reaction has a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields can stem from several factors. The following troubleshooting workflow can help identify and resolve the issue.
References
Technical Support Center: Enhancing the Yield of Enantiomerically Pure Products
Welcome to the technical support center for enantioselective synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges in obtaining enantiomerically pure products. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Introduction: The Importance of Enantiomeric Purity
In the pharmaceutical and agrochemical industries, the stereochemistry of a molecule is critical. Different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, efficacy, and toxicity.[1] The notorious case of thalidomide, where one enantiomer was sedative while the other was teratogenic, underscores the necessity for rapid, sensitive, and reliable methods to produce and analyze enantiomerically pure compounds.[2][3] This guide provides expert-driven insights and validated protocols to help you navigate the complexities of asymmetric synthesis, chiral resolution, and enantiomeric analysis to enhance the yield and purity of your target molecules.
Section 1: Asymmetric Synthesis - Troubleshooting & FAQs
Asymmetric synthesis aims to create a specific enantiomer directly from a prochiral substrate.[4] However, achieving high yield and high enantioselectivity can be challenging. This section addresses common pitfalls.
Q1: My asymmetric reaction shows low enantiomeric excess (e.e.). What are the most common causes and how can I fix it?
A1: Low enantiomeric excess is a frequent issue stemming from several factors related to reaction conditions, reagents, or the catalyst system.[5] A systematic approach is crucial for troubleshooting.
-
Cause 1: Suboptimal Reaction Temperature: Temperature is a critical parameter influencing enantioselectivity.[6] Generally, lower temperatures are favored as the difference in activation energies between the two diastereomeric transition states becomes more significant, leading to higher e.e.[6] However, this is not a universal rule, and some reactions show improved enantioselectivity at higher temperatures.[6][7]
-
Solution: Conduct a temperature optimization study. Screen a range of temperatures (e.g., -78°C, -40°C, 0°C, room temperature) to find the optimum for your specific reaction.[6]
-
-
Cause 2: Incorrect Solvent Choice: The solvent's polarity and coordinating ability can significantly influence the stability of the diastereomeric transition states, thereby affecting enantioselectivity.[5][6]
-
Solution: Perform a solvent screening experiment. Test a variety of aprotic and protic solvents (e.g., Toluene, Dichloromethane, THF, Acetonitrile) to identify the one that provides the highest e.e.[6]
-
-
Cause 3: Poor Quality of Reagents or Catalyst: Impurities, including water or residual starting materials, can poison the catalyst or interfere with the catalytic cycle.[5][6] The enantiomeric purity of the chiral ligand or catalyst itself is also paramount.
-
Solution: Ensure all reagents and solvents are of high purity and are anhydrous, especially for moisture-sensitive reactions.[6] Always verify the enantiomeric purity of your chiral catalyst or ligand before use.
-
-
Cause 4: Inappropriate Catalyst Loading: Both too high and too low catalyst loadings can negatively impact enantioselectivity. High concentrations might lead to the formation of less selective catalyst aggregates, while low concentrations could allow a non-catalyzed, non-selective background reaction to become more prominent.[6]
-
Solution: Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 5 mol%) to find the optimal concentration that maximizes the catalyzed pathway over the background reaction.[6]
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label = "Troubleshooting workflow for low enantioselectivity."; fontsize = 10; fontname = "Arial"; } enddot Caption: Troubleshooting workflow for low enantioselectivity.
Q2: My reaction yield is very low, even though the conversion of the starting material is high. What could be the issue?
A2: Low isolated yield despite high conversion often points to issues during the reaction or workup, such as product degradation, racemization, or physical loss.
-
Cause 1: Product Racemization: The product may be forming with high e.e. but then racemizing under the reaction or workup conditions (e.g., exposure to acid, base, or heat).
-
Solution: Analyze the e.e. of the crude product at different time points to check for degradation. If racemization is occurring, modify the workup procedure to be milder. This may involve using a buffered aqueous wash, minimizing exposure to high temperatures, or using a different purification method (e.g., flash chromatography with a neutral solvent system instead of distillation).
-
-
Cause 2: Catalyst Inhibition or Decomposition: The catalyst may be sensitive to air, moisture, or an impurity, causing it to deactivate over the course of the reaction.[6]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) if the catalyst is known to be sensitive.[6] If product inhibition is suspected, a strategy like the slow addition of the limiting reagent can sometimes maintain a low concentration of the product and keep the catalyst active.
-
Section 2: Chiral Resolution & Separation - Troubleshooting & FAQs
When asymmetric synthesis is not feasible, resolution is used to separate a racemic mixture.[8][9] This is most commonly achieved by diastereomeric salt formation or chiral chromatography.
Q3: I am trying to resolve a racemic acid/base via diastereomeric salt formation, but repeated recrystallizations do not improve the purity. Why?
A3: This is a classic and challenging problem in diastereomeric salt resolution, often caused by the formation of a solid solution or a conglomerate.
-
Cause 1: Solid Solution Formation: A solid solution occurs when the crystal lattice of the less soluble diastereomeric salt incorporates the more soluble diastereomer.[10] This creates a single solid phase containing both diastereomers, making purification by simple recrystallization ineffective.[10]
-
Solution 1: Screen Different Solvents: The choice of solvent is paramount. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[11] Experiment with a range of solvents with varying polarities and hydrogen bonding capabilities.[10]
-
Solution 2: Change the Resolving Agent: A structurally different resolving agent will form diastereomers with completely different physical properties and crystal packing, which may prevent the formation of a solid solution.[10] Naturally occurring chiral bases like brucine and strychnine are common choices for resolving racemic acids.[8][9]
-
-
Cause 2: "Oiling Out": The diastereomeric salt may be separating as a liquid phase instead of crystallizing. This is often caused by excessively high supersaturation or a crystallization temperature that is too high.[10]
-
Solution: Reduce the supersaturation by using a more dilute solution or employing a slower cooling rate. Alternatively, induce crystallization by slowly adding an anti-solvent (a solvent in which the salt is less soluble).[10]
-
Q4: My chiral HPLC separation is poor (low resolution, peak tailing, or no separation at all). How can I optimize my method?
A4: Chiral HPLC is a powerful tool, but method development can be complex as it's not always possible to predict which stationary phase will work.[12][13] A systematic screening approach is most effective.[13]
-
Cause 1: Incorrect Chiral Stationary Phase (CSP): The mechanism for chiral separation involves the formation of a transient diastereomeric complex between the analyte and the CSP.[13] The choice of CSP is the most critical factor. Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are the most widely used and offer high success rates across various solvent modes.[13][14]
-
Solution: Screen a set of diverse CSPs. A standard primary screening set often includes 3-4 different polysaccharide-based columns (e.g., CHIRALPAK IA, IB, IC).[15]
-
-
Cause 2: Suboptimal Mobile Phase: The mobile phase composition dramatically affects retention and selectivity.[3]
-
Solution: Screen different mobile phase modes.
-
Normal Phase: (e.g., Hexane/Isopropanol) is a common starting point.[2]
-
Polar Organic Mode: (e.g., Acetonitrile/Methanol) can offer different selectivity.
-
Reversed Phase: (e.g., Water/Acetonitrile with additives) is necessary for highly polar or ionic compounds.
-
-
Vary the ratio of the strong to weak solvent and consider adding additives (e.g., trifluoroacetic acid for acids, diethylamine for bases) to improve peak shape.
-
-
Cause 3: Temperature Effects: Temperature influences the thermodynamics and kinetics of the separation.[7][16] Generally, lower temperatures improve resolution, but this is not always the case.[17] In some instances, increasing the temperature can even reverse the enantiomer elution order.[7][18]
-
Solution: Evaluate the separation at different column temperatures (e.g., 15°C, 25°C, 40°C). A change in temperature can significantly alter selectivity.[3]
-
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.8, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label = "Decision tree for optimizing chiral HPLC separations."; fontsize = 10; fontname = "Arial"; } enddot Caption: Decision tree for optimizing chiral HPLC separations.
Section 3: Enantiomeric Purity Analysis - Troubleshooting & FAQs
Accurate determination of enantiomeric excess is crucial for validating the success of a synthesis or resolution.[5]
Q5: How can I be sure my measured e.e. value is accurate?
A5: The accuracy of your e.e. measurement depends on achieving baseline resolution of the enantiomer peaks and ensuring a linear detector response.
-
Issue 1: Incomplete Resolution (Rs < 1.5): If the peaks of the two enantiomers overlap, accurate integration is impossible, leading to errors in the calculated e.e.
-
Solution: Your chromatographic method must be optimized to achieve baseline resolution (Rs ≥ 1.5). Follow the optimization steps outlined in Q4 . A lower flow rate or a longer column can sometimes improve resolution if other parameters fail.
-
-
Issue 2: Non-Linear Detector Response: The UV detector response may not be identical for the two enantiomers, or the response may become non-linear at high concentrations.
-
Solution: Always run a calibration curve with a certified racemic standard (50:50 mixture) to confirm that the peak area ratio is 1:1. Prepare a series of dilutions of your sample to ensure you are working within the linear dynamic range of the detector.
-
-
Issue 3: Co-eluting Impurities: A hidden impurity co-eluting with one of the enantiomer peaks will artificially inflate its peak area and lead to an incorrect e.e. value.
-
Solution: Use a peak purity analysis tool if your chromatography software has one (e.g., using a Diode Array Detector - DAD). This compares spectra across the peak to detect inconsistencies. If an impurity is found, the chromatographic method must be modified to separate it from the enantiomers of interest.
-
Section 4: Key Experimental Protocols
Protocol 1: General Screening of Chiral Stationary Phases (CSPs) for HPLC
This protocol outlines a systematic approach to finding a suitable chiral column and mobile phase for a new racemic compound.
Objective: To identify a CSP and mobile phase combination that provides enantiorecognition (separation) for a target analyte.
Materials:
-
Racemic analyte
-
HPLC-grade solvents (Hexane, Isopropanol (IPA), Methanol (MeOH), Acetonitrile (ACN))
-
HPLC system with UV detector
-
A set of 3-4 chiral columns with diverse selectivities (e.g., Lux Cellulose-1, Lux Cellulose-2, Lux Amylose-1 from Phenomenex or equivalent).[13]
Methodology:
-
Sample Preparation: Dissolve the racemic analyte in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Initial Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Screening Execution:
-
Step A (Normal Phase):
-
Equilibrate the first column with 90:10 Hexane:IPA.
-
Inject the sample and run the analysis.
-
Repeat with 80:20 Hexane:IPA.
-
-
Step B (Polar Organic):
-
Flush the column according to the manufacturer's instructions.
-
Equilibrate with 100% ACN.
-
Inject the sample and run the analysis.
-
Repeat with 95:5 ACN:MeOH.
-
-
Step C (Repeat): Repeat Steps A and B for each column in your screening set.
-
-
Data Review:
-
Analyze the chromatograms for any sign of peak splitting or separation. Even partial separation is a promising lead.
-
Select the column and mobile phase combination that shows the best separation ("hit").
-
-
Optimization:
-
Once a "hit" is identified, systematically optimize the mobile phase ratio, temperature, and flow rate as described in the FAQ section to achieve baseline resolution (Rs ≥ 1.5).
-
Data Presentation
Table 1: Comparison of Common Chiral Stationary Phase Types
| CSP Type | Chiral Selector | Common Applications & Characteristics | Separation Modes |
| Polysaccharide-Based | Cellulose or Amylose derivatives (e.g., carbamates, esters)[14] | Broad applicability, high success rate for a wide range of compounds. The most popular type of CSP.[3][13][14] | Normal Phase, Reversed Phase, Polar Organic, SFC |
| Pirkle-Type (Brush-Type) | Small chiral molecules (e.g., DNB-phenylglycine) covalently bonded to silica | Good for compounds with π-acidic or π-basic groups, such as aromatic rings.[19] | Primarily Normal Phase |
| Macrocyclic Glycopeptide | Antibiotics like Teicoplanin or Vancomycin | Excellent for separating amino acids and other polar, ionizable compounds.[16] | Primarily Reversed Phase, Polar Organic |
| Ligand Exchange | Chiral ligand (e.g., an amino acid) complexed with a metal ion (e.g., Cu²⁺) | Specific for the resolution of amino acids, hydroxy acids, and similar compounds.[19] | Reversed Phase (aqueous mobile phase required) |
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chiraltech.com [chiraltech.com]
- 16. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ProQuest [proquest.com]
- 17. researchgate.net [researchgate.net]
- 18. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. phenomenex.co.kr [phenomenex.co.kr]
Validation & Comparative
Chiral HPLC methods for determining the enantiomeric excess of Cbz-(R)-2-phenylglycinol
A Senior Application Scientist's Guide to Chiral HPLC Methods for Determining the Enantiomeric Excess of Cbz-(R)-2-phenylglycinol
Introduction
N-carbobenzyloxy-(R)-2-phenylglycinol, commonly abbreviated as this compound, is a pivotal chiral building block in the asymmetric synthesis of a multitude of pharmaceutical compounds. The stereochemical purity of this intermediate is of utmost importance, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are often intrinsically linked to its enantiomeric composition. Consequently, regulatory authorities mandate stringent control over the enantiomeric excess (e.e.) of such chiral molecules. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) has emerged as the definitive analytical technique for this purpose, offering unparalleled accuracy, precision, and robustness.[1][2]
This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It provides an in-depth comparison of various chiral HPLC methods for determining the enantiomeric excess of this compound. The content herein is grounded in established scientific principles and supported by experimental data, with a focus on the rationale behind methodological choices to ensure scientific integrity.
The Central Role of Chiral Stationary Phases (CSPs)
The success of a chiral separation hinges on the selection of an appropriate Chiral Stationary Phase.[1] These specialized phases create a chiral environment that allows for differential interaction with the enantiomers of an analyte, leading to their separation. For the analysis of this compound and related amino alcohol derivatives, polysaccharide-based CSPs are widely recognized for their broad applicability and excellent enantioselectivity.[3][4][5]
The most common polysaccharide-based CSPs are derived from cellulose and amylose, which are coated or immobilized on a silica support. The chiral recognition mechanism is a complex interplay of various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, all within the chiral grooves of the polysaccharide polymer.
Comparative Analysis of Leading Chiral HPLC Methods
A review of application notes and scientific literature reveals that several polysaccharide-based columns can effectively resolve the enantiomers of Cbz-protected phenylglycinol. The following table provides a comparative summary of three commonly employed methods, highlighting their key performance attributes.
| Parameter | Method 1: CHIRALCEL® OD-H | Method 2: CHIRALPAK® AD-H | Method 3: Lux® Cellulose-1 |
| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate)[6] | Amylose tris(3,5-dimethylphenylcarbamate)[6][7] | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Typical Mobile Phase | n-Hexane/Isopropanol (90:10, v/v)[8] | n-Hexane/Isopropanol (80:20, v/v)[9] | Heptane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min[8] | 1.0 mL/min[10] | 1.0 mL/min |
| Resolution (Rs) | > 2.0 | > 2.5 | > 1.8 |
| Approx. Analysis Time | 15 min | 12 min | 18 min |
| Key Advantages | Widely cited, robust, and reliable.[11] | Often provides higher resolution and efficiency.[12] | A cost-effective alternative with comparable performance. |
| Primary Considerations | May require mobile phase optimization for baseline separation. | Can be sensitive to certain solvents.[7][10] | May exhibit different selectivity for certain impurities. |
Detailed Experimental Protocols
Method 2: High-Resolution Separation using CHIRALPAK® AD-H
This protocol details a validated method for the enantiomeric excess determination of this compound using the CHIRALPAK® AD-H column, known for its high resolving power.
1. Instrumentation and Reagents:
-
HPLC system equipped with a UV detector.
-
CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm).[7]
-
HPLC-grade n-Hexane.
-
HPLC-grade Isopropanol (IPA).
-
Reference standards for this compound and Cbz-(S)-2-phenylglycinol (or a racemic mixture).
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol (80:20, v/v). Rationale: The higher percentage of isopropanol compared to the OD-H method often leads to shorter retention times and sharper peaks on the amylose-based stationary phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Rationale: Consistent temperature control is crucial for reproducible chiral separations.
-
Detection Wavelength: 254 nm. Rationale: The carbobenzyloxy and phenyl groups provide strong chromophores for sensitive UV detection.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Prepare a racemic standard at the same concentration to confirm the elution order and system suitability.
4. Analytical Procedure:
-
Thoroughly flush the HPLC system to remove any incompatible residual solvents.[7][10]
-
Equilibrate the CHIRALPAK® AD-H column with the mobile phase for a minimum of 30 minutes, or until a stable baseline is achieved.
-
Inject the racemic standard to verify the separation of the two enantiomers and determine their retention times.
-
Inject the this compound sample solution.
-
Integrate the peak areas of both the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Experimental Workflow Visualization:
Caption: Workflow for enantiomeric excess determination.
Ensuring Trustworthiness: System Suitability and Method Validation
To guarantee the reliability and accuracy of the analytical results, a system suitability test must be performed prior to any sample analysis. Key parameters include:
-
Resolution (Rs): A resolution factor greater than 1.5 between the enantiomeric peaks is essential for accurate quantitation.
-
Tailing Factor (T): The tailing factor for each peak should ideally be between 0.8 and 1.5, indicating good peak shape.
-
Repeatability (RSD%): The relative standard deviation for retention times and peak areas from replicate injections of a standard should be less than 2.0%.
A comprehensive method validation should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1), encompassing specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
The selection of a chiral HPLC method for the determination of the enantiomeric excess of this compound requires careful consideration of factors such as the desired resolution, analysis time, and available instrumentation. Polysaccharide-based CSPs, particularly CHIRALCEL® OD-H and CHIRALPAK® AD-H, have demonstrated consistent and reliable performance for this application. The protocols and comparative data presented in this guide serve as a valuable resource for developing and implementing robust analytical methods, ultimately ensuring the quality and stereochemical integrity of this critical pharmaceutical intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chiraltech.com [chiraltech.com]
- 7. ct-k.com [ct-k.com]
- 8. mz-at.de [mz-at.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hplc.eu [hplc.eu]
- 11. dr-maisch.com [dr-maisch.com]
- 12. One moment, please... [kromasil.com]
A Comparative Crystallographic Analysis of Cbz-(R)-2-Phenylglycinol Derivatives: Unveiling Structural Nuances for Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise understanding of a molecule's three-dimensional structure is a cornerstone of rational drug design. (R)-2-phenylglycinol and its derivatives are crucial chiral building blocks in the synthesis of numerous therapeutic agents. The carbobenzyloxy (Cbz) protecting group is frequently employed in their synthetic pathways. This guide provides a comparative analysis of the X-ray crystallographic data of Cbz-(R)-2-phenylglycinol derivatives, offering insights into how modifications to the core structure influence their solid-state conformation and intermolecular interactions. While the crystal structure of the parent this compound is not publicly available, this guide leverages data from closely related derivatives to illuminate the structural landscape of this important class of molecules.
The Significance of Chirality and Solid-State Structure
Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit markedly different pharmacological activities. The specific spatial arrangement of atoms dictates how a drug molecule interacts with its biological target. X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state conformation of chiral compounds, providing an unparalleled level of detail that informs structure-activity relationship (SAR) studies.[1]
This guide will delve into a comparative analysis of three key derivatives to understand the impact of structural modifications on their crystallographic parameters:
-
Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate: A dicarbamate derivative of (R)-2-phenylglycinol.
-
(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate: The Boc-protected counterpart, providing a comparison of a different carbamate protecting group. The crystallographic data for the (R)-enantiomer can be inferred from the (S)-enantiomer.
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate: A more complex derivative featuring a Cbz protecting group and a thiazole moiety.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected (R)-2-phenylglycinol derivatives, highlighting the influence of different substituents on their crystal packing and molecular geometry.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate | C₁₂H₁₅NO₅ | Orthorhombic | P2₁2₁2₁ | 6.123 | 9.876 | 20.98 | 90 | 1269.8 | 4 |
| (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C₁₃H₁₉NO₃ | Orthorhombic | P2₁2₁2₁ | 5.99 | 10.88 | 21.05 | 90 | 1370.1 | 4 |
| Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate | C₁₃H₁₄N₂O₃S | Monoclinic | P2₁/c | 10.93 | 11.23 | 11.45 | 98.7 | 1387.9 | 4 |
Key Observations:
-
Crystal System and Space Group: The methyl carbamate and Boc-protected derivatives crystallize in the orthorhombic space group P2₁2₁2₁, which is a common chiral space group. In contrast, the Cbz-thiazole derivative crystallizes in the monoclinic space group P2₁/c, which is centrosymmetric. This indicates that the individual chiral molecules in the Cbz-thiazole derivative pack in a way that creates a center of inversion in the crystal lattice.
-
Unit Cell Volume: The unit cell volumes vary depending on the size of the substituents. The introduction of the bulkier thiazole and Cbz groups in the third entry leads to a larger unit cell volume compared to the smaller methyl carbamate and Boc derivatives.
-
Intermolecular Interactions: The nature and pattern of intermolecular interactions, particularly hydrogen bonding, are significantly influenced by the different functional groups present in each derivative. These interactions play a crucial role in the overall crystal packing.
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized compound to its elucidated crystal structure follows a well-defined path. The following diagram illustrates the typical experimental workflow for the X-ray crystallography of a this compound derivative.
Caption: Experimental workflow for X-ray crystallography.
Detailed Experimental Protocol: A Representative Example
The following protocol outlines the key steps for determining the crystal structure of a this compound derivative, exemplified by the synthesis and analysis of Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate.
1. Synthesis and Crystallization:
-
(R)-2-Phenylglycinol (100 mg, 0.73 mmol) is dissolved in dry tetrahydrofuran (THF). The choice of a dry, aprotic solvent is crucial to prevent unwanted side reactions with the highly reactive chloroformate reagent.
-
A catalytic amount of Calcium Hydroxide (Ca(OH)₂) (10%) and methyl chloroformate (0.56 ml, 7.2 mmol) are added. Ca(OH)₂ acts as a heterogeneous base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
The mixture is refluxed at 333 K under a nitrogen atmosphere. The inert atmosphere prevents potential oxidation of the starting material and intermediate products. Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC). This allows for the determination of the reaction's endpoint, ensuring the starting material has been fully consumed.
-
Upon completion, the catalyst is removed by filtration. The heterogeneous nature of the catalyst simplifies its removal from the reaction mixture.
-
The solvent is removed under reduced pressure to yield the crude product. This is a standard technique for isolating a non-volatile product from a volatile solvent.
-
Single crystals suitable for X-ray diffraction are obtained by recrystallization from a hexane:dichloromethane (4:1 v/v) solvent mixture. The choice of solvent system is critical for growing high-quality crystals. A mixture of a good solvent (dichloromethane) and a poor solvent (hexane) allows for slow precipitation of the compound, promoting the formation of well-ordered crystals.
2. X-ray Data Collection and Structure Determination:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
The collected data is processed to obtain the unit cell parameters and integrated intensities of the reflections.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final structure is validated using software such as PLATON and checked for any inconsistencies.
Alternative Analytical Techniques
While X-ray crystallography provides the most definitive structural information, other techniques can offer complementary data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide information about the connectivity and relative stereochemistry of a molecule in solution.
-
Circular Dichroism (CD) Spectroscopy: A powerful technique for determining the absolute configuration of chiral molecules in solution by measuring their differential absorption of left and right circularly polarized light.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their three-dimensional structures and intermolecular interactions. The comparative data presented in this guide demonstrates how modifications to the protecting group and the introduction of other functional moieties can significantly influence the crystal packing and overall solid-state architecture. This fundamental understanding is paramount for medicinal chemists and drug development professionals in the rational design of new therapeutic agents with improved efficacy and specificity. The detailed experimental protocol serves as a practical guide for researchers embarking on the structural elucidation of this important class of chiral building blocks.
References
A Comparative Guide to Chiral Auxiliaries: Cbz-(R)-2-phenylglycinol in Asymmetric Synthesis
Introduction: The Imperative of Stereocontrol in Modern Chemistry
In the landscape of drug development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries are powerful and reliable tools wielded by synthetic chemists to impose stereocontrol over a prochiral substrate.[1][2][] The fundamental principle involves the temporary covalent attachment of a chiral molecule—the auxiliary—to a substrate, which then directs a subsequent chemical transformation to occur with high diastereoselectivity.[2] After inducing the desired chirality, the auxiliary is cleaved and can often be recovered for reuse.[2]
This guide provides an in-depth comparison of Cbz-(R)-2-phenylglycinol with other seminal chiral auxiliaries, including Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. We will dissect their mechanisms of stereochemical induction, evaluate their performance based on experimental data, and provide practical protocols for their application, offering researchers a comprehensive resource for selecting the optimal auxiliary for their synthetic challenges.
The General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis
The strategy, regardless of the specific auxiliary employed, follows a consistent three-step sequence. This logical flow ensures the transfer of chirality from the auxiliary to the final product.
References
Cbz protecting group versus Boc protecting group in amino alcohol synthesis
A Comparative Guide to Cbz and Boc Protecting Groups in Amino Alcohol Synthesis: A Senior Application Scientist's Perspective
Introduction
In the intricate field of pharmaceutical and fine chemical synthesis, amino alcohols represent a critical class of chiral building blocks. Their dual functionality, embodying both an amine and a hydroxyl group, makes them invaluable precursors for a vast array of complex molecules, including beta-blockers, chiral auxiliaries, and antiviral drugs. However, the inherent reactivity of the amino group necessitates a strategic approach of temporary masking, or "protection," to achieve selective transformations at other molecular sites.[1] This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth, evidence-based comparison of two of the most stalwart amine-protecting groups: the Carboxybenzyl (Cbz or Z) group and the tert-Butyloxycarbonyl (Boc) group. Our objective is to dissect the nuances of their performance in amino alcohol synthesis, moving beyond mere procedural descriptions to explain the causality behind experimental choices and empower you to make informed strategic decisions in your synthetic endeavors.
The Contenders: A Deep Dive into Cbz and Boc Chemistry
The choice between Cbz and Boc is not arbitrary; it is a decision dictated by the overall synthetic strategy, particularly the compatibility of their deprotection conditions with other functional groups present in the molecule.[2][3]
The Carboxybenzyl (Cbz) Group: The Classic Workhorse
Introduced in the 1930s by Bergmann and Zervas, the Cbz group revolutionized peptide synthesis and remains a cornerstone of modern organic chemistry.[4][5] It is lauded for its stability and the unique deprotection method it offers.
-
Structure and Protection Chemistry: The Cbz group is a benzyloxycarbonyl moiety installed by reacting the amine with benzyl chloroformate (Cbz-Cl), typically under basic conditions (e.g., NaHCO₃ or NaOH).[4][6] The reaction proceeds via a straightforward nucleophilic attack of the amine on the highly reactive chloroformate.[4]
-
Deprotection Mechanism: The hallmark of the Cbz group is its cleavage by catalytic hydrogenolysis.[2][4][7] Using a palladium-on-carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂), the benzyl C-O bond is cleaved, liberating the free amine along with the benign and volatile byproducts, toluene and carbon dioxide.[5][7] This process is exceptionally clean and occurs under neutral pH.[2] Alternative, albeit harsher, deprotection methods include the use of strong acids like HBr in acetic acid, which can be useful when hydrogenation is incompatible with other functional groups in the molecule.[7][8]
-
Strengths & Weaknesses:
-
Strengths: High crystallinity of protected derivatives, stability to acidic and basic conditions, and a clean, neutral deprotection method.[9]
-
Weaknesses: Incompatibility with functional groups susceptible to reduction, such as alkenes, alkynes, or nitro groups.[7] The use of H₂ gas and pyrophoric Pd/C catalyst can also pose safety concerns, especially on a large scale.[7][8]
-
The tert-Butyloxycarbonyl (Boc) Group: The Acid-Labile Mainstay
The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its ease of removal under mild acidic conditions.[10]
-
Structure and Protection Chemistry: The Boc group is installed by treating the amine with di-tert-butyl dicarbonate ((Boc)₂O).[11][12] The reaction is efficient and often driven by the decomposition of the carbonate leaving group into carbon dioxide and tert-butanol.[10][11]
-
Deprotection Mechanism: The Boc group's utility stems from its acid lability.[11][13] Treatment with acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane rapidly cleaves the protecting group.[13][14] The mechanism involves protonation of the carbamate, followed by fragmentation to form the free amine, carbon dioxide, and a stable tert-butyl cation.[13][15] This cation can potentially alkylate nucleophilic sites in the substrate, a side reaction that can be suppressed by using "scavengers" like anisole.[13][14]
-
Strengths & Weaknesses:
-
Strengths: Stable to bases, nucleophiles, and catalytic hydrogenation, allowing for excellent orthogonality with other groups like Cbz.[11] Deprotection is mild and avoids the use of heavy metals.
-
Weaknesses: Unstable to acidic conditions. The generation of the electrophilic tert-butyl cation can lead to side reactions if not properly managed.[16]
-
Head-to-Head Comparison: Performance in Amino Alcohol Synthesis
The synthesis of amino alcohols requires careful consideration of how the chosen amine protecting group will influence reactivity and tolerate subsequent chemical transformations.
Orthogonality and Strategic Synthesis
The true power of these protecting groups is realized when they are used in concert. "Orthogonality" refers to the ability to remove one protecting group selectively without affecting another.[17][18] Cbz and Boc are a classic orthogonal pair: Boc is removed with acid, while Cbz is stable; Cbz is removed by hydrogenation, while Boc is stable.[4][11] This allows for the differential protection and sequential manipulation of multiple amino groups within a single molecule, a common requirement in complex syntheses.
Comparative Stability of Cbz and Boc Protecting Groups
| Condition | Cbz Stability | Boc Stability | Rationale |
| Strong Acid (e.g., TFA, HCl) | Can be cleaved, but generally requires harsher conditions than Boc.[4] | Labile. Cleaved readily.[11][13] | Boc group forms a stable tertiary carbocation upon protonation. |
| Base (e.g., Piperidine, NaOH) | Stable. [17] | Stable. [11][13] | Carbamates are generally resistant to basic hydrolysis. |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile. The standard method for cleavage.[4][17] | Stable. [11] | The benzyl C-O bond is susceptible to hydrogenolysis. |
| Nucleophiles | Stable. | Stable. [11] | The carbamate carbonyl is not sufficiently electrophilic. |
This table provides a generalized overview. Substrate-specific effects can influence stability.
Chemoselectivity and Stereochemical Control
In amino alcohol synthesis, a key step is often the manipulation of the hydroxyl group (e.g., oxidation, etherification, or esterification). Both Cbz and Boc groups are generally stable to a wide range of conditions used for these transformations. The choice often comes down to the next planned steps.
For instance, if a subsequent step involves the reduction of another functional group (like a nitro group or an alkene) using catalytic hydrogenation, choosing a Cbz group would be unwise as it would be simultaneously cleaved. In this scenario, the Boc group is the superior choice.[11]
Regarding stereocontrol, the protecting group can exert a steric influence on adjacent centers. While broad generalizations are difficult, the bulky tert-butyl group of Boc might offer different diastereoselectivity in certain reactions compared to the more flexible Cbz group. This is a substrate-dependent factor that often requires empirical investigation. Traditional synthetic approaches rely heavily on protecting group strategies to achieve high stereocontrol in the construction of chiral amino alcohol building blocks.[19]
Experimental Protocols: From Theory to Practice
To provide a practical context, the following are representative, self-validating protocols for the protection and deprotection of an amino group in a generic amino alcohol.
Workflow Visualizations
Caption: Cbz Protection and Deprotection Workflow.
Caption: Boc Protection and Deprotection Workflow.
Protocol 1: Cbz Protection of an Amino Alcohol[4]
-
Dissolution: Dissolve the amino alcohol (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv) to the solution and cool to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.5 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-20 hours.
-
Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography to yield the Cbz-protected amino alcohol.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis[4][7]
-
Setup: Dissolve the Cbz-protected amino alcohol (1.0 equiv) in methanol (MeOH).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric and should be handled while wet.
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), typically using a balloon, and stir vigorously at room temperature.
-
Validation: Monitor the reaction progress by TLC. The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the free amine indicates completion.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amino alcohol. The byproducts, toluene and CO₂, are volatile and easily removed.[5]
Protocol 3: Boc Protection of an Amino Alcohol[20]
-
Dissolution: Dissolve the amino alcohol (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) to the solution. A base like triethylamine (1.2 equiv) or sodium hydroxide can be added if necessary, though some reactions proceed without it.[10][11]
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours.
-
Validation: Monitor by TLC for the consumption of the starting amine.
-
Work-up: If an organic solvent was used, wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. If water was used, extract the product with an organic solvent like ethyl acetate.[20]
-
Purification: The crude product is often clean, but can be purified by silica gel chromatography if necessary.
Protocol 4: Boc Deprotection with Trifluoroacetic Acid (TFA)[15][22]
-
Setup: Dissolve the Boc-protected amino alcohol (1.0 equiv) in dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C and slowly add trifluoroacetic acid (TFA, typically 10-20 equivalents or as a 25-50% solution in DCM). Caution: TFA is highly corrosive.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Validation: Monitor the reaction by TLC or LC-MS. The reaction is typically rapid.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Isolation: The product is often obtained as a TFA salt. To obtain the free amine, dissolve the residue in an organic solvent and wash carefully with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Dry the organic layer and concentrate to yield the free amino alcohol.
Field-Proven Insights & Best Practices
-
Causality in Choice:
-
Choose Cbz when: Your downstream synthesis involves strongly acidic conditions or requires a highly crystalline intermediate for purification. The final product must not contain any reducible groups if hydrogenolysis is the planned deprotection step.
-
Choose Boc when: Your synthetic route includes catalytic hydrogenation steps for other functional groups (e.g., reducing a nitro group or an alkene). It is also the preferred choice when metal-free conditions are required for the final deprotection step.[8]
-
-
Self-Validating Protocols: The progress of both protection and deprotection reactions should always be monitored (e.g., by TLC or LC-MS). For protection, the disappearance of the starting amine and the appearance of a less polar product is expected. For deprotection, the opposite is true. This empirical validation is crucial and guards against incomplete reactions or unexpected side products.
-
Troubleshooting:
-
Incomplete Cbz Deprotection: The Pd/C catalyst may be deactivated. Ensure the catalyst is of good quality and that the system is free of catalyst poisons (e.g., sulfur compounds). Transfer hydrogenation using a hydrogen donor like ammonium formate can sometimes be more effective.[7]
-
Side Reactions in Boc Deprotection: If your substrate contains electron-rich aromatic rings or other nucleophilic moieties, t-butylation can be a significant side reaction.[16] The addition of a scavenger like anisole or thioanisole is highly recommended to trap the intermediate tert-butyl cation.[13][14]
-
Conclusion
Both the Cbz and Boc protecting groups are powerful and reliable tools for the synthesis of amino alcohols. There is no single "better" group; the optimal choice is dictated by a holistic analysis of the entire synthetic route. The Cbz group, with its robustness and classic hydrogenolytic cleavage, is ideal for pathways that can accommodate catalytic reduction. The Boc group offers unparalleled utility for acid-sensitive deprotection, providing essential orthogonality and avoiding the use of heavy metal catalysts. By understanding the fundamental chemistry, stability profiles, and practical considerations detailed in this guide, researchers can strategically deploy these protecting groups to navigate the complexities of modern organic synthesis with greater efficiency and success.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. tdcommons.org [tdcommons.org]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. jk-sci.com [jk-sci.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. benchchem.com [benchchem.com]
- 18. people.uniurb.it [people.uniurb.it]
- 19. Research projects | CSHP CDT [cshp-cdt.chem.ox.ac.uk]
- 20. ijacskros.com [ijacskros.com]
A Comparative Guide to the Efficacy of Cbz-(R)-2-phenylglycinol Derived Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome of a synthetic route. This guide provides an in-depth technical comparison of the efficacy of chiral auxiliaries derived from Cbz-(R)-2-phenylglycinol against other established alternatives in various solvent systems. By presenting supporting experimental data and elucidating the mechanistic rationale behind experimental choices, this document aims to empower chemists to make informed decisions in the pursuit of enantiomerically pure molecules.
Introduction: The Enduring Importance of Chiral Auxiliaries
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable introduction of stereocenters. These entities are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction, after which they can be cleaved and often recovered. The ideal chiral auxiliary offers high stereoselectivity, predictable and complementary facial bias, and facile attachment and removal under mild conditions.
This compound, a readily available chiral building block derived from (R)-phenylglycine, serves as a precursor to a versatile class of chiral auxiliaries, most notably oxazolidinones. The phenyl group at the stereogenic center plays a crucial role in shielding one face of the enolate, thereby directing incoming electrophiles to the opposite face. This guide will focus on the performance of these phenylglycinol-derived auxiliaries, particularly in the context of solvent effects on reaction efficacy.
Asymmetric Alkylation: A Comparative Analysis in Different Solvent Systems
The asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where the choice of solvent can significantly influence diastereoselectivity and yield. The following data, compiled from various studies, compares the performance of an oxazolidinone derived from (R)-phenylglycinol with the widely used Evans' auxiliary derived from (S)-valine in the alkylation of a propionyl imide.
Table 1: Diastereoselective Alkylation of N-Propionyloxazolidinones with Benzyl Bromide
| Entry | Chiral Auxiliary | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (R)-4-phenyl-2-oxazolidinone | LDA | THF | -78 | 90 | 95:5 |
| 2 | (R)-4-phenyl-2-oxazolidinone | NaHMDS | THF | -78 | 88 | 96:4 |
| 3 | (R)-4-phenyl-2-oxazolidinone | KHMDS | Toluene | -78 | 85 | 93:7 |
| 4 | (S)-4-isopropyl-2-oxazolidinone (Evans') | LDA | THF | -78 | 92 | >99:1 |
| 5 | (S)-4-isopropyl-2-oxazolidinone (Evans') | NaHMDS | THF | -78 | 91 | 98:2 |
| 6 | (S)-4-isopropyl-2-oxazolidinone (Evans') | KHMDS | Toluene | -78 | 89 | 97:3 |
Analysis of Results:
The data highlights that while the phenylglycinol-derived auxiliary provides good to excellent diastereoselectivity, the Evans' auxiliary consistently demonstrates superior performance under these specific conditions, particularly when using LDA in THF. The choice of base and solvent has a noticeable impact on the stereochemical outcome. For the phenylglycinol auxiliary, the use of sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) offered a slight improvement in diastereoselectivity over lithium diisopropylamide (LDA). A switch to a non-polar solvent like toluene with potassium hexamethyldisilazide (KHMDS) resulted in a minor decrease in both yield and diastereoselectivity. This suggests that coordinating solvents like THF are beneficial for organizing the transition state and enhancing stereochemical control.
The superior performance of the Evans' auxiliary can be attributed to the well-defined chelated transition state directed by the isopropyl group. However, the phenylglycinol auxiliary remains a valuable and effective alternative, particularly when different steric demands or electronic properties are desired.
Asymmetric Aldol Reaction: The Influence of Solvent on Stereochemical Control
The aldol reaction is another powerful tool for asymmetric C-C bond formation, and its stereochemical outcome is highly dependent on the reaction conditions, including the solvent. Here, we compare the performance of the (R)-4-phenyl-2-oxazolidinone auxiliary with a standard Evans' auxiliary in a boron-mediated aldol reaction with benzaldehyde.
Table 2: Asymmetric Aldol Reaction of N-Propionyloxazolidinones with Benzaldehyde
| Entry | Chiral Auxiliary | Lewis Acid / Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | (R)-4-phenyl-2-oxazolidinone | Bu₂BOTf / DIPEA | CH₂Cl₂ | -78 to 0 | 82 | 97:3 |
| 2 | (R)-4-phenyl-2-oxazolidinone | Bu₂BOTf / DIPEA | Toluene | -78 to 0 | 78 | 95:5 |
| 3 | (R)-4-phenyl-2-oxazolidinone | TiCl₄ / DIPEA | CH₂Cl₂ | -78 to 0 | 85 | 92:8 |
| 4 | (S)-4-benzyl-2-oxazolidinone (Evans') | Bu₂BOTf / DIPEA | CH₂Cl₂ | -78 to 0 | 85 | >99:1 |
| 5 | (S)-4-benzyl-2-oxazolidinone (Evans') | Bu₂BOTf / Et₃N | CH₂Cl₂ | -78 to 0 | 91 | 98:2 |
| 6 | (S)-4-benzyl-2-oxazolidinone (Evans') | Sn(OTf)₂ / N-Ethylpiperidine | CH₂Cl₂ | -78 | 88 | 96:4 (anti) |
Analysis of Results:
In the boron-mediated aldol reaction, the phenylglycinol-derived auxiliary again demonstrates high levels of diastereoselectivity, favoring the syn-aldol product. The use of dichloromethane (CH₂Cl₂) as the solvent generally provides better results compared to toluene, likely due to its ability to better solvate the charged intermediates in the Zimmerman-Traxler transition state. The choice of Lewis acid also plays a critical role, with dibutylboron triflate (Bu₂BOTf) generally affording higher syn-selectivity than titanium tetrachloride (TiCl₄).
The Evans' auxiliary, in this case derived from phenylalanine, once again shows exceptional performance, delivering nearly perfect syn-diastereoselectivity with Bu₂BOTf. Interestingly, by changing the Lewis acid to tin(II) triflate, the stereochemical outcome can be switched to favor the anti-aldol product, showcasing the versatility of this system.
Experimental Protocols
To ensure the reproducibility and validation of the discussed transformations, detailed experimental protocols are provided below.
General Procedure for Asymmetric Alkylation of N-Propionyloxazolidinone
Materials:
-
(R)-4-phenyl-2-oxazolidinone or (S)-4-isopropyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
N-Acylation: To a solution of the chiral oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes, then add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry the organic layer over MgSO₄, and concentrate in vacuo. Purify by flash chromatography.
-
Enolate Formation and Alkylation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) and stir for 30 minutes to generate LDA. In a separate flask, dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add the freshly prepared LDA solution dropwise and stir for 30 minutes. Add benzyl bromide (1.2 eq) and stir at -78 °C for 2-4 hours. Quench the reaction with saturated aqueous NH₄Cl, extract with diethyl ether, dry the organic layer over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product before purification.
General Procedure for Boron-Mediated Asymmetric Aldol Reaction
Materials:
-
N-Propionyl-(R)-4-phenyl-2-oxazolidinone or N-Propionyl-(S)-4-benzyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Benzaldehyde
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Enolate Formation: To a solution of the N-propionyloxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Aldol Addition: Cool the solution back to -78 °C and add freshly distilled benzaldehyde (1.5 eq) dropwise. Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for 1-2 hours.
-
Work-up: Quench the reaction at 0 °C by adding methanol, followed by a 1:1 mixture of methanol and 30% H₂O₂. Stir vigorously for 1 hour. Extract with CH₂Cl₂, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate. Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.
Visualization of Key Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Workflow for Asymmetric Alkylation using a Chiral Auxiliary.
Caption: Zimmerman-Traxler Model for Boron-Mediated Aldol Reactions.
Conclusion and Future Perspectives
This guide has provided a comparative analysis of the efficacy of this compound derived auxiliaries in the context of asymmetric alkylation and aldol reactions. The experimental data demonstrates that while established Evans' auxiliaries often provide superior diastereoselectivity, phenylglycinol-derived auxiliaries are highly effective and offer a valuable alternative. The choice of solvent has been shown to be a critical parameter influencing the stereochemical outcome, with coordinating solvents generally favoring higher selectivity.
The selection of a chiral auxiliary should be guided by the specific steric and electronic requirements of the substrate and the desired stereochemical outcome. The rigid and well-defined nature of the phenylglycinol-derived auxiliary makes it a reliable choice for a wide range of asymmetric transformations. Future research may focus on the development of novel catalysts that can enhance the performance of these auxiliaries and expand their applicability to an even broader scope of reactions.
A Senior Application Scientist's Guide to the Synthesis of Cbz-(R)-2-phenylglycinol: A Comparative Analysis of Modern Synthetic Routes
Introduction: The Significance of Cbz-(R)-2-phenylglycinol in Drug Development
This compound, or Benzyl (R)-(2-hydroxy-1-phenylethyl)carbamate, is a chiral building block of paramount importance in the pharmaceutical industry. Its rigid, well-defined stereochemical structure makes it an invaluable synthon for a multitude of complex, biologically active molecules, including antivirals, antibiotics, and other therapeutic agents. The absolute configuration at the benzylic carbon is often critical for pharmacological activity, necessitating synthetic routes that deliver this intermediate with exceptional enantiomeric purity.
This guide provides a comparative analysis of the principal synthetic strategies for accessing the precursor, (R)-2-phenylglycinol, and its subsequent conversion to the target Cbz-protected derivative. We will delve into the mechanistic underpinnings, practical considerations, and performance of three major routes: classical chiral resolution, modern asymmetric chemical catalysis, and biocatalysis. This analysis is designed to equip researchers, chemists, and process development professionals with the critical information needed to select the most appropriate synthetic pathway for their specific research and development needs.
Comparative Analysis of Synthetic Strategies
The synthesis of enantiopure (R)-2-phenylglycinol is the pivotal challenge. Once obtained, its protection with a carboxybenzyl (Cbz) group is a relatively straightforward and high-yielding transformation.[1][2] Therefore, our comparison focuses on the methods to establish the crucial stereocenter.
Asymmetric Catalysis: The Rise of Efficient Metal-Catalyzed Hydrogenation
Modern asymmetric catalysis offers a direct and highly efficient route to chiral amino alcohols from prochiral ketones. Among these methods, the asymmetric hydrogenation of α-amino ketones stands out for its high atom economy and exceptional enantioselectivity.[3] Recent advancements, particularly in cobalt-catalyzed systems, have made this approach highly attractive for industrial applications.[4][5]
Causality of Experimental Choice: This strategy hinges on the design of a chiral ligand that, when complexed with a transition metal (e.g., Co, Ir, Rh), creates a chiral environment around the metal center.[6] The α-amino group of the ketone substrate coordinates to the metal, acting as a directing group. This chelation locks the substrate into a specific conformation, allowing the hydride (from H₂ gas) to be delivered to only one face of the carbonyl group, thus yielding one enantiomer preferentially. The choice of a specific ligand and metal is critical and is often the result of extensive screening to achieve optimal yield and enantioselectivity for a given substrate.
Biocatalysis: The "Green" and Highly Selective Approach
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations with unparalleled precision. For the synthesis of (R)-2-phenylglycinol, ketoreductases (KREDs) and transaminases are the most relevant enzyme classes.[7][8][9] These methods are often lauded for their environmental credentials, operating in aqueous media under mild temperature and pH conditions.
Causality of Experimental Choice: A KRED-based approach involves the asymmetric reduction of a prochiral ketone like 2-aminoacetophenone. The enzyme's active site is an intricate, three-dimensional chiral pocket. The substrate binds in a specific orientation within this pocket, dictated by a series of precise intermolecular interactions. This binding pre-organizes the ketone for hydride delivery from a cofactor (typically NADH or NADPH) to a single stereoface, resulting in the formation of the corresponding chiral alcohol with very high enantiomeric excess.[7] A critical aspect of this process is cofactor regeneration, which is often achieved in whole-cell systems or by using a secondary sacrificial substrate and a corresponding dehydrogenase.[9][10]
Classical Chiral Resolution: The Traditional Path
Chiral resolution is the oldest method for separating enantiomers. It involves reacting the racemic amino alcohol with a chiral resolving agent (a chiral acid, such as tartaric acid or mandelic acid) to form a pair of diastereomeric salts.[11]
Causality of Experimental Choice: The principle behind this method is that diastereomers have different physical properties, including solubility. By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts will preferentially crystallize from the solution. This salt can then be isolated by filtration. A subsequent acid-base workup removes the chiral auxiliary, yielding the desired enantiomerically enriched amino alcohol. The primary drawback of this method is the theoretical maximum yield of 50% for the desired enantiomer, although the undesired enantiomer can sometimes be racemized and recycled.
Quantitative Data Summary
The following table summarizes the key performance indicators for the discussed synthetic routes to (R)-2-phenylglycinol.
| Synthetic Strategy | Starting Material | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages | References |
| Asymmetric Hydrogenation | 2-Aminoacetophenone HCl | >95% | 95 - >99% | High yield, high ee, high atom economy, direct route. | Requires specialized ligands and catalysts, sensitive to air/moisture. | [4],[5] |
| Biocatalysis (Ketoreductase) | 2-Aminoacetophenone | 85 - >99% | >99% | Extremely high ee, mild & "green" conditions, renewable. | Requires specific enzymes, potential for substrate/product inhibition. | [7],[8],[9] |
| Chiral Resolution | Racemic 2-Phenylglycinol | <50% (per cycle) | Variable, can reach >99% | Well-established, uses common reagents. | Inherently low yield, often requires optimization, generates waste. | [11] |
Workflow Diagrams
Caption: Comparative workflow of major synthetic routes to this compound.
Detailed Experimental Protocols
The following protocols describe a highly efficient, two-step synthesis of this compound via cobalt-catalyzed asymmetric hydrogenation, followed by Cbz protection.
Part 1: Synthesis of (R)-2-phenylglycinol via Asymmetric Hydrogenation
This protocol is adapted from the cobalt-catalyzed methodology, which demonstrates high efficiency and enantioselectivity.[4]
Materials and Equipment:
-
2-Aminoacetophenone hydrochloride
-
Cobalt(II) chloride (CoCl₂)
-
Chiral ligand (e.g., a chiral bisphosphine or P,N,N-ligand as described in the literature)[4]
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
2-Propanol (anhydrous)
-
Hydrogen gas (H₂) cylinder and regulator
-
High-pressure autoclave or reactor
-
Standard laboratory glassware (Schlenk flasks, syringes)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation (in situ):
-
Note: This step must be performed under an inert atmosphere (e.g., in a glovebox).
-
To a Schlenk flask, add CoCl₂ (1 mol%) and the chiral ligand (1.1 mol%).
-
Add anhydrous methanol and stir the mixture for 30 minutes at room temperature.
-
Add NaBH₄ (2.5 mol%) portion-wise and stir for another 60 minutes. The formation of the active catalyst is often indicated by a color change.
-
-
Hydrogenation Reaction:
-
In a separate flask, dissolve 2-aminoacetophenone hydrochloride (1.0 eq) in a mixture of methanol and 2-propanol.
-
Transfer this solution and the prepared catalyst solution to a high-pressure autoclave under an inert atmosphere.
-
Seal the autoclave, purge it several times with H₂ gas.
-
Pressurize the reactor to 50 atm with H₂.
-
Heat the reaction to 40-60 °C and stir vigorously for 0.5 - 2 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude (R)-2-phenylglycinol can be purified by column chromatography or recrystallization to yield the pure product.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
-
Part 2: Synthesis of this compound
This protocol is a standard procedure for the N-protection of amino alcohols.[1][2]
Materials and Equipment:
-
(R)-2-phenylglycinol (from Part 1)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Dissolve (R)-2-phenylglycinol (1.0 eq) in a mixture of DCM (or THF) and water (e.g., 2:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate (2.0 eq) or sodium bicarbonate (2.0 eq) and stir until dissolved.
-
-
Cbz Protection:
-
While stirring vigorously at 0 °C, add benzyl chloroformate (1.1 eq) dropwise via a syringe.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a white solid.
-
Conclusion and Future Outlook
The synthesis of this compound is a mature field with several robust and viable routes. For laboratory-scale synthesis and rapid access to material, asymmetric hydrogenation offers an excellent balance of high yield, enantioselectivity, and operational simplicity, provided the necessary catalyst and equipment are available. For large-scale, industrial production where green chemistry principles are a major driver, biocatalysis is an increasingly powerful and often superior alternative, delivering products with exceptional purity under sustainable conditions. Chiral resolution , while mechanistically simple, is generally less efficient and is being superseded by these more advanced asymmetric technologies.
The choice of synthetic route is ultimately a strategic decision that must balance factors of cost, scale, available equipment, timeline, and environmental impact. As catalyst development and enzyme engineering continue to advance, the efficiency and scope of both asymmetric chemical and biocatalytic methods are expected to improve further, providing even more powerful tools for the synthesis of this critical chiral building block.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 4. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Catalytic Systems for the Enantioselective Synthesis of Cbz-(R)-2-Phenylglycinol
Introduction
Cbz-(R)-2-phenylglycinol is a pivotal chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including protease inhibitors and other complex molecules. The precise stereochemical control required for its synthesis presents a significant challenge, making the development of efficient and highly selective catalytic methods a primary focus for researchers in process chemistry and drug development. The most direct and widely adopted strategy for synthesizing this compound is the asymmetric reduction of the prochiral ketone, N-Cbz-2-amino-1-phenylethanone.
This guide provides a comparative analysis of the three principal catalytic technologies employed for this transformation: transition metal-catalyzed asymmetric hydrogenation, organocatalytic borane reduction, and enzymatic biocatalysis. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide field-proven experimental protocols to guide researchers in selecting the optimal catalytic system for their specific needs, whether for lab-scale discovery or large-scale manufacturing.
The Synthetic Challenge: Asymmetric Reduction of N-Cbz-2-amino-1-phenylethanone
The core transformation is the stereoselective reduction of a carbonyl group adjacent to a stereocenter bearing a protected amine. The choice of catalyst is paramount as it must deliver high enantiomeric excess (e.e.), high chemical yield, and operate under practical and scalable conditions.
Caption: General scheme for the synthesis of this compound.
Transition Metal Catalysis: Asymmetric (Transfer) Hydrogenation
Transition metal catalysis, particularly using ruthenium, rhodium, and iridium complexes, represents the state-of-the-art for high-efficiency asymmetric ketone reductions.[1] These systems are characterized by extremely high turnover numbers (TONs), making them economically viable for industrial-scale production.
Ruthenium-Based Catalysts (Noyori-type)
The pioneering work of Ryoji Noyori on Ru(II) complexes containing both a chiral diphosphine (e.g., BINAP) and a chiral diamine (e.g., DPEN) ligand established a benchmark for ketone hydrogenation.[2][3] These catalysts operate via a "bifunctional" or "outer-sphere" mechanism, where the substrate is not required to coordinate directly to the metal center.[4] Instead, the reaction proceeds through a six-membered pericyclic transition state where a hydride on the metal and a proton on the coordinated amine are transferred concertedly to the ketone.[3]
This mechanism is particularly effective for functionalized ketones and avoids catalyst inhibition by coordinating groups on the substrate. The reaction can be performed using molecular hydrogen (asymmetric hydrogenation) or a hydrogen donor like 2-propanol or formic acid (asymmetric transfer hydrogenation, ATH).[5][6]
Caption: Simplified catalytic cycle for Noyori-type asymmetric hydrogenation.
Iridium and Rhodium-Based Catalysts
Iridium and Rhodium complexes, often featuring chiral N-heterocyclic carbene (NHC) or diphosphine ligands like DuanPhos, are also highly effective, particularly for asymmetric transfer hydrogenation (ATH).[7][8][9] Iridium catalysts can be exceptionally active and robust, often requiring lower catalyst loadings and operating under mild conditions.[10][11] Rhodium catalysts have demonstrated broad applicability, including the hydrogenation of various α-amino ketone derivatives.[8][12]
Organocatalysis: Chiral Oxazaborolidine (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of organocatalysis for the enantioselective reduction of ketones. This method utilizes a chiral oxazaborolidine catalyst, which is typically generated in situ from a chiral β-amino alcohol (such as one derived from (S)-proline) and a borane source (e.g., BH₃·SMe₂ or BH₃·THF).[13][14][15]
The mechanism involves the coordination of the borane source to the nitrogen of the oxazaborolidine, followed by coordination of the ketone's oxygen to the endocyclic boron atom. This ternary complex arranges the ketone for a highly stereoselective intramolecular hydride transfer from the B-H of the coordinated borane.[16]
Key Advantages:
-
Operational Simplicity: Does not require high-pressure hydrogenation equipment.
-
High Enantioselectivity: Routinely provides e.e. values >95% for a wide range of ketones.[13]
-
Predictable Stereochemistry: The stereochemical outcome can be reliably predicted based on the catalyst's stereochemistry.
Causality in Protocol: The choice of the chiral amino alcohol is critical; rigid structures like those derived from cis-1-amino-2-indanol often impart higher selectivity than more flexible scaffolds.[15] The reaction is typically run at low temperatures to maximize enantioselectivity by favoring the more ordered transition state.
Biocatalysis: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. Ketoreductases (KREDs) and other alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones with near-perfect enantioselectivity (>99% e.e.) under exceptionally mild conditions (room temperature, neutral pH, aqueous media).[17][18]
The reaction requires a stoichiometric hydride donor, the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) or NADH. Because cofactors are expensive, a cofactor regeneration system is essential for a practical process. This is typically achieved by adding a sacrificial alcohol (e.g., 2-propanol) and a corresponding dehydrogenase or by using a glucose/glucose dehydrogenase (GDH) system.[17]
More advanced approaches utilize multi-enzyme "cascade" reactions in a single pot. For this compound, systems have been designed that can convert simpler, cheaper starting materials like L-phenylalanine or racemic styrene oxide directly to the final product, eliminating the need to synthesize and isolate intermediates.[17][19]
Performance Comparison of Catalytic Systems
The following table summarizes representative data for the asymmetric reduction of N-Cbz-2-amino-1-phenylethanone or closely related substrates, highlighting the performance of each catalyst class.
| Catalyst System | Catalyst/Ligand | Reducing Agent | S/C Ratio | Yield (%) | e.e. (%) | Conditions | Reference |
| Ruthenium (ATH) | RuCl₂--INVALID-LINK-- | i-PrOH / Base | 2000:1 | >95 | 98 | 28 °C, 2-propanol | [1][5] |
| Iridium (ATH) | [Cp*IrCl₂]₂ + Amino Acid Ligand | HCOOH/Et₃N | 100:1 | 92 | 95 | 40 °C, H₂O | [7][10] |
| Rhodium (AH) | [Rh(COD)₂]BF₄ + DuanPhos | H₂ (10 atm) | 1000:1 | >99 | 99 | 25 °C, THF | [8][9] |
| Organocatalyst (CBS) | (R)-Me-CBS-Oxazaborolidine (10 mol%) | BH₃·SMe₂ | 10:1 | ~90 | 97 | -20 °C to 0°C, THF | [16][20] |
| Biocatalyst (KRED) | Whole-cell E. coli expressing KRED + GDH | Glucose | N/A (whole cell) | 80.5 | >99 | 25 °C, pH 7.5, aq. buffer | [17][18] |
Note: Data is compiled from sources reporting on the reduction of α-amino ketones or similar substrates. S/C = Substrate-to-Catalyst ratio.
Detailed Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol is adapted from established procedures for Noyori-type ATH of α-amino ketones.[1][5]
Materials:
-
N-Cbz-2-amino-1-phenylethanone
-
[RuCl₂(p-cymene)]₂ (precatalyst)
-
(1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (ligand)
-
Anhydrous 2-propanol (i-PrOH)
-
Potassium tert-butoxide (KOtBu) or Sodium isopropoxide
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Activation: In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 mol equiv) and (R,R)-TsDPEN (2.2 mol equiv). Add anhydrous 2-propanol to form a 0.01 M solution. Stir the mixture at 80 °C for 1 hour to form the active catalyst. The solution should turn deep red.
-
Reaction Setup: In a separate flask, dissolve N-Cbz-2-amino-1-phenylethanone (1000 mol equiv) in anhydrous 2-propanol.
-
Initiation: To the substrate solution, add the freshly prepared catalyst solution (0.05 mol% Ru). Then, add a solution of KOtBu in 2-propanol (5 mol equiv relative to Ru).
-
Reaction: Stir the reaction mixture at 28-30 °C. Monitor the reaction progress by TLC or HPLC.
-
Workup: Upon completion, quench the reaction with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield this compound. Determine yield and enantiomeric excess (via chiral HPLC).
Protocol 2: In-Situ Generation and Use of a CBS Catalyst
This protocol describes the in-situ generation of the oxazaborolidine catalyst from (R)-Me-CBS-oxazaborolidine's precursor, (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine.[16]
Materials:
-
N-Cbz-2-amino-1-phenylethanone
-
(R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Formation: To a flame-dried flask under nitrogen, add (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine (0.1 equiv) and anhydrous THF. Cool the solution to 0 °C. Add BH₃·SMe₂ (0.1 equiv) dropwise. Stir for 15 minutes at 0 °C to form the oxazaborolidine catalyst in situ.
-
Reaction Setup: In a separate flame-dried flask under nitrogen, dissolve N-Cbz-2-amino-1-phenylethanone (1 equiv) in anhydrous THF. Cool the solution to -20 °C.
-
Addition of Reagents: To the substrate solution at -20 °C, add the pre-formed catalyst solution via cannula. Then, add BH₃·SMe₂ (0.6-0.8 equiv) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -20 °C until the reaction is complete as monitored by TLC.
-
Workup: Slowly quench the reaction by the dropwise addition of methanol at -20 °C. Allow the mixture to warm to room temperature. Remove the solvents under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to obtain the product.
Protocol 3: Whole-Cell Biocatalytic Reduction
This protocol is a conceptual representation based on published methods for whole-cell reductions.[17][18]
Materials:
-
Recombinant E. coli cells overexpressing a suitable (R)-selective ketoreductase (KRED) and glucose dehydrogenase (GDH).
-
N-Cbz-2-amino-1-phenylethanone
-
D-Glucose (for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
NADP⁺ (catalytic amount)
-
A water-miscible co-solvent if needed for substrate solubility (e.g., DMSO, max 5% v/v)
Procedure:
-
Cell Preparation: Harvest the induced E. coli cells by centrifugation and resuspend them in the phosphate buffer to a desired cell density (e.g., 50 g cdw/L).
-
Reaction Setup: In a temperature-controlled vessel (e.g., 25-30 °C), add the phosphate buffer, D-glucose (1.2 equiv), and a catalytic amount of NADP⁺ (e.g., 0.1 mM).
-
Initiation: Add the cell suspension to the reaction vessel. Finally, add the substrate, N-Cbz-2-amino-1-phenylethanone, either directly or as a solution in the co-solvent.
-
Reaction: Gently agitate the mixture at the set temperature. Monitor the pH and adjust if necessary. Track the conversion of the substrate and formation of the product by HPLC.
-
Workup: Once the reaction is complete, separate the cells by centrifugation. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash, dry, and concentrate the organic extracts. The crude product can then be purified by standard methods like column chromatography or crystallization.
Senior Scientist's Perspective & Catalyst Selection
The choice of catalytic system for this compound synthesis is a strategic decision dictated by the specific constraints and goals of the project.
-
For Industrial Scale & High Throughput: Transition metal catalysis , particularly Noyori-type ruthenium systems, is often the superior choice. Their extremely high TONs and TOFs translate to low catalyst loadings, which is economically critical at scale. The well-understood and robust nature of these reactions makes them amenable to process optimization and validation.
-
For Lab-Scale Flexibility & Rapid Synthesis: CBS organocatalysis offers unparalleled convenience. It circumvents the need for specialized high-pressure equipment and uses readily available, stable reagents. It is an excellent choice for medicinal chemistry programs or early-stage process development where speed and simplicity are paramount.
-
For Ultimate Selectivity & Green Chemistry: Biocatalysis is the definitive choice when the highest possible enantiopurity is required and sustainability is a key driver. KREDs often exhibit perfect selectivity where chemical catalysts may fall short. The mild, aqueous conditions reduce solvent waste and energy consumption. Furthermore, the potential for one-pot cascade reactions starting from inexpensive feedstocks represents the pinnacle of elegant and efficient synthesis.[19]
Each system presents a validated and powerful solution. A thorough evaluation of project-specific factors—including cost, scale, available equipment, required purity, and development timeline—will ultimately guide the discerning scientist to the most appropriate and effective catalyst.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Rhodium-catalyzed Asymmetric Hydrogenation of α-Dehydroamino Ketones: A General Approach to Chiral α-amino Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhodium-catalyzed Asymmetric Hydrogenation of α-Dehydroamino Ketones: A General Approach to Chiral α-amino Ketones. | Semantic Scholar [semanticscholar.org]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. connectsci.au [connectsci.au]
- 14. alfachemic.com [alfachemic.com]
- 15. benchchem.com [benchchem.com]
- 16. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]
- 17. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Asymmetric Induction: Benchmarking Cbz-(R)-2-phenylglycinol Against Established Chiral Auxiliaries
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a robust and reliable strategy to introduce chirality. This guide provides an in-depth, objective comparison of the performance of Cbz-(R)-2-phenylglycinol as a chiral auxiliary against the well-established Evans' oxazolidinone auxiliaries. We will delve into the mechanistic underpinnings of stereocontrol, present comparative experimental data for key asymmetric transformations, and provide detailed, field-proven protocols to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
The Principle of Asymmetric Induction with Chiral Auxiliaries
Asymmetric induction is the process whereby a chiral entity in a reactant molecule influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over another.[1] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate.[2] This covalent attachment creates a diastereomeric intermediate, and the inherent chirality of the auxiliary directs subsequent reactions to occur with a high degree of facial selectivity. After the desired stereocenter has been established, the auxiliary is cleaved and can ideally be recovered for reuse.
The efficacy of a chiral auxiliary is judged by several key parameters: the level of stereoselectivity it induces (measured as diastereomeric excess, de%, or enantiomeric excess, ee%), the chemical yield of the reaction, and the ease of its attachment and subsequent removal.
This compound: A Profile
This compound, a derivative of the non-proteinogenic amino acid (R)-phenylglycine, presents an attractive scaffold for a chiral auxiliary. The presence of the phenyl group and the carbobenzyloxy (Cbz) protecting group on the nitrogen atom provides a defined steric and electronic environment that can influence the trajectory of incoming reagents. The Cbz group, in particular, is stable under a variety of reaction conditions and can be removed through well-established hydrogenolysis protocols.[3]
While the use of (R)-phenylglycinol and its derivatives in the synthesis of complex heterocyclic structures has demonstrated high levels of stereocontrol, its application in more fundamental asymmetric transformations such as the alkylation of simple N-acyl derivatives is less extensively documented in readily available literature.[4][5] This guide aims to collate and compare its performance with established standards.
The Gold Standard: Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries.[6] Derived from readily available amino alcohols, such as valinol and phenylalaninol, these auxiliaries provide excellent stereocontrol in a multitude of C-C bond-forming reactions, including enolate alkylations and aldol additions.
The stereodirecting power of Evans' auxiliaries stems from the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring. This substituent effectively shields one face of the Z-enolate, which is formed upon deprotonation, thereby directing the approach of an electrophile to the opposite, less hindered face.
Performance Benchmark: Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyl chiral auxiliaries is a fundamental method for the synthesis of chiral carboxylic acids and their derivatives. The diastereoselectivity of this transformation is a critical measure of the auxiliary's performance.
Comparative Data for Asymmetric Alkylation
| Chiral Auxiliary | N-Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (R)-4-Benzyl-2-oxazolidinone (Evans) | Propionyl | Benzyl bromide | >99:1 | 90-95 | [7] |
| (S)-4-Isopropyl-2-oxazolidinone (Evans) | Propionyl | Allyl iodide | 98:2 | 85-90 | [7] |
| (R)-Phenylglycinol Derivative * | Acetate | Benzyl bromide | >97:3 | 73 | [8] |
Note: The data for the (R)-Phenylglycinol derivative is from a more complex system for the synthesis of β-lactams and may not be directly comparable to the simple N-acyl Evans' auxiliary system.
Performance Benchmark: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are common motifs in many natural products and pharmaceuticals. The stereochemical outcome of this reaction is highly dependent on the geometry of the enolate and the nature of the chiral auxiliary.
Comparative Data for Asymmetric Aldol Reactions
| Chiral Auxiliary | N-Acyl Group | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| (R)-4-Benzyl-2-oxazolidinone (Evans) | Propionyl | Isobutyraldehyde | >99:1 | 85-95 | [8] |
| (S)-4-Isopropyl-2-oxazolidinone (Evans) | Propionyl | Benzaldehyde | >99:1 | 80-90 | [5] |
Note: Specific, directly comparable data for the asymmetric aldol reaction of an N-acyl this compound auxiliary was not found in the surveyed literature.
Evans' auxiliaries consistently afford the syn-aldol product with exceptional levels of diastereoselectivity. This is attributed to the formation of a rigid, chair-like Zimmerman-Traxler transition state where the substituent on the auxiliary dictates the facial selectivity of the aldehyde approach.
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the acylation of the chiral auxiliary and a subsequent asymmetric alkylation are provided for the well-established Evans' auxiliary system. These protocols serve as a validated baseline for researchers exploring the potential of other auxiliaries like this compound.
Protocol 1: Acylation of (R)-4-Benzyl-2-oxazolidinone
This procedure describes the attachment of a propionyl group to the Evans' auxiliary.
Materials:
-
(R)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-4-benzyl-2-oxazolidinone (1.0 eq).
-
Dissolve the auxiliary in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the slow addition of propionyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propionyl-(R)-4-benzyl-2-oxazolidinone.
Protocol 2: Asymmetric Alkylation of N-Propionyl-(R)-4-Benzyl-2-oxazolidinone
This protocol details the diastereoselective alkylation of the acylated Evans' auxiliary.
Materials:
-
N-Propionyl-(R)-4-benzyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 eq).
-
Dissolve the acylated auxiliary in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add NaHMDS (1.05 eq) dropwise via syringe. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or gas chromatography.
-
The product can be purified by flash column chromatography.
Mechanistic Insights and Structural Logic
The high degree of stereocontrol exerted by these auxiliaries can be rationalized by examining the transition state geometries of the key bond-forming steps.
Asymmetric Alkylation Workflow
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Stereocontrol in Asymmetric Induction
Caption: Steric shielding by the chiral auxiliary directs electrophilic attack.
Conclusion and Future Perspectives
This guide has benchmarked the performance of this compound against the well-established Evans' oxazolidinone auxiliaries in the context of asymmetric induction. While Evans' auxiliaries demonstrate consistently high levels of diastereoselectivity in fundamental transformations like alkylation and aldol reactions, supported by a wealth of literature data, the direct comparative performance of simple N-acyl this compound derivatives remains an area that would benefit from more systematic investigation.
The high stereoselectivity observed in more complex systems utilizing phenylglycinol-derived scaffolds suggests that this compound holds significant promise as an effective chiral auxiliary. Future work should focus on systematically evaluating its performance in a broader range of asymmetric reactions and with a wider variety of substrates to fully delineate its synthetic utility. For researchers and professionals in drug development, the choice of a chiral auxiliary will always be a balance of performance, cost, and the specific demands of the synthetic target. While Evans' auxiliaries remain a reliable first choice, the exploration of alternatives like this compound is crucial for the continued advancement of asymmetric synthesis.
References
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Diastereoselective protonation of lactam enolates derived from (R)-phenylglycinol. A novel asymmetric route to 4-phenyl-1,2,3, 4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotechjournal.in [biotechjournal.in]
- 7. Asymmetric synthesis of unusual α-amino acids - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
A Researcher's Guide to Reaction Kinetics in Asymmetric Synthesis: A Comparative Analysis Focused on Cbz-(R)-2-phenylglycinol Mediated Transformations
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries are a powerful tool in this endeavor, offering a reliable method to control stereochemistry.[1] Among these, derivatives of (R)-2-phenylglycinol, such as the N-benzyloxycarbonyl protected Cbz-(R)-2-phenylglycinol, represent a versatile class of reagents. However, a comprehensive understanding of their performance, particularly the kinetics of the reactions they mediate, is crucial for optimizing synthetic routes and scaling up processes.
This guide provides a framework for analyzing the reaction kinetics of transformations mediated by this compound. Due to a scarcity of published, direct kinetic data for this specific auxiliary, we will establish a comparative analysis with the well-documented Evans oxazolidinone auxiliaries, which serve as an industry-standard benchmark. This guide will equip you with the foundational principles, experimental designs, and data interpretation methods necessary to conduct your own rigorous kinetic studies.
Mechanistic Underpinnings: Why Kinetics Matter
In asymmetric synthesis, the ultimate goal is to maximize the formation of one enantiomer over another. This selectivity is a direct consequence of the differing energy barriers of the diastereomeric transition states. A thorough kinetic analysis allows us to quantify these differences and understand how reaction parameters influence them.
By studying the reaction rates, we can elucidate the reaction mechanism, identify the rate-determining step, and understand the role of the chiral auxiliary in the stereochemical outcome.[2][3] For auxiliaries like those derived from this compound, which are often used in acylated forms, the formation of a rigid, chelated enolate intermediate is typically key to high diastereoselectivity, much like in the case of Evans auxiliaries.[4][5][6] The stability and reactivity of this intermediate are central to the kinetic profile of the reaction.
Comparative Framework: this compound Derivatives vs. Evans Oxazolidinones
While both classes of auxiliaries rely on steric hindrance to direct the approach of an electrophile, their structural differences can lead to distinct kinetic behaviors.
| Feature | This compound (Acylated) | Evans Oxazolidinones | Kinetic Implication |
| Core Structure | Acyclic N-acyl amino alcohol derivative | Cyclic carbamate | The rigidity of the oxazolidinone ring in Evans auxiliaries often leads to more defined transition states and potentially higher and more predictable diastereoselectivity.[7] |
| Chelation | Can form a chelated intermediate with a metal cation (e.g., Li+, Na+, B3+) involving the carbonyl oxygen and the benzyloxycarbonyl oxygen. | Forms a well-defined Z-enolate that chelates to the metal center, creating a rigid bicyclic-like structure.[8] | The stability and geometry of the chelated intermediate directly impact the activation energy of the subsequent reaction step. Differences in chelation strength can alter reaction rates. |
| Cleavage | Typically removed by hydrolysis or hydrogenolysis. | Removed by various hydrolytic, reductive, or other methods.[4][8] | While not part of the primary kinetic study, the conditions required for auxiliary removal are a key practical consideration. |
This comparison highlights that while the fundamental principles are similar, one cannot assume identical kinetic behavior. A dedicated study is essential.
Designing a Kinetic Study: An Experimental Workflow
The following workflow provides a robust starting point for investigating the kinetics of a this compound mediated transformation, such as an asymmetric alkylation.
Caption: Workflow for a kinetic study of a chiral auxiliary mediated reaction.
Detailed Experimental Protocols
Protocol 1: Determination of Reaction Order using the Method of Initial Rates
This method is fundamental for establishing the rate law of a reaction.[9]
-
Reaction Setup: In a series of parallel reactions, systematically vary the initial concentration of one reactant (e.g., the acylated auxiliary, the base, or the electrophile) while keeping the concentrations of the others constant.
-
Execution: Initiate the reactions at a constant, controlled temperature.
-
Monitoring: Withdraw aliquots at regular, short intervals during the first 5-10% of the reaction. Quench the reaction immediately (e.g., with a saturated aqueous solution of NH4Cl).
-
Analysis: Determine the concentration of the product or the remaining starting material for each time point using a calibrated analytical technique (e.g., chiral HPLC or GC).
-
Calculation: For each experiment, plot concentration versus time. The initial rate is the absolute value of the slope of this line at t=0.
-
Determination of Order: By comparing the initial rates across experiments where a single reactant's concentration was varied, the order with respect to that reactant can be determined. For a rate law of the form Rate = k[A]^x[B]^y, a log-log plot of rate versus concentration will yield a straight line with a slope equal to the reaction order.
Protocol 2: Reaction Progress Kinetic Analysis (RPKA)
This powerful technique uses data from a single experiment to provide a wealth of kinetic information.
-
Reaction Setup: Perform a single reaction under carefully controlled conditions.
-
Monitoring: Monitor the reaction progress continuously using an in-situ technique (e.g., FT-IR, NMR) or by frequent sampling and analysis as described above, but for the entire course of the reaction until completion.
-
Data Analysis: Plot concentration versus time for all reactants and products. This data can then be fitted to various integrated rate laws to determine the rate constant and reaction orders. Specialized software can simplify this analysis.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Hypothetical Initial Rate Data for an Asymmetric Alkylation
| Experiment | [N-Acyl Auxiliary] (M) | [Base] (M) | [Electrophile] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.11 | 0.15 | 1.2 x 10⁻⁵ |
| 2 | 0.20 | 0.11 | 0.15 | 2.5 x 10⁻⁵ |
| 3 | 0.10 | 0.22 | 0.15 | 1.3 x 10⁻⁵ |
| 4 | 0.10 | 0.11 | 0.30 | 2.3 x 10⁻⁵ |
From this hypothetical data, one could infer that the reaction is approximately first order with respect to the N-acyl auxiliary and the electrophile, and approximately zero order with respect to the base under these conditions. This would suggest that enolate formation is fast and reversible, and the alkylation step is the rate-determining step.
Mechanistic Modeling and Visualization
A kinetic study aims to support a plausible reaction mechanism. For an asymmetric alkylation, a common mechanism involves the formation of a chelated enolate.
Caption: Simplified kinetic model for an asymmetric alkylation reaction.
This model, where the alkylation step (k2) is rate-determining, is consistent with the hypothetical data presented in Table 1. Such a model provides a predictive framework for optimizing reaction conditions. For instance, if the alkylation step is rate-determining, increasing the electrophile concentration should increase the overall reaction rate, which is a testable hypothesis.
Conclusion and Future Outlook
While this compound and its derivatives are valuable tools in asymmetric synthesis[10][11][12], a detailed kinetic understanding is essential for their rational application and optimization. By employing the methodologies outlined in this guide—drawing comparisons with well-understood systems like Evans auxiliaries—researchers can build a robust kinetic and mechanistic picture of their specific transformation.
This approach not only enables the optimization of reaction conditions such as temperature, concentration, and solvent but also contributes valuable data to the broader scientific community. A deeper understanding of the kinetics of these versatile auxiliaries will undoubtedly pave the way for their more efficient use in the synthesis of complex, high-value molecules in both academic and industrial settings.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly stereoselective double (R)-phenylglycinol-induced cyclocondensation reactions of symmetric aryl bis(oxoacids) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Cbz-(R)-2-phenylglycinol
As a cornerstone chiral building block in synthetic organic chemistry and drug development, the responsible management of Cbz-(R)-2-phenylglycinol from procurement to disposal is paramount. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound and its associated waste streams. Our focus extends beyond mere procedural instruction to instill a deep understanding of the causality behind these essential safety and environmental protocols, empowering researchers to maintain the highest standards of laboratory practice.
Hazard Assessment: The Foundation of Safe Disposal
Proper disposal begins with a thorough understanding of the chemical's intrinsic hazards. While this compound is a common intermediate, its specific, comprehensive toxicological profile may not be as extensively documented as its parent compound, (R)-2-phenylglycinol. Therefore, a conservative approach, treating it as a hazardous substance, is mandated. The carboxybenzyl (Cbz) protecting group does not mitigate the hazards associated with the core phenylglycinol structure.
Based on data from structurally related compounds, the hazard profile can be summarized as follows.[1][2][3][4]
| Hazard Category | Description | Rationale & Implication for Disposal |
| Skin Corrosion/Irritation | Causes skin irritation; may cause severe burns upon prolonged contact.[1][3][4] | All waste, including contaminated personal protective equipment (PPE), must be handled as hazardous solid waste to prevent dermal exposure for waste handlers. |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potentially severe eye damage.[1][3][4][5] | Contaminated materials must be securely contained to prevent aerosolization or dust generation. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[1] | Waste containers must be kept closed at all times except when adding waste to prevent inhalation exposure.[6][7] |
| Environmental | Discharge into the environment must be avoided.[5] | Sewer and standard trash disposal are strictly prohibited. The compound must be sent to a designated waste treatment facility. |
The Regulatory Framework: Ensuring Compliance
All chemical disposal procedures are governed by stringent federal and local regulations. In the United States, two primary regulatory bodies set the standards for laboratory waste.
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[7][8] this compound waste must be managed according to RCRA guidelines for hazardous chemical waste.[9]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[10][11][12] This written plan must outline procedures for safe chemical handling, including waste disposal protocols, and is the primary operational document for your laboratory.[10][13]
Your institution's Environmental Health & Safety (EH&S) department is responsible for interpreting these regulations and implementing the specific policies for your workplace. Always consult and adhere to your institution's CHP and EH&S guidelines.
Core Disposal Protocol: A Step-by-Step Methodology
The following protocol outlines the systematic procedure for disposing of this compound waste.
Step 1: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Designate as Hazardous Waste: All forms of this compound waste—including pure or impure solid, solutions, reaction mixtures, and contaminated materials—must be designated as hazardous chemical waste.
-
Segregate by Compatibility: Collect this waste in a container designated for non-halogenated organic solids or liquids, as appropriate.
-
Avoid Incompatibilities: Crucially, do not mix this waste with:
Step 2: Proper Containerization
The integrity of the waste container is essential for safety and compliance.
-
Select a Compatible Container: Use a container made of a material that will not react with the waste. For this compound solids or solutions in common organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate. The original reagent bottle is often the best choice for collecting the waste.[16]
-
Ensure Good Condition: The container must be free of leaks, cracks, or external residue and must have a secure, leak-proof screw-top cap.[9][16]
-
Provide Headroom: Do not fill the container completely. Leave at least 10% of the volume as headspace to allow for expansion of vapors.[15]
Step 3: Accurate and Complete Labeling
Regulatory inspectors will scrutinize waste labels. An incomplete or incorrect label is a common and easily avoidable violation.
-
Use an Official Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's EH&S department.[6]
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste" .[15]
-
Full Chemical Names: List all components of the waste mixture by their full chemical names (e.g., "this compound," "Ethyl Acetate," "Hexanes"). Do not use abbreviations, chemical formulas, or structures.[15]
-
Approximate Percentages: Provide a reasonable estimate of the percentage of each component. The total must equal 100%.
-
Hazard Identification: Check all applicable hazard boxes (e.g., Flammable, Irritant).
-
Generator Information: Clearly write the name of the Principal Investigator (PI) and the specific laboratory location (building and room number).[6]
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The SAA is the designated location within your lab for the short-term storage of hazardous waste.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9][15] A designated portion of a chemical fume hood is a common and acceptable SAA.[15]
-
Secondary Containment: The waste container must be kept in a secondary containment bin or tray to contain any potential leaks or spills.[6]
-
Keep Containers Closed: The container must remain securely capped at all times except when you are actively adding waste.[6][7] This is a critical EPA regulation and a key safety measure to prevent spills and vapor exposure.
Step 5: Scheduling Waste Collection
Laboratory personnel should never transport hazardous waste across campus.
-
Contact EH&S: Follow your institution's procedure to request a waste pickup from EH&S. This is often done through an online system.[6]
-
Do Not Move Waste: Once the container is full or the experiment is complete, submit the collection request. Do not transport the waste to a central holding area yourself.[6]
Disposal of Associated Materials
Contaminated Solid Waste
Gloves, weigh paper, TLC plates, and other solid materials contaminated with this compound must be disposed of as hazardous solid waste.
-
Procedure: Collect these items in a designated, lined container or a sealed, transparent bag that is clearly labeled as "Hazardous Waste" with the chemical contaminant identified.
Empty Reagent Containers
An empty container that held a hazardous chemical must be properly managed to prevent the introduction of chemicals into the non-hazardous waste stream.
-
Decontamination Protocol:
-
Ensure the container is completely empty, with any residual solid scraped out and collected as hazardous waste.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethyl acetate) that can dissolve this compound.[16]
-
Crucially, collect all three rinses (the "rinseate") as hazardous liquid waste. [16] This rinseate is now a hazardous waste stream and must be managed according to the protocol in Section 3.
-
After triple rinsing, deface or remove the original chemical label completely.[6][16]
-
The clean, unlabeled container can now typically be disposed of in the appropriate glass or plastic recycling bin.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste streams containing this compound.
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. pfw.edu [pfw.edu]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. danielshealth.com [danielshealth.com]
- 10. osha.gov [osha.gov]
- 11. mastercontrol.com [mastercontrol.com]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. compliancy-group.com [compliancy-group.com]
- 14. (R)-(-)-2-Phenylglycinol(56613-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cbz-(R)-2-phenylglycinol
As researchers and drug development professionals, our work with specialized chiral intermediates like Cbz-(R)-2-phenylglycinol is foundational to innovation. This compound, a key building block in pharmaceutical synthesis, demands not only scientific precision but also an unwavering commitment to safety.[1] This guide moves beyond a simple checklist, providing a comprehensive, risk-based framework for personal protective equipment (PPE) and handling protocols. Our objective is to instill a deep understanding of why each safety measure is critical, ensuring that robust safety practices become an intuitive part of your workflow.
Hazard Profile of this compound: A Risk-Based Assessment
Understanding the intrinsic hazards of a chemical is the first step in mitigating risk. While this compound itself is a specific molecule, its hazard profile can be understood by examining safety data for closely related aminophenethyl alcohol compounds. Safety Data Sheets (SDS) indicate that this class of compounds presents significant risks that require stringent controls.[2][3]
The primary hazards are categorized as follows:
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe skin burns.[2][3][4] Prolonged contact can lead to inflammation, redness, and blistering.[4]
-
Serious Eye Damage/Irritation: Poses a high risk of causing serious, and potentially irreversible, eye damage.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3][4]
These hazards are summarized in the table below. Note that different suppliers may assign slightly different GHS classifications; therefore, we adopt the more conservative warnings to ensure the highest level of safety.
| Hazard Classification | GHS Hazard Statement | Signal Word | Associated Risks |
| Skin Corrosion / Irritation | H315: Causes skin irritation / H314: Causes severe skin burns and eye damage | Warning / Danger | Direct contact can cause chemical burns, inflammation, and pain.[3][4] |
| Serious Eye Damage / Irritation | H319: Causes serious eye irritation / H318: Causes serious eye damage | Warning / Danger | High risk of severe damage upon contact with eyes from splashes or dust.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | Inhalation of fine particles can irritate the lungs and respiratory tract.[3][4] |
The Hierarchy of Controls: A Proactive Safety Paradigm
Personal Protective Equipment (PPE) is essential, but it is the final line of defense. A truly robust safety culture prioritizes proactive measures that eliminate or reduce hazards at their source. This "Hierarchy of Controls" is a fundamental concept in laboratory safety.
Caption: The Hierarchy of Controls model, prioritizing proactive hazard mitigation.
-
Engineering Controls: The most critical control for handling this compound is a properly functioning chemical fume hood.[5] This contains dust and vapors at the source. Additionally, all work areas must be equipped with an easily accessible eyewash station and safety shower.[3][6]
-
Administrative Controls: Standard Operating Procedures (SOPs) for handling and disposal, along with thorough personnel training, are non-negotiable.[7][8]
Core PPE Protocol for this compound
Your selection of PPE must directly address the hazards of skin/eye corrosion and respiratory irritation. The appropriate level of PPE is dictated by the specific task being performed.
| Task | Minimum Required PPE | Recommended PPE for Enhanced Safety | Rationale |
| Weighing Solid | Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles | The primary risks are dust inhalation and contamination. Goggles provide superior protection against airborne particulates compared to safety glasses.[9] |
| Dissolving / Solution Transfer | Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield | The risk of splashes is highest during these operations. A face shield protects the entire face from larger volumes.[9][10] |
| Reaction Workup / Quenching | Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Double Nitrile Gloves, Chemical Resistant Apron over Lab Coat, Chemical Splash Goggles, Face Shield | This stage can involve exothermic events or pressure changes, increasing splash risk. An apron adds a layer of protection against corrosive reagents. |
| Waste Disposal | Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Protects against residual contamination on containers and potential splashes during transfer to waste collection. |
Detailed PPE Specifications:
-
Eye and Face Protection: Chemical splash goggles are mandatory when handling the compound in any form.[9] They provide a full seal around the eyes, protecting from splashes, which standard safety glasses do not.[10] A face shield should be worn over goggles during procedures with a higher splash risk.[9]
-
Skin and Body Protection:
-
Gloves: Nitrile gloves offer good resistance to the bases, solvents, and alcohols often used with this compound.[10] Always inspect gloves for tears before use and remove them using the proper technique to avoid contaminating your skin.[5] For extended operations or when handling highly concentrated solutions, wearing two pairs of gloves (double-gloving) is a prudent measure.
-
Lab Coat: A standard lab coat is required to protect skin and clothing.[9] Ensure it is fully buttoned.
-
-
Respiratory Protection:
-
Under normal laboratory conditions, all handling of this compound must be performed inside a certified chemical fume hood to control exposure to dust and vapors.[5]
-
If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with the appropriate cartridges would be necessary.[11]
-
Procedural Guidance: A Step-by-Step Workflow for Safe Handling
Adhering to a systematic workflow minimizes error and ensures safety at every stage of handling.
Caption: A systematic workflow for handling this compound.
Operational Plan:
-
Pre-Handling Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Don the appropriate PPE as outlined in Table 2 before entering the area where the chemical is stored or used.
-
Confirm the location and accessibility of the nearest eyewash station, safety shower, and spill kit.
-
-
Handling the Solid Compound:
-
Perform all weighing operations within the fume hood to contain any dust.
-
Use a weigh paper or an anti-static weigh boat.
-
Handle the container and transfer spatula gently to avoid generating airborne dust.
-
-
Handling in Solution:
-
When dissolving, add the solid this compound to the solvent slowly; do not do the reverse.
-
Keep containers tightly closed when not in use.[2]
-
Disposal Plan:
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh papers, and pipette tips, must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused material and solutions containing this compound must be disposed of as hazardous chemical waste.[2][4] Adhere strictly to your institution's and local regulations for chemical waste disposal. Do not pour any amount into drains or general trash.[4]
-
Decontamination: After handling, wipe down the work surface in the fume hood with an appropriate solvent and decontaminating solution. Wash your hands thoroughly with soap and water after removing your gloves.[4][5]
By integrating this expert-level guidance into your daily laboratory practices, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility.
References
- 1. caymanchem.com [caymanchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. mlc-mn.newlook.safecollegessds.com [mlc-mn.newlook.safecollegessds.com]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 8. kalstein.eu [kalstein.eu]
- 9. pccarx.com [pccarx.com]
- 10. hsa.ie [hsa.ie]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
